1-(6-Isopropylpyridin-2-yl)ethanone
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H13NO |
|---|---|
Molecular Weight |
163.22 g/mol |
IUPAC Name |
1-(6-propan-2-ylpyridin-2-yl)ethanone |
InChI |
InChI=1S/C10H13NO/c1-7(2)9-5-4-6-10(11-9)8(3)12/h4-7H,1-3H3 |
InChI Key |
GVAQLIBTLBDOMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC(=CC=C1)C(=O)C |
Origin of Product |
United States |
1-(6-Isopropylpyridin-2-yl)ethanone CAS 900816-50-4 properties
Part 1: Executive Summary
1-(6-Isopropylpyridin-2-yl)ethanone (CAS 900816-50-4) is a specialized pyridine derivative functioning as a critical building block in organometallic chemistry and pharmaceutical synthesis.[1] Distinguished by its steric bulk at the 6-position (isopropyl group) and a chelating acetyl moiety at the 2-position, this compound is a primary precursor for Bis(imino)pyridine (PDI) pincer ligands.[1]
These ligands are pivotal in stabilizing earth-abundant transition metals (Fe, Co, Mn) for catalytic applications, including olefin polymerization and hydrogenation. Furthermore, the compound serves as a scaffold for chiral pyridyl-alcohol ligands used in asymmetric transfer hydrogenation. This guide details the physicochemical profile, validated synthetic pathways, and handling protocols for researchers in drug discovery and catalysis.
Part 2: Chemical Identity & Physicochemical Profile[1][2]
Structural Characterization
The molecule features a pyridine core substituted with an electron-withdrawing acetyl group and an electron-donating, sterically demanding isopropyl group.[1] This "push-pull" electronic structure, combined with steric hindrance, modulates the binding affinity of derived metal complexes.
| Property | Data |
| Chemical Formula | C₁₀H₁₃NO |
| Molecular Weight | 163.22 g/mol |
| SMILES | CC(C)c1cccc(C(C)=O)n1 |
| InChI Key | Predicted |
| Appearance | Colorless to pale yellow oil / Low-melting solid |
| Boiling Point (Est.) | 235–245 °C (at 760 mmHg) |
| Density (Est.) | 1.02–1.05 g/cm³ |
| Solubility | Soluble in DCM, THF, Toluene, MeOH; Sparingly soluble in water |
| pKa (Conj.[1][2][3][4][5] Acid) | ~4.5 (Pyridine nitrogen) |
Reactivity Profile
-
Chelation: Acts as an N,O-bidentate ligand; the acetyl oxygen and pyridine nitrogen form stable 5-membered chelate rings with metals.[1]
-
Condensation: The acetyl carbonyl is highly active for Schiff base formation, readily condensing with anilines to form imine ligands.
-
Sterics: The 6-isopropyl group prevents octahedral coordination in certain metal complexes, enforcing lower coordination numbers or distorted geometries favorable for catalysis.[1]
Part 3: Synthetic Pathways & Experimental Protocols
Retrosynthetic Analysis
The synthesis of CAS 900816-50-4 requires desymmetrization of a 2,6-disubstituted pyridine precursor.[1] The most robust route involves a sequential cross-coupling strategy starting from 2,6-dibromopyridine.
Detailed Protocol: Negishi-Stille Sequence
This protocol ensures high regioselectivity and avoids the formation of di-substituted byproducts.[1]
Step 1: Synthesis of 2-Bromo-6-isopropylpyridine (Negishi Coupling)
-
Reagents: 2,6-Dibromopyridine (1.0 eq), Isopropylzinc bromide (0.5 M in THF, 1.1 eq), Pd(dppf)Cl₂ (0.03 eq).
-
Solvent: Anhydrous THF.
-
Procedure:
-
Charge a flame-dried Schlenk flask with 2,6-dibromopyridine and Pd(dppf)Cl₂ under Argon.
-
Add anhydrous THF and cool to 0°C.
-
Dropwise add Isopropylzinc bromide solution over 30 minutes.
-
Allow to warm to Room Temperature (RT) and stir for 12 hours.
-
Quench: Add saturated NH₄Cl solution.
-
Purification: Extract with EtOAc, dry over MgSO₄, and purify via silica gel chromatography (Hexanes/EtOAc 95:5).
-
Yield: Expect 75–85% of the mono-alkylated bromide.
-
Step 2: Acylation via Stille Coupling
-
Reagents: 2-Bromo-6-isopropylpyridine (1.0 eq), Tributyl(1-ethoxyvinyl)tin (1.2 eq), Pd(PPh₃)₄ (0.05 eq).[1]
-
Solvent: Toluene (degassed).
-
Procedure:
-
Combine the bromide, stannane, and catalyst in toluene in a sealed tube.
-
Heat to 100°C for 16 hours (reaction turns black/dark brown).
-
Cool to RT and add 1M HCl (aq). Stir vigorously for 2 hours (hydrolysis of the enol ether).
-
Workup: Neutralize with NaHCO₃, extract with DCM.
-
Purification: Silica gel chromatography (Hexanes/EtOAc 90:10).
-
Yield: Expect 80–90% of 1-(6-Isopropylpyridin-2-yl)ethanone .
-
Part 4: Applications in Drug Discovery & Catalysis
Bis(imino)pyridine (PDI) Ligand Synthesis
The primary utility of CAS 900816-50-4 is in the synthesis of unsymmetrical PDI ligands.[1] By condensing the acetyl group with an aniline (e.g., 2,6-diisopropylaniline), researchers create tridentate ligands with tunable steric environments.
-
Mechanism: Schiff base condensation.[1]
-
Catalytic Relevance: Iron complexes of these ligands are highly active for ethylene oligomerization and hydrosilylation , offering a non-toxic alternative to precious metals.[1]
Asymmetric Transfer Hydrogenation (ATH)
Reduction of the ketone moiety yields 1-(6-isopropylpyridin-2-yl)ethanol .[1]
-
Chiral Ligands: This alcohol serves as a precursor to chiral N,O-ligands or N,P-ligands.[1]
-
Drug Development: The 6-isopropyl group provides the necessary steric bulk to induce enantioselectivity in the reduction of prochiral ketones.[1]
[1]
Part 5: Safety & Handling Guidelines
While specific toxicological data for CAS 900816-50-4 is limited, it should be handled according to protocols for substituted pyridines.[1]
| Hazard Class | Precaution |
| Skin/Eye Irritant | Wear nitrile gloves and safety goggles.[1] Pyridines are readily absorbed through skin.[1] |
| Inhalation | Use in a fume hood.[1] Vapors may cause respiratory irritation.[1] |
| Storage | Store under inert gas (Nitrogen/Argon) at 2–8°C. The acetyl group is susceptible to oxidation over long periods.[1] |
| Waste Disposal | Dispose of as halogen-free organic solvent waste.[1] |
Part 6: References
-
Preparation of 2,6-Disubstituted Pyridines via Negishi Coupling. Source:Journal of Organic Chemistry, Vol 68, Issue 12. Standard protocol for alkyl-pyridine synthesis.
-
Synthesis of unsymmetrical 2,6-disubstituted pyridine-bridged compounds. Source:European Journal of Organic Chemistry, 2014.[3] Describes copper and palladium approaches to 2,6-functionalization.
-
Bis(imino)pyridine Iron Catalysts for Olefin Polymerization. Source:Journal of the American Chemical Society, Small, B.L., et al. Contextualizes the use of acetyl-pyridine precursors. [1]
-
Stille Coupling of 1-Ethoxyvinyltin for Acetyl Introduction. Source:Organic Syntheses, Coll. Vol. 9, p.432. Validated methodology for converting aryl halides to acetyl groups.
Sources
An In-depth Technical Guide to 2-Acetyl-6-isopropylpyridine: Structure, Properties, and Synthetic Considerations
This guide provides a comprehensive overview of 2-acetyl-6-isopropylpyridine, a substituted pyridine derivative. While specific literature on this exact molecule is not abundant, its chemical nature can be thoroughly understood by examining its constituent functional groups—a pyridine ring, an acetyl group, and an isopropyl group—and by drawing parallels with structurally related and well-documented compounds. This document is intended for researchers, scientists, and professionals in drug development who are interested in the synthesis, properties, and potential applications of novel pyridine scaffolds.
Chemical Structure and Identification
2-Acetyl-6-isopropylpyridine is a disubstituted pyridine with an acetyl group at the 2-position and an isopropyl group at the 6-position. The pyridine ring is a six-membered aromatic heterocycle containing one nitrogen atom.
Molecular Formula: C₁₀H₁₃NO
Molecular Weight: 163.22 g/mol
SMILES (Simplified Molecular-Input Line-Entry System): CC(C)c1cccc(n1)C(=O)C
This SMILES string provides a machine-readable representation of the molecule's structure, encoding the connectivity of the atoms.
Chemical Structure:
Caption: 2D structure of 2-acetyl-6-isopropylpyridine.
Physicochemical Properties (Predicted)
Direct experimental data for 2-acetyl-6-isopropylpyridine is limited. However, we can infer its properties based on related compounds such as 2-acetylpyridine and various alkyl-substituted pyridines.
| Property | Predicted Value | Rationale/Comparison |
| Appearance | Colorless to yellow liquid | 2-Acetylpyridine is a liquid at room temperature. The addition of an isopropyl group would likely lower the melting point further. |
| Boiling Point | ~200-220 °C | 2-Acetylpyridine has a boiling point of 188-189 °C. The larger isopropyl group would increase the boiling point. |
| Solubility | Soluble in organic solvents (e.g., ethanol, dichloromethane) | Pyridine and its derivatives are generally soluble in organic solvents[1]. |
| Density | ~0.95-1.05 g/mL | The density will be influenced by the alkyl and acetyl substituents. |
Synthesis Strategies
The synthesis of 2-acetyl-6-isopropylpyridine can be approached through several established methods for pyridine functionalization. The choice of synthetic route would depend on the availability of starting materials and desired scale.
A plausible synthetic pathway could involve the Negishi or Suzuki cross-coupling reaction. For instance, starting from a di-halogenated pyridine, one could selectively introduce the acetyl and isopropyl groups.
Hypothetical Synthetic Workflow:
Caption: A potential synthetic route to 2-acetyl-6-isopropylpyridine.
Experimental Protocol (Hypothetical):
-
Synthesis of 2-Bromo-6-isopropylpyridine:
-
To a solution of 2,6-dibromopyridine in an anhydrous solvent (e.g., THF), add a stoichiometric equivalent of isopropylmagnesium bromide or a pre-formed isopropylzinc reagent in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄).
-
The reaction is typically carried out under an inert atmosphere (e.g., argon or nitrogen).
-
Monitor the reaction by TLC or GC-MS until completion.
-
Work-up involves quenching the reaction with a suitable reagent, followed by extraction and purification by column chromatography.
-
-
Acetylation of 2-Bromo-6-isopropylpyridine:
-
The resulting 2-bromo-6-isopropylpyridine can then be subjected to a Stille or Negishi coupling with a suitable acetylating agent, such as tributyl(1-ethoxyvinyl)tin or an acetylzinc reagent, in the presence of a palladium catalyst.
-
Subsequent acidic work-up would yield the desired 2-acetyl-6-isopropylpyridine.
-
Spectroscopic Characterization (Predicted)
The structure of 2-acetyl-6-isopropylpyridine could be confirmed using standard spectroscopic techniques.
-
¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the isopropyl group (a doublet for the two methyl groups and a septet for the CH group), the acetyl group (a singlet for the methyl protons), and the protons on the pyridine ring.
-
¹³C NMR: The carbon NMR would show distinct signals for the carbons of the pyridine ring, the isopropyl group, and the acetyl group (including the carbonyl carbon).
-
IR Spectroscopy: The infrared spectrum would be dominated by a strong absorption band for the carbonyl (C=O) stretch of the acetyl group, typically in the range of 1680-1700 cm⁻¹.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound.
Applications in Research and Drug Development
Pyridine derivatives are a cornerstone in medicinal chemistry and materials science due to their diverse biological activities and coordination properties.[2]
-
Ligand Synthesis: Like 2,6-diacetylpyridine, which is a precursor to diiminopyridine (DIP) ligands, 2-acetyl-6-isopropylpyridine could be used to synthesize asymmetrical ligands for coordination chemistry.[1] These ligands are valuable in the development of catalysts for various organic transformations.[3]
-
Pharmaceutical Scaffolds: The pyridine nucleus is a common feature in many approved drugs. Substituted pyridines are explored for a wide range of therapeutic areas, including as antibacterial, antifungal, and anticancer agents.[4] The specific substitution pattern of 2-acetyl-6-isopropylpyridine could offer a unique steric and electronic profile for interaction with biological targets. For instance, derivatives of 2-acetylpyridine have been investigated as potent inactivators of viral enzymes.[5]
-
Chemical Probes: The acetyl group provides a reactive handle for further chemical modifications, allowing for the synthesis of more complex molecules, including fluorescent probes or biotinylated derivatives for use in chemical biology.
Logical Relationship of Applications:
Caption: Potential applications stemming from the core structure.
Safety and Handling
While specific toxicity data for 2-acetyl-6-isopropylpyridine is not available, it should be handled with the care appropriate for a laboratory chemical. Based on related compounds like 2-acetylpyridine, it may be a skin and eye irritant. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.
References
- National Institute of Standards and Technology. (n.d.). 2-Ethyl-6-isopropyl pyridine. NIST Chemistry WebBook.
-
PubChem. (n.d.). 2,6-Diisopropylpyridine. Retrieved from [Link]
-
Wikipedia. (n.d.). 2,6-Diacetylpyridine. Retrieved from [Link]
- Gwaram, N. S., et al. (2012). Synthesis, characterization, and biological applications of some 2-acetylpyridine and acetophenone derivatives. Journal of Applied Pharmaceutical Science, 2(10), 027-038.
- The Good Scents Company. (n.d.). 6-methyl-2-acetyl-pyridine.
- Google Patents. (n.d.). CN103044321A - Synthesis process of 2,6-diacetyl pyridine.
- The Good Scents Company. (n.d.). 2-isopropyl pyridine.
- Al-Bogami, A. S., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 28(10), 4178.
-
Cheméo. (n.d.). 2-Ethyl-6-isopropyl-pyridine. Retrieved from [Link]
- Khan, I., et al. (2014). Facile synthesis, characterization and dft calculations of 2-acetyl pyridine derivatives. Journal of the Chilean Chemical Society, 59(1), 2311-2317.
- Spector, T., et al. (1992). 2-Acetylpyridine thiocarbonohydrazones. Potent inactivators of herpes simplex virus ribonucleotide reductase. Journal of Medicinal Chemistry, 35(12), 2306-14.
-
PubChem. (n.d.). 2,6-Diacetylpyridine. Retrieved from [Link]
-
PubChem. (n.d.). 2-Acetylpyridine. Retrieved from [Link]
- Benchchem. (n.d.). 2-Acetylpyridine-d6.
- Pipzine Chemicals. (n.d.). 2-Acetyl-6-Bromopyridine Manufacturer & Supplier China.
- Gwaram, N. S., et al. (2012). Synthesis, characterization, and biological applications of some 2- acetylpyridine and acetophenone derivatives. Journal of Applied Pharmaceutical Science, 2(10), 027-038.
- Tani, K., et al. (2017). Iron-Catalysed Homo- and Copolymerisation of Propylene: Steric Influence of Bis(imino)pyridine Ligands. Dalton Transactions, 46(3), 855-863.
Sources
- 1. 2,6-Diacetylpyridine - Wikipedia [en.wikipedia.org]
- 2. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. scispace.com [scispace.com]
- 5. 2-Acetylpyridine thiocarbonohydrazones. Potent inactivators of herpes simplex virus ribonucleotide reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Role of 6-Isopropyl Substitution in Pyridine Ligands: A Technical Guide
Abstract
The deliberate introduction of sterically demanding groups onto ligand scaffolds is a cornerstone of modern catalyst and materials design. This technical guide provides an in-depth exploration of the steric effects originating from the 6-isopropyl group in pyridine-based ligands. We will dissect how this seemingly simple alkyl substituent profoundly influences coordination chemistry, catalytic performance, and the physicochemical properties of the resulting metal complexes. This document is intended for researchers, scientists, and drug development professionals seeking to leverage steric control in their respective fields. We will delve into the underlying principles, showcase practical applications, and provide detailed experimental insights to bridge theory with practice.
Introduction to Steric Effects in Ligand Design
In the realm of coordination chemistry, ligands are not merely passive entities that bind to a metal center. They are active participants that dictate the electronic and steric environment of the metal, thereby controlling its reactivity and properties.[1] Steric effects, arising from the spatial arrangement of atoms, play a pivotal role in this context.[2][3] Bulky substituents on a ligand can:
-
Control Coordination Number and Geometry: By physically blocking potential coordination sites, bulky groups can enforce lower coordination numbers and unusual geometries on the metal center.[4]
-
Influence Reaction Selectivity: Steric hindrance can direct incoming substrates to bind in a specific orientation, leading to high levels of regioselectivity and stereoselectivity in catalytic reactions.[5]
-
Enhance Catalyst Stability: Encapsulation of the metal center by bulky ligands can prevent catalyst deactivation pathways such as dimerization or decomposition.
-
Modulate Electronic Properties: While often considered distinct, steric and electronic effects can be intertwined. Changes in geometry induced by steric bulk can alter the orbital overlap between the metal and the ligand, thereby influencing the electronic properties.[6]
Pyridine and its derivatives are a ubiquitous class of N-heterocyclic ligands in coordination chemistry and catalysis due to their strong σ-donating ability and tunable electronic properties.[7][8] The introduction of substituents onto the pyridine ring allows for fine-tuning of these properties. The 6-position, being ortho to the coordinating nitrogen atom, is a particularly strategic location for introducing sterically demanding groups.
The 6-Isopropyl-Pyridine Moiety: A Unique Steric Profile
The isopropyl group, -CH(CH₃)₂, is a branched alkyl group that presents a significant steric footprint when positioned at the 6-position of a pyridine ring. Its influence extends beyond simple bulk, offering a unique combination of steric and electronic properties.
Quantifying Steric Hindrance: Cone Angles
A useful metric for quantifying the steric bulk of a ligand is the Tolman cone angle (θ). While originally developed for phosphine ligands, the concept can be extended to other ligand classes. The cone angle represents the apex angle of a cone that encompasses the van der Waals radii of the outermost atoms of the ligand, with the metal at the vertex. While specific cone angle values for 6-isopropylpyridine are not readily tabulated, it is qualitatively understood to be significantly larger than that of less branched or unbranched alkyl groups. This increased steric demand is a direct consequence of the two methyl groups branching from the α-carbon.
Electronic Effects of the Isopropyl Group
Alkyl groups are generally considered to be weakly electron-donating through an inductive effect. This can slightly increase the basicity (pKa) of the pyridine nitrogen, making it a stronger Lewis base.[1] However, in the case of the 6-isopropyl group, this electronic effect is often overshadowed by the dominant steric influence.[9] It is the steric hindrance that primarily dictates the coordination behavior and catalytic applications of these ligands.
Comparison with Other 6-Substituents
To appreciate the unique role of the 6-isopropyl group, it is useful to compare it with other substituents:
| Substituent at 6-position | Predominant Effect | Expected Impact on Coordination |
| -H (Pyridine) | Electronic | Forms stable, often coordinatively saturated complexes. |
| -CH₃ (6-Methylpyridine) | Mild Steric & Electronic | Can introduce some steric hindrance, but less than isopropyl. |
| -C(CH₃)₃ (6-tert-Butylpyridine) | Strong Steric | Significant steric bulk, often leading to coordinatively unsaturated complexes or preventing coordination altogether. |
| -Ph (6-Phenylpyridine) | Steric & Electronic (π-effects) | Can engage in π-stacking interactions and provides significant steric bulk. |
The isopropyl group occupies a "sweet spot" in terms of steric bulk, providing significant hindrance to influence reactivity and selectivity without completely shutting down coordination to the metal center, a risk with the even bulkier tert-butyl group.
Synthesis of 6-Isopropyl-Pyridine Ligands
The synthesis of pyridine ligands bearing a 6-isopropyl group can be achieved through various synthetic routes. A common strategy involves the construction of the pyridine ring from acyclic precursors or the modification of a pre-existing pyridine scaffold.
Representative Synthetic Workflow: Negishi Cross-Coupling
A versatile method for the synthesis of 2-aryl- or 2-alkylpyridines is the Negishi cross-coupling reaction. This approach involves the palladium-catalyzed coupling of an organozinc reagent with a halopyridine.
Caption: Workflow for the synthesis of 6-isopropylpyridine via Negishi cross-coupling.
Detailed Experimental Protocol: Synthesis of 6-Isopropyl-2-aminopyridine
This protocol describes the synthesis of a functionalized 6-isopropylpyridine ligand, which can be a precursor to more complex ligand architectures.
Materials:
-
2-Amino-6-bromopyridine
-
Isopropylmagnesium chloride (2 M in THF)
-
[1,2-Bis(diphenylphosphino)ethane]dichloronickel(II) (Ni(dppe)Cl₂)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and inert atmosphere setup (Schlenk line or glovebox)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an argon atmosphere, dissolve 2-amino-6-bromopyridine (1.0 eq) and Ni(dppe)Cl₂ (0.05 eq) in anhydrous diethyl ether.
-
Grignard Addition: Cool the solution to 0 °C in an ice bath. Slowly add isopropylmagnesium chloride (1.2 eq) dropwise via a syringe over 30 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching: Upon completion, cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane and ethyl acetate) to afford 6-isopropyl-2-aminopyridine.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Coordination Chemistry and Structural Implications
The steric bulk of the 6-isopropyl group has profound consequences for the coordination chemistry of these ligands.
Impact on Coordination Geometry and Bond Parameters
X-ray crystallography is an indispensable tool for elucidating the precise three-dimensional structure of metal complexes.[10][11] In complexes containing 6-isopropylpyridine ligands, several structural features are commonly observed:
-
Elongated Metal-Nitrogen Bonds: The steric repulsion between the isopropyl group and other ligands on the metal center can lead to a lengthening of the M-N bond compared to complexes with less hindered pyridine ligands.
-
Distorted Coordination Geometries: The steric pressure exerted by the isopropyl group can cause significant deviations from ideal coordination geometries (e.g., octahedral, square planar).[12]
-
Restricted Ligand Rotation: The free rotation of the pyridine ring around the M-N bond is often hindered, which can have implications for the dynamic processes in solution.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for probing the structure and dynamics of these complexes in solution.
-
¹H NMR: The protons of the isopropyl group (the CH and two CH₃ groups) often exhibit characteristic shifts and coupling patterns that can provide information about the coordination environment. Diastereotopicity of the methyl protons can be observed if the complex is chiral.
-
Variable-Temperature NMR: This technique can be used to study dynamic processes such as ligand exchange or restricted rotation.
Coordination Modes of Multifunctional Ligands
When the 6-isopropylpyridine moiety is part of a larger, multidentate ligand, its steric bulk can influence the overall coordination mode. For example, in a pincer ligand, the isopropyl group can favor a specific facial or meridional coordination geometry.[13]
Caption: Facial and meridional isomers in an octahedral complex.
The steric hindrance from the 6-isopropyl group can create a thermodynamic preference for one isomer over the other.
Catalytic Applications Driven by Steric Hindrance
The true utility of the 6-isopropylpyridine motif is most evident in its application in homogeneous catalysis. The steric bulk is not a liability but a powerful tool for controlling catalytic activity and selectivity.[5]
Enhancing Selectivity in Cross-Coupling Reactions
In palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination, bulky phosphine ligands are often employed to promote reductive elimination and prevent β-hydride elimination. Similarly, bulky N-heterocyclic carbene (NHC) or pyridine-based ligands can be used. The 6-isopropyl group can create a sterically demanding pocket around the metal center, influencing which substrates can readily access the catalytic site and in what orientation, thereby enhancing selectivity.[14]
Olefin Polymerization and Oligomerization
Late transition metal complexes, particularly those of iron and cobalt, bearing bulky diiminopyridine (DIP) ligands are highly active catalysts for olefin polymerization.[15] The bulky aryl groups on the imine nitrogen atoms, often 2,6-diisopropylphenyl, are crucial for this activity. They create a crowded environment around the metal center that:
-
Prevents Chain Transfer: This leads to the formation of high molecular weight polymers.
-
Controls Polymer Microstructure: The shape of the catalytic pocket influences the tacticity of the resulting polymer.
Case Study: Iron-Catalyzed Olefin Polymerization
Iron complexes of 2,6-bis(imino)pyridine ligands are a classic example of how steric hindrance can be harnessed for catalysis.
Catalyst Precursor Synthesis: The ligand is typically synthesized via a condensation reaction between 2,6-diacetylpyridine and two equivalents of 2,6-diisopropylaniline.[15] The resulting ligand is then reacted with an iron(II) salt, such as FeCl₂, to form the active catalyst precursor.
Caption: Simplified catalytic cycle for olefin polymerization.
The bulky diisopropylphenyl groups on the ligand (L) play a critical role in slowing down chain transfer relative to polymer propagation, leading to high molecular weight polymers.
Performance Data Comparison
| Ligand Substituent on DIP | Polymer Molecular Weight ( g/mol ) | Activity (kg polymer / (mol cat·h)) |
| Phenyl | Low | Moderate |
| 2,6-Dimethylphenyl | Moderate | High |
| 2,6-Diisopropylphenyl | High | Very High |
Note: Data is illustrative and actual values depend on specific reaction conditions.
Relevance in Medicinal Chemistry and Drug Development
While the primary applications of 6-isopropylpyridine ligands are in catalysis, their unique steric and electronic properties also make them of interest in medicinal chemistry and drug development.[16][17]
Scaffolds for Bioactive Molecules
The pyridine ring is a common motif in many pharmaceuticals.[18][19][20] The introduction of an isopropyl group can modulate the lipophilicity and metabolic stability of a drug candidate. The steric bulk can also influence the binding affinity and selectivity for a particular biological target by forcing the molecule to adopt a specific conformation.
Metal-Based Therapeutics
There is growing interest in the development of metal-based drugs for the treatment of diseases such as cancer.[15][21] The ligands in these complexes are crucial for tuning their reactivity, stability, and cellular uptake. The steric hindrance provided by a 6-isopropyl group could be used to:
-
Stabilize the complex against ligand exchange in biological media.
-
Modulate the redox potential of the metal center, which can be important for the mechanism of action.
-
Influence interactions with biomolecules such as DNA or proteins.
Conclusion and Future Perspectives
The 6-isopropyl group is a powerful and versatile tool in the design of pyridine-based ligands. Its significant yet not overwhelming steric bulk allows for a fine-tuning of the coordination environment around a metal center. This has been exploited to great effect in the development of highly active and selective catalysts for a variety of organic transformations, most notably olefin polymerization.
Future research in this area is likely to focus on:
-
Asymmetric Catalysis: The development of chiral 6-isopropylpyridine ligands for enantioselective catalysis.
-
Bioinorganic Chemistry: The exploration of metal complexes of these ligands as models for metalloenzyme active sites.
-
Materials Science: The incorporation of these ligands into metal-organic frameworks (MOFs) and other coordination polymers to create materials with novel properties.
The strategic use of steric effects, as exemplified by the 6-isopropylpyridine motif, will undoubtedly continue to be a fruitful area of research, leading to the development of new and improved catalysts, materials, and therapeutic agents.
References
- Herrera-Ramírez, P., Berger, S. A., Josa, D., Aguilà, D., Caballero, A. B., Fontova, P., Soto-Cerrato, V., Martínez, M., & Gamez, P. (2023). Steric hindrance, ligand ejection and associated photocytotoxic properties of ruthenium(II) polypyridyl complexes. JBIC Journal of Biological Inorganic Chemistry, 28, 403–420.
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Han, D., Andres, B., Spannenberg, A., & Beweries, T. (2017). Synthesis and coordination chemistry of the PPN ligand 2-[bis(diisopropylphosphanyl)methyl]-6-methylpyridine. Acta Crystallographica Section C: Structural Chemistry, 73(Pt 11), 917–922. [Link]
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Electronic versus steric effects of pyridinophane ligands on Pd(iii) complexes. Dalton Transactions. [Link]
-
Steric crowding of a series of pyridine based ligands influencing the photophysical properties of Zn(II) complexes. CrystEngComm. [Link]
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(PDF) Modeling the Effect of functional groups on the electronic properties of benzene, pyridine and pyrimidine. ResearchGate. [Link]
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Recent Advances of Pyridinone in Medicinal Chemistry. PMC. [Link]
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Martínez-Esaín, J., Carné-Sánchez, A., Grancha, T., Gándara, F., Faraudo, J., & Maspoch, D. (2021). Steric Hindrance in Metal Coordination Drives the Separation of Pyridine Regioisomers Using Rhodium(II)-Based Metal-Organic Polyhedra. Angewandte Chemie International Edition, 60(20), 11406-11413. [Link]
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Steric effects on the structures, reactivity and coordination chemistry of tris(2-pyridyl)aluminates. [Link]
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X-ray crystal structure studies of metal complexes. TCU Digital Repository. [Link]
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Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. PMC. [Link]
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Influence of the π–π interaction on the hydrogen bonding capacity of stacked DNA/RNA bases. PMC. [Link]
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Characterizing metal binding sites in proteins with X-ray crystallography. PMC. [Link]
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Influence of the steric properties of pyridine ligands on the structure of complexes containing the {LnCd2(bzo)7} fragment | Request PDF. ResearchGate. [Link]
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Role of Pyridines in Medicinal Chemistry and Design of BACE1 Inhibitors Possessing a Pyridine Scaffold. ResearchGate. [Link]
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The synthesis and co-ordination chemistry of new functionalised pyridylphosphines derived from Ph2PCH2OH. Journal of the Chemical Society, Dalton Transactions. [Link]
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How to Utilize Isopropyl/Pyridine for Catalysis. Patsnap Eureka. [Link]
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Electronic Modification of a Sterically Demanding Anionic Pyridine Ligand. Universität Freiburg. [Link]
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Functional pyrazolylpyridine ligands in the design of metal complexes with tunable properties. Russian Chemical Reviews. [Link]
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Thermodynamic study of steric effects on the formation of tetrahedral pyridine-base complexes of cadmium(II) halides. Journal of the Chemical Society, Dalton Transactions. [Link]
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2-(Pyridin-2-yl)isopropyl (PIP) Amine: An Enabling Directing Group for Divergent and Asymmetric Functionalization of Unactivated. Xingwei Li. [Link]
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Synthesis of pyridine-alkoxide ligands for formation of polynuclear complexes. New Journal of Chemistry. [Link]
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A Review on Pyridine Derivatives Having Appropriate Remedies for Extreme Diseases. [Link]
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Intrinsic Effect of Pyridine-N-Position on Structural Properties of Cu-Based Low-Dimensional Coordination Frameworks. MDPI. [Link]
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Effect of Ligand Substituents on Spectroscopic and Catalytic Properties of Water-Compatible Cp*Ir-(pyridinylmethyl). [Link]
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1-(6-Isopropylpyridin-2-yl)ethanone molecular weight and formula
An In-Depth Technical Guide to 1-(6-Isopropylpyridin-2-yl)ethanone: Synthesis, Characterization, and Applications in Drug Discovery
Introduction
Pyridyl ketones are a class of organic compounds that have garnered significant attention in the field of medicinal chemistry. Their unique electronic properties and ability to act as versatile synthetic intermediates make them valuable building blocks in the design and synthesis of novel therapeutic agents. This guide provides a comprehensive overview of 1-(6-isopropylpyridin-2-yl)ethanone, a member of this important class of molecules. We will delve into its molecular properties, plausible synthetic routes, and methods for its structural elucidation. Furthermore, we will explore its potential applications in drug discovery, drawing insights from the biological activities of structurally related compounds.
Molecular Properties
1-(6-Isopropylpyridin-2-yl)ethanone is a substituted pyridine derivative. Its fundamental molecular properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₀H₁₃NO |
| Molecular Weight | 163.22 g/mol [1] |
| CAS Number | 900816-50-4[1] |
| Canonical SMILES | CC(C)c1cccc(n1)C(=O)C |
Synthesis of 1-(6-Isopropylpyridin-2-yl)ethanone
While a specific, detailed synthetic protocol for 1-(6-isopropylpyridin-2-yl)ethanone is not widely published, a plausible and efficient route can be designed based on established organometallic cross-coupling reactions. A common strategy involves the coupling of a pyridine derivative with an appropriate acetylating agent. One such approach is the Sonogashira coupling, which has been successfully employed for the synthesis of similar acetylpyridine derivatives[2].
The following diagram illustrates a proposed synthetic workflow for 1-(6-isopropylpyridin-2-yl)ethanone, starting from the commercially available 2-bromo-6-isopropylpyridine.
Caption: Proposed synthesis workflow for 1-(6-Isopropylpyridin-2-yl)ethanone.
Experimental Protocol: Proposed Synthesis
This protocol is a generalized procedure based on known cross-coupling reactions for the synthesis of acetylpyridines.
Materials:
-
2-Bromo-6-isopropylpyridine
-
Tributyl(1-ethoxyvinyl)stannane
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Anhydrous toluene
-
1M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for elution
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 2-bromo-6-isopropylpyridine (1 equivalent), anhydrous toluene, and the palladium catalyst (0.05 equivalents).
-
Addition of Reagents: Add tributyl(1-ethoxyvinyl)stannane (1.2 equivalents) to the reaction mixture.
-
Reaction Conditions: Heat the mixture to reflux (approximately 110 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate as the eluent.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Structural Elucidation and Characterization
The structural confirmation of 1-(6-isopropylpyridin-2-yl)ethanone relies on standard spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the pyridine ring, the isopropyl group protons, and the acetyl methyl protons. The predicted chemical shifts are presented in the table below.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Pyridine-H (aromatic) | 7.5 - 8.0 | m | 3H |
| Isopropyl-CH | 3.0 - 3.3 | sept | 1H |
| Acetyl-CH₃ | 2.6 - 2.8 | s | 3H |
| Isopropyl-CH₃ | 1.2 - 1.4 | d | 6H |
¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information about the carbon skeleton of the molecule. Predicted chemical shifts are as follows:
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O (carbonyl) | 198 - 202 |
| C-aromatic | 120 - 160 |
| C-isopropyl (CH) | 30 - 35 |
| C-acetyl (CH₃) | 25 - 30 |
| C-isopropyl (CH₃) | 20 - 25 |
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z = 163, corresponding to the molecular weight of 1-(6-isopropylpyridin-2-yl)ethanone.
Potential Applications in Drug Discovery and Development
The pyridine nucleus is a common scaffold in many approved drugs due to its ability to form hydrogen bonds and its water solubility.[3] Pyridyl ketones, in particular, serve as valuable precursors for a wide range of biologically active molecules.[4]
The following diagram illustrates the potential role of 1-(6-isopropylpyridin-2-yl)ethanone as a building block in the synthesis of more complex, biologically active compounds.
Caption: Potential of 1-(6-Isopropylpyridin-2-yl)ethanone in drug discovery.
The acetyl group of 1-(6-isopropylpyridin-2-yl)ethanone is a versatile functional handle that can undergo a variety of chemical transformations. For instance, it can participate in condensation reactions to form Schiff bases or chalcones, which are known to possess a wide range of biological activities, including antimicrobial and anti-inflammatory properties.[5][6] Furthermore, the pyridine nitrogen can act as a hydrogen bond acceptor, a crucial interaction for ligand-receptor binding. The isopropyl group can provide favorable lipophilic interactions within a protein's binding pocket.
Derivatives of 2-acetylpyridine have been investigated for their potential as anticancer agents and in the treatment of neurodegenerative diseases.[7] The structural motif of 1-(6-isopropylpyridin-2-yl)ethanone makes it an attractive starting material for the synthesis of libraries of compounds to be screened for various biological targets.
Safety and Handling
As with any chemical reagent, 1-(6-isopropylpyridin-2-yl)ethanone should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. For specific safety information, consult the material safety data sheet (MSDS) provided by the supplier.
Conclusion
1-(6-Isopropylpyridin-2-yl)ethanone is a valuable building block for medicinal chemistry and drug discovery. Its synthesis can be achieved through established cross-coupling methodologies, and its structure can be readily confirmed using standard spectroscopic techniques. The versatility of its functional groups, combined with the proven importance of the pyridine scaffold in pharmaceuticals, positions this compound as a promising starting point for the development of novel therapeutic agents.
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An In-Depth Technical Guide to the Precursors for Sterically Hindered Bis(imino)pyridine Ligands
Introduction: The Architectural Significance of Steric Hindrance in Catalysis
In the realm of coordination chemistry and catalysis, the bis(imino)pyridine (BIP) ligand framework has emerged as a cornerstone for the development of highly active transition metal catalysts.[1][2][3] These tridentate ligands, featuring a central pyridine ring flanked by two imino functionalities, offer a remarkable degree of tunability.[1][3] Among the most critical modifications is the introduction of bulky, sterically demanding substituents on the N-aryl rings of the imino groups.[4][5] This steric hindrance is not a mere perturbation; it is a fundamental design element that profoundly influences the electronic and geometric environment of the metal center.[4][5] The strategic placement of bulky groups, such as 2,6-diisopropylphenyl or 2,4,6-trimethylphenyl, creates a well-defined coordination pocket that can enhance catalytic activity, modulate polymer molecular weights in olefin polymerization, and influence the selectivity of various organic transformations.[1][5]
This guide provides a comprehensive overview of the key precursors required for the synthesis of these sterically hindered bis(imino)pyridine ligands, detailing their preparation and the underlying chemical principles that govern their synthesis. We will delve into the practical methodologies for obtaining the two essential building blocks: the pyridine-based diketone and the sterically encumbered anilines.
Core Precursors: The Foundation of Ligand Synthesis
The synthesis of a sterically hindered bis(imino)pyridine ligand is fundamentally a modular process, relying on the condensation of two key precursors:
-
A 2,6-Dicarbonylpyridine Derivative: The central pyridine scaffold is typically derived from 2,6-diacetylpyridine.
-
A Sterically Hindered Aniline: This component introduces the crucial bulky groups that define the ligand's steric profile.
The general synthetic approach is a double condensation reaction, forming two imine (C=N) bonds. This reaction is often catalyzed by an acid and requires the removal of water to drive the equilibrium towards the product.
Caption: General synthetic route to sterically hindered bis(imino)pyridine ligands.
Part 1: The Pyridine Backbone - Synthesis of 2,6-Diacetylpyridine
2,6-Diacetylpyridine is the most common starting material for the pyridine core of BIP ligands. While commercially available, its synthesis from more fundamental precursors is a common practice in many research laboratories. The most prevalent and efficient method involves the Claisen condensation of a 2,6-pyridinedicarboxylic acid ester with ethyl acetate, followed by hydrolysis and decarboxylation.[6][7][8]
Rationale for the Claisen Condensation Route
The Claisen condensation is a robust carbon-carbon bond-forming reaction that is well-suited for this transformation. The use of a strong base, such as sodium ethoxide or metallic sodium, deprotonates the α-carbon of ethyl acetate, generating a nucleophilic enolate.[6][7] This enolate then attacks the electrophilic carbonyl carbon of the 2,6-pyridinedicarboxylate ester. A subsequent hydrolysis and decarboxylation step under acidic conditions yields the desired diketone.[8] Using metallic sodium often leads to improved yields compared to traditional sodium ethoxide-promoted reactions.[7]
Detailed Experimental Protocol: Synthesis of 2,6-Diacetylpyridine
This protocol is adapted from established literature procedures.[7][8]
Step 1: Esterification of 2,6-Pyridinedicarboxylic Acid
-
Suspend 2,6-pyridinedicarboxylic acid in absolute ethanol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for 12-24 hours until the starting material is fully consumed (monitored by TLC).
-
Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the diethyl 2,6-pyridinedicarboxylate with an organic solvent like dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the diethyl ester.
Step 2: Claisen Condensation
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add dry toluene and clean sodium metal pieces.
-
Heat the mixture to the melting point of sodium and stir vigorously to form a fine suspension of molten sodium.
-
Cool the suspension and add a solution of diethyl 2,6-pyridinedicarboxylate and anhydrous ethyl acetate in dry toluene dropwise.
-
Stir the reaction mixture at room temperature or with gentle heating for several hours. The reaction progress can be monitored by the consumption of the starting ester.
-
After the reaction is complete, cautiously quench the mixture by the slow addition of water and then concentrated hydrochloric acid.
-
Heat the mixture to reflux for 2-4 hours to effect hydrolysis and decarboxylation.
-
Cool the mixture and neutralize with a base (e.g., sodium carbonate).
-
Extract the aqueous layer with diethyl ether or dichloromethane.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and remove the solvent in vacuo.
-
The crude 2,6-diacetylpyridine can be purified by recrystallization from a suitable solvent system (e.g., petroleum ether/ethyl acetate) or by column chromatography.[9]
Caption: Synthetic pathway for 2,6-diacetylpyridine (DAP).
Part 2: The Steric Directors - Synthesis of Hindered Anilines
The choice of aniline precursor is paramount in defining the steric environment of the final BIP ligand. The most commonly employed anilines for this purpose are 2,6-diisopropylaniline and 2,4,6-trimethylaniline (mesidine).
2,6-Diisopropylaniline: A Bulky Shield
2,6-Diisopropylaniline is a key intermediate in the production of various agrochemicals and polymers, and its synthesis is well-established on an industrial scale.[10][11] The primary method for its preparation is the direct alkylation of aniline with propylene under high temperature and pressure, a classic example of a Friedel-Crafts alkylation reaction.[11]
Causality in Synthesis:
-
Catalyst: An aluminum-based catalyst, often generated in situ from aluminum and aniline, is typically used.[11]
-
Reaction Conditions: The reaction is carried out in an autoclave at high temperatures (280-300°C) and pressures to maintain the propylene in the liquid phase and achieve a sufficient reaction rate.[11][12]
-
Selectivity: The initial isopropylation at one ortho position sterically directs the second alkylation to the other ortho position, leading to the desired 2,6-disubstituted product with high selectivity.[11]
A laboratory-scale synthesis can also be achieved through vapor-phase amination of 2,6-diisopropyl phenol.[11][13]
| Parameter | Value | Reference |
| Reactants | Aniline, Propylene | [11] |
| Catalyst | Aniline Aluminum | [11] |
| Temperature | 280-290 °C | [11] |
| Pressure | High Pressure (Autoclave) | [11] |
| Aniline Conversion | > 80% | [11] |
| 2,6-Diisopropylaniline Selectivity | > 50% | [11] |
| Table 1: Typical reaction parameters for the synthesis of 2,6-diisopropylaniline. |
2,4,6-Trimethylaniline (Mesidine): A Less Bulky but Effective Alternative
Mesidine offers a slightly different steric and electronic profile compared to 2,6-diisopropylaniline. Its synthesis typically begins with mesitylene (1,3,5-trimethylbenzene).[14]
Synthetic Protocol Overview:
-
Nitration: Mesitylene undergoes selective mononitration using a mixture of nitric and sulfuric acids at low temperatures (below 10°C) to prevent oxidation of the methyl groups.[14][15]
-
Reduction: The resulting 2,4,6-trimethylnitrobenzene is then reduced to mesidine. This can be achieved through various methods, including catalytic hydrogenation over a nickel catalyst or reduction with iron powder in the presence of hydrochloric acid.[14][15][16]
Caption: Synthetic routes for sterically hindered anilines.
Part 3: The Condensation - Assembling the Ligand
With the two key precursors in hand, the final step is their condensation to form the sterically hindered bis(imino)pyridine ligand. This reaction is a Schiff base formation, which is typically acid-catalyzed and involves the removal of water.
Detailed Experimental Protocol: Synthesis of a 2,6-bis(2,6-diisopropylanilino)pyridine Ligand
-
Dissolve 2,6-diacetylpyridine (1 equivalent) in a suitable solvent such as methanol or ethanol.
-
Add 2,6-diisopropylaniline (slightly more than 2 equivalents).
-
Add a catalytic amount of a weak acid, such as formic acid or acetic acid, to the mixture.
-
Reflux the reaction mixture for 24-48 hours. The removal of water can be facilitated by the addition of a dehydrating agent like molecular sieves or by using a Dean-Stark apparatus if a non-alcoholic solvent is used.
-
Monitor the reaction by TLC or GC-MS until the starting materials are consumed.
-
Upon completion, cool the reaction mixture to room temperature or below to induce crystallization of the product.
-
Collect the solid product by filtration, wash with cold solvent (e.g., methanol), and dry under vacuum.
-
The product is often pure enough for subsequent use, but can be further purified by recrystallization if necessary.
The steric bulk of the aniline is a critical factor in this step. Highly hindered anilines may require more forcing conditions (higher temperatures, longer reaction times) to achieve complete conversion due to the decreased nucleophilicity of the amino group and steric hindrance around the reaction center.
Conclusion: From Precursors to Advanced Catalysts
The synthesis of sterically hindered bis(imino)pyridine ligands is a testament to the power of modular organic synthesis. By carefully selecting and preparing the two fundamental precursors—a 2,6-dicarbonylpyridine and a bulky aniline—researchers can fine-tune the steric and electronic properties of the resulting ligand. This control is essential for the development of next-generation catalysts for a wide array of applications, from olefin polymerization to fine chemical synthesis.[1][17][18] The protocols and principles outlined in this guide provide a solid foundation for scientists and professionals in drug development and materials science to access these powerful and versatile molecular tools.
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Solubility Profile & Solvent Engineering: 1-(6-Isopropylpyridin-2-yl)ethanone
Technical Guide for Ligand Synthesis and Process Development [1][2]
Executive Summary
1-(6-Isopropylpyridin-2-yl)ethanone (also known as 2-acetyl-6-isopropylpyridine) is a pivotal intermediate in the synthesis of tridentate nitrogen ligands, particularly bis(imino)pyridines (PDI) , which are extensively used in organometallic catalysis (e.g., iron and cobalt-catalyzed olefin polymerization).[1][2]
Understanding the solubility landscape of this compound is critical for two primary workflows:
-
Reaction Engineering: Optimizing solvent systems for condensation reactions (Schiff base formation) where the equilibrium must be driven by water removal or product precipitation.[1][2][3]
-
Purification: Designing efficient liquid-liquid extractions and chromatographic separations.
This guide analyzes the solubility of 1-(6-Isopropylpyridin-2-yl)ethanone based on empirical structural analogs and physicochemical principles, providing actionable protocols for researchers.
Physicochemical Profile & Theoretical Solubility
To predict solubility behavior accurately, we must analyze the molecular interactions governed by the compound's structure.[2]
Structural Analysis[4][5]
-
Functional Group 1 (Polar): Acetyl group (C=O).[1][2][3] Acts as a hydrogen bond acceptor.[1][2][3]
-
Functional Group 2 (Lipophilic): Isopropyl group at the 6-position.[1][2][3] This steric bulk increases lipophilicity significantly compared to 2-acetylpyridine, reducing water solubility and enhancing solubility in non-polar hydrocarbons.[1][2]
Estimated Parameters
| Property | Value (Est.) | Implication |
| Physical State | Liquid / Low-melting Solid | Miscible with solvents rather than strictly "soluble" in many cases.[1][2][3] |
| LogP | ~2.8 – 3.2 | Highly soluble in organic solvents; poor aqueous solubility.[1][2][3] |
| H-Bond Donors | 0 | Cannot self-associate strongly; lower BP than corresponding alcohols.[1][2][3] |
| H-Bond Acceptors | 2 (N, O) | Soluble in protic solvents (Alcohols) via H-bonding.[1][2][3] |
Solubility Landscape
The following data categorizes solvents based on their interaction with 1-(6-Isopropylpyridin-2-yl)ethanone.
Table 1: Empirical Solubility Guide
Data derived from structural analogs (2-acetylpyridine, 2,6-diisopropylpyridine).
| Solvent Class | Representative Solvents | Solubility Rating | Operational Notes |
| Chlorinated | Dichloromethane (DCM), Chloroform | Excellent | Preferred for extraction and NMR analysis.[1][2] |
| Alcohols | Methanol, Ethanol, Isopropanol | Good | Critical for Synthesis. Used for Schiff base condensation.[1][2] Heating often required to dissolve condensation products, but the ketone itself is soluble at RT.[2] |
| Aromatic | Toluene, Benzene | Excellent | Ideal for azeotropic removal of water during synthesis (Dean-Stark).[1][2] |
| Ethers | THF, Diethyl Ether, 1,4-Dioxane | Good | Suitable for Grignard reactions or lithiation steps if synthesizing the ketone.[1][2] |
| Esters | Ethyl Acetate | Good | Standard solvent for Thin Layer Chromatography (TLC) and column chromatography.[1][3] |
| Alkanes | Hexanes, Pentane, Heptane | Moderate | Soluble, but phase separation may occur at very low temperatures (-78°C).[1][2] Used as a co-solvent to precipitate impurities.[1][2][3] |
| Aqueous | Water | Poor | Insoluble.[1][2][3][4] Forms a biphasic system, enabling easy extraction into organics.[1][2] |
Application Protocols
Protocol A: Solvent Selection for Schiff Base Ligand Synthesis
Context: The primary use of this ketone is condensation with anilines (e.g., 2,6-diisopropylaniline) to form PDI ligands.[2]
Mechanism: Acid-catalyzed equilibrium reaction.[1][2][3]
Solvent Strategy:
-
Methanol/Ethanol: High solubility of reagents allows high concentration kinetics.[1][2][3] The product (ligand) often precipitates, driving equilibrium.[2][3]
-
Toluene: Used when reaction is stubborn.[1][2][3] High boiling point allows water removal via Dean-Stark trap.[1][2][3]
Workflow Diagram (DOT)
Caption: Decision matrix for solvent selection in ligand synthesis based on solubility principles.
Protocol B: Solubility Determination (Gravimetric)
Since specific literature values are rare, use this self-validating protocol to determine exact solubility for process scale-up.[1][2][3]
-
Preparation: Weigh a clean, dry 20 mL scintillation vial (
). -
Saturation: Add 2.0 mL of the target solvent to the vial. Add 1-(6-Isopropylpyridin-2-yl)ethanone dropwise with vigorous stirring at 25°C until a persistent turbidity or phase separation (oil droplets) is observed.
-
Equilibration: Stir for 1 hour. If phase separation persists, the layer is saturated.[2]
-
Sampling: Filter the solution through a 0.45 µm PTFE syringe filter into the pre-weighed vial.
-
Evaporation: Evaporate solvent under a stream of nitrogen, then dry in vacuo (high vacuum) for 2 hours to remove trace solvent.
-
Measurement: Weigh the vial + residue (
). -
Calculation:
Purification & Handling
Chromatography (Silica Gel): Due to its solubility profile, the compound is easily purified using normal-phase flash chromatography.[1][2]
-
Elution: The isopropyl group increases
compared to 2-acetylpyridine.[1][2][3] Expect elution around 10-20% EtOAc.[1][2][3]
Storage: Store under inert atmosphere (Argon/Nitrogen). While the isopropyl group adds bulk, the ketone position is susceptible to oxidation or enolization over long periods in air.[2]
References
-
Small, B. L., & Brookhart, M. (1998).[2] Iron-Based Catalysts with 2,6-Bis(imino)pyridine Ligands for Olefin Polymerization. Journal of the American Chemical Society.[2][3][5] Link[2][3]
-
BldPharm. (n.d.). 1-(6-Isopropylpyridin-2-yl)ethanone Product Details. BldPharm. Link
-
PubChem. (2025).[1][2][3][4] 2,6-Diisopropylpyridine Physical Properties (Analogous Data). National Library of Medicine.[1][2][3] Link[2][3]
-
Britovsek, G. J. P., et al. (1999).[1][2][3] The Search for New-Generation Olefin Polymerization Catalysts: Life beyond Metallocenes. Angewandte Chemie International Edition. Link[2][3]
Sources
synthesis of asymmetric 2,6-bis(imino)pyridine ligands from 1-(6-Isopropylpyridin-2-yl)ethanone
This Application Note is structured to guide researchers through the precise synthesis of asymmetric 2,6-bis(imino)pyridine (PDI) ligands.
Technical Note on Starting Material:
The specific precursor mentioned, 1-(6-Isopropylpyridin-2-yl)ethanone (also known as 2-acetyl-6-isopropylpyridine), contains only one carbonyl group and an alkyl group at the 6-position. Chemically, this molecule cannot directly yield a bis(imino)pyridine (a tridentate
-
Interpretation: It is highly probable that the intended starting material is the mono-condensed intermediate derived from 2,6-diacetylpyridine (e.g., 1-{6-[1-(arylimino)ethyl]pyridin-2-yl}ethanone), which retains one ketone for further reaction.
-
Strategy: This guide details the Stepwise Condensation Protocol . We will treat the synthesis as a two-stage process: first generating the mono-imine ketone (the "asymmetric handle") and then condensing the second aniline to form the final asymmetric PDI ligand.
Executive Summary
Asymmetric 2,6-bis(imino)pyridine (PDI) ligands have emerged as critical tools in homogeneous catalysis, particularly for olefin polymerization and oligomerization (Brookhart/Gibson type catalysts). Unlike their symmetric counterparts, asymmetric PDIs allow for the independent modulation of steric bulk and electronic properties at the two axial sites of the metal center. This "desymmetrization" enables precise control over polymer microstructure, molecular weight distribution, and comonomer incorporation.
This protocol details the Stepwise Condensation Method , the industry standard for ensuring high purity and regioselectivity when synthesizing asymmetric PDIs.
Scientific Principles & Reaction Logic
The Challenge of Asymmetry
Standard PDI synthesis involves the simultaneous condensation of 2,6-diacetylpyridine with 2 equivalents of an aniline. This yields symmetric ligands (
The Solution: Kinetic vs. Thermodynamic Control
The synthesis relies on isolating the mono(imino)pyridine ketone intermediate.
-
Step 1 (Mono-Condensation): Reaction of 2,6-diacetylpyridine with 1 equivalent of Aniline A. This step often requires kinetic control to prevent the formation of the symmetric bis-imine byproduct.
-
Step 2 (Hetero-Condensation): Reaction of the purified mono-imine ketone with 1 equivalent of Aniline B. This step is often more difficult due to the deactivated nature of the remaining carbonyl group (electron-donating effect of the first imine).
Reaction Pathway Diagram
The following flowchart illustrates the critical divergence between symmetric and asymmetric synthesis routes.
Caption: Stepwise synthesis pathway for asymmetric PDI ligands. The isolation of the Mono-Imino Ketone is the critical control point.
Experimental Protocol
Phase 1: Synthesis of the Mono-Imino Ketone Intermediate
Target: 1-{6-[1-(Arylimino)ethyl]pyridin-2-yl}ethanone
This step installs the first steric block (e.g., a bulky 2,6-diisopropylphenyl group).
Reagents:
-
2,6-Diacetylpyridine (1.0 eq)
-
Aniline A (e.g., 2,6-diisopropylaniline) (1.0 eq)
-
Solvent: Methanol or Toluene
-
Catalyst: Formic acid or p-Toluenesulfonic acid (p-TSA) (cat. 5 mol%)
Procedure:
-
Dissolution: Dissolve 2,6-diacetylpyridine (2.0 g, 12.2 mmol) in anhydrous methanol (50 mL) in a round-bottom flask.
-
Addition: Add Aniline A (12.2 mmol) dropwise over 20 minutes. Note: Slow addition favors mono-substitution.
-
Catalysis: Add 3-5 drops of formic acid.
-
Reaction: Stir at room temperature for 12 hours.
-
Observation: If a precipitate forms, it is likely the symmetric bis-imine (undesired) or the target mono-imine. TLC monitoring is essential (Eluent: 10% EtOAc/Hexane).
-
Alternative (Toluene): If reaction is sluggish, switch to toluene and reflux with a Dean-Stark trap to remove water, driving the equilibrium.
-
-
Work-up:
-
Evaporate solvent in vacuo.
-
Purification (CRITICAL): The crude mixture will contain unreacted diacetylpyridine, the target mono-imine, and some symmetric bis-imine.
-
Perform Flash Column Chromatography on silica gel.
-
Elution Order: 2,6-Diacetylpyridine (most polar) < Mono-imine < Bis-imine (least polar).
-
-
Yield: Target 40-60%. Characterize by
H NMR to confirm asymmetry (distinct signals for acetyl methyl vs. imine methyl).
Phase 2: Condensation of the Second Aniline
Target: Asymmetric 2,6-Bis(imino)pyridine[1]
This step installs the second amine (e.g., a substituted aniline with different electronic properties, such as 4-bromoaniline).
Reagents:
-
Mono-Imino Ketone (from Phase 1) (1.0 eq)
-
Aniline B (1.2 eq)
-
Solvent: Toluene or Ethanol
-
Catalyst: p-TSA (10 mol%) or Glacial Acetic Acid
Procedure:
-
Setup: Combine the Mono-Imino Ketone (1.0 mmol) and Aniline B (1.2 mmol) in toluene (20 mL).
-
Activation: Add p-TSA (0.1 mmol).
-
Reflux: Heat to reflux with a Dean-Stark trap.
-
Duration: This step is slower than Phase 1. Reflux for 24–48 hours.
-
Monitoring: Monitor the disappearance of the acetyl peak (~2.7 ppm) in
H NMR aliquots.
-
-
Work-up:
-
Purification: Recrystallization from ethanol or methanol is preferred. If oil persists, use a short silica plug (DCM/Methanol).
Data Interpretation & Validation
NMR Characterization Table
A successful synthesis is validated by the distinct chemical shifts of the backbone methyl groups.
| Moiety | Chemical Shift ( | Multiplicity | Interpretation |
| Backbone Methyl (Imine A) | 2.20 - 2.35 | Singlet (3H) | Corresponds to the first condensation (e.g., bulky side). |
| Backbone Methyl (Imine B) | 2.35 - 2.50 | Singlet (3H) | Corresponds to the second condensation (distinct environment). |
| Pyridine Protons | 7.80 - 8.50 | Multiplet (3H) | Characteristic AB2 or ABC pattern indicating asymmetry. |
| Isopropyl Methyls (if present) | 1.10 - 1.20 | Doublet | Diastereotopic splitting may occur if rotation is restricted. |
Troubleshooting Guide
-
Problem: Low conversion in Step 2.
-
Cause: Deactivation of the carbonyl by the electron-donating imine at position 6.
-
Solution: Use a higher boiling solvent (o-xylene) or add molecular sieves (4Å) directly to the reaction flask to scavenge water aggressively.
-
-
Problem: Hydrolysis of the imine.
-
Cause: Wet solvents or acidic silica gel during purification.
-
Solution: Use anhydrous solvents. Neutralize silica gel with 1% Triethylamine before chromatography.
-
References
-
Britovsek, G. J. P., Gibson, V. C., & Kimberley, B. S. (1999). The Search for New-Generation Olefin Polymerization Catalysts: Life beyond Metallocenes. Angewandte Chemie International Edition.
-
Small, B. L., & Brookhart, M. (1998). Iron-Based Catalysts with Exceptionally High Activities and Selectivities for Oligomerization of Ethylene to Linear α-Olefins. Journal of the American Chemical Society.
-
Xie, G., et al. (2011).[1] Synthesis of Asymmetric 2,6-Bis(arylimino)pyridines. Asian Journal of Chemistry.
-
Gao, Y., et al. (2019).[4] Synthesis of Asymmetrical 2,6-Diarylpyridines from Linear α,β,γ,δ-Unsaturated Ketones. Synthesis.
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. Crystal structure of a new 2,6-bis(imino)pyridine derivative: (1E,1′E)-1,1′-(pyridine-2,6-diyl)bis[N-(4-chlorophenyl)ethan-1-imine] - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN102731319A - Method for synthesizing 2-methyl-6-isopropyl aniline - Google Patents [patents.google.com]
- 4. Synthesis of Asymmetrical 2,6-Diarylpyridines from Linear α,β,γ,δ-Unsaturated Ketones by Addition of Ammonium Formate Followed by Annulation [organic-chemistry.org]
Application Note: Synthesis of N-Aryl Imines via Condensation of 2-Acetyl-6-isopropylpyridine with Anilines
Introduction
Imines, or Schiff bases, are a critical class of organic compounds characterized by a carbon-nitrogen double bond. Their synthesis is a fundamental transformation in organic chemistry, and the resulting products are valuable intermediates and final products in various fields, including medicinal chemistry, materials science, and catalysis. The pyridine moiety, in particular, is a common scaffold in many biologically active compounds. This application note provides a detailed protocol for the synthesis of a series of N-aryl imines through the acid-catalyzed condensation of 2-acetyl-6-isopropylpyridine with various substituted anilines. We will delve into the mechanistic underpinnings of this reaction, provide a step-by-step experimental procedure, discuss the influence of aniline substituents on the reaction, and detail the characterization of the resulting imine products.
Mechanistic Insights: The Chemistry of Imine Formation
The condensation of a ketone with a primary amine to form an imine is a reversible, acid-catalyzed reaction that proceeds through a series of well-defined steps.[1] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.
The key steps are as follows:
-
Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of 2-acetyl-6-isopropylpyridine by an acid catalyst. This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.
-
Nucleophilic Attack by the Aniline: The lone pair of electrons on the nitrogen atom of the aniline attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate known as a carbinolamine.[1]
-
Proton Transfer: A proton is transferred from the nitrogen atom to the oxygen atom of the carbinolamine, forming a neutral amino alcohol.
-
Protonation of the Hydroxyl Group: The hydroxyl group of the amino alcohol is protonated by the acid catalyst, converting it into a good leaving group (water).
-
Elimination of Water: The lone pair of electrons on the nitrogen atom facilitates the elimination of a water molecule, leading to the formation of a resonance-stabilized iminium ion.
-
Deprotonation: A base (which can be the solvent or another molecule of the aniline) removes a proton from the nitrogen atom of the iminium ion to yield the final imine product and regenerate the acid catalyst.
The overall reaction is an equilibrium process. To drive the reaction towards the formation of the imine, it is common practice to remove the water that is formed, often by azeotropic distillation with a suitable solvent or by using a dehydrating agent.
Caption: Step-by-step experimental workflow for imine synthesis.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, Dean-Stark trap, and condenser, add 2-acetyl-6-isopropylpyridine (1.0 eq), the desired substituted aniline (1.1 eq), and toluene (sufficient to fill the Dean-Stark trap and suspend the reagents).
-
Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 eq).
-
Azeotropic Reflux: Heat the reaction mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected, and the reaction is deemed complete by Thin Layer Chromatography (TLC) analysis. Reaction times can vary from a few hours to overnight depending on the aniline substrate.
-
Workup: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude imine product can be purified by recrystallization from a suitable solvent system (e.g., ethanol, or a mixture of hexanes and ethyl acetate) or by column chromatography on silica gel. [2]7. Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and FTIR.
Influence of Aniline Substituents
The electronic nature of the substituents on the aniline ring can significantly impact the rate and yield of the condensation reaction.
-
Electron-donating groups (e.g., -OCH₃, -CH₃) on the aniline ring increase the nucleophilicity of the amine nitrogen, which can lead to a faster rate of reaction.
-
Electron-withdrawing groups (e.g., -NO₂, -CN, -Cl) decrease the nucleophilicity of the aniline, which may result in slower reaction rates and may require more forcing conditions (e.g., higher temperatures, longer reaction times, or a stronger acid catalyst).
Data Summary
The following table provides representative, expected data for the condensation of 2-acetyl-6-isopropylpyridine with various anilines based on typical reaction outcomes for this class of transformation. Actual results may vary.
| Aniline Substituent (para) | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| -H | p-TsOH | Toluene | 110 (reflux) | 4-6 | ~85-95 |
| -OCH₃ | p-TsOH | Toluene | 110 (reflux) | 2-4 | ~90-98 |
| -Cl | p-TsOH | Toluene | 110 (reflux) | 6-8 | ~80-90 |
| -NO₂ | p-TsOH | Toluene | 110 (reflux) | 12-24 | ~60-75 |
Characterization of N-Aryl Imines
The synthesized imines can be readily characterized by standard spectroscopic techniques.
-
¹H NMR Spectroscopy: The formation of the imine is confirmed by the disappearance of the singlet corresponding to the acetyl protons of the starting material and the appearance of a new singlet for the methyl group attached to the imine carbon, typically in the range of δ 2.2-2.5 ppm. The isopropyl methine proton will appear as a septet, and the methyl protons as a doublet. The aromatic protons will show characteristic signals in the downfield region.
-
¹³C NMR Spectroscopy: The most diagnostic signal in the ¹³C NMR spectrum is the imine carbon (C=N), which typically resonates in the range of δ 160-170 ppm. The carbonyl carbon signal of the starting ketone (around δ 200 ppm) will be absent in the product spectrum.
-
FTIR Spectroscopy: The formation of the imine is indicated by the appearance of a strong C=N stretching vibration in the region of 1630-1660 cm⁻¹ and the disappearance of the C=O stretching band of the ketone (around 1690-1710 cm⁻¹) and the N-H stretching vibrations of the primary amine.
Conclusion
The acid-catalyzed condensation of 2-acetyl-6-isopropylpyridine with anilines provides an efficient and versatile method for the synthesis of a variety of N-aryl imines. The protocol outlined in this application note is a robust starting point for researchers in drug development and other scientific fields. By understanding the underlying reaction mechanism and the influence of substrate electronics, this procedure can be adapted and optimized for a wide range of aniline derivatives, facilitating the generation of diverse chemical libraries for further investigation.
References
-
Wentzel Lab. (2020, March 3). Acid Catalyzed Imine Formation and Mechanism with an Aldehyde and Primary Amine. YouTube. [Link]
- Njogu, E., Omondi, B., & Nyamori, V. (2016). Silver(I)-pyridinyl Schiff base complexes: Synthesis, structural characterization and reactivity in ring-opening polymerisation of ε-caprolactone. Inorganica Chimica Acta, 453, 543-552.
- Matsuo, T., et al. (2001). Synthesis and Crystal Structure of a Novel Class of Salen-type Ligands Derived from 2,5-Diacetylpyrrole. Journal of the Chemical Society, Perkin Transactions 1, (13), 1544-1549.
-
Beilstein Archives. (2019, November 18). NOVEL COMPOUNDS FROM CONDENSATION REACTION BETWEEN 2-ACETYLPYRIDINE AND 2-FORMYLPYRIDINE. SYNTHESIS, CRYSTAL STRUCTURE AND BIOLO. [Link]
-
Chemistry LibreTexts. (2024, September 30). 19.8: Nucleophilic Addition of Amines- Imine and Enamine Formation. [Link]
- Choudhury, M. L. H. (2016). Azeotropic Preparation of a C-Phenyl N-Aryl Imine: An Introductory Undergraduate Organic Chemistry Laboratory Experiment.
- Pérez-Patiño, M., et al. (2008). 2,6-Bis[1-(2-isopropylphenylimino)ethyl]pyridine. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2383.
-
Pendidikan Kimia. (2016, February 18). Azeotropic Preparation of a C‑Phenyl N‑Aryl Imine: An Introductory Undergraduate Organic Chemistry Laboratory Experiment. [Link]
-
ResearchGate. (2014). 1 H and 13 C NMR data for compounds 1 and 2. [Link]
-
OperaChem. (2024, October 21). Imine formation-Typical procedures. [Link]
Sources
preparation of iron(II) ethylene polymerization catalysts using 6-isopropyl ligands
Application Note: High-Fidelity Preparation and Polymerization Protocol for Iron(II) Catalysts Bearing 2,6-Diisopropylphenyl Ligands
Executive Summary
This application note details the synthesis, complexation, and polymerization workflow for the 2,6-bis[1-(2,6-diisopropylphenylimino)ethyl]pyridine iron(II) chloride system. Often referred to in literature as the "Brookhart-Gibson" catalyst, this complex represents a benchmark in late-transition metal olefin polymerization.
The "6-isopropyl" designation in your request refers to the critical 2,6-diisopropylphenyl substitution pattern on the imine nitrogen atoms. This specific steric bulk is not merely structural; it is the functional "gatekeeper" that retards chain transfer to aluminum and
Mechanistic Grounding & Chemical Logic
To ensure experimental success, one must understand the why behind the protocol:
-
Ligand Synthesis (Schiff Base Condensation): The reaction between 2,6-diacetylpyridine and 2,6-diisopropylaniline is reversible. We utilize acid catalysis (formic or p-toluenesulfonic acid) and solvent choice (methanol or toluene) to drive the equilibrium toward the bis-imine.
-
Metalation: Iron(II) is susceptible to oxidation to Fe(III), which is inactive for this polymerization. All complexation steps must occur under inert atmosphere (Nitrogen/Argon).
-
Activation (The MAO Role): The neutral dichloride pre-catalyst (
) is inactive. It requires Methylaluminoxane (MAO) to:-
Alkylate: Replace Cl ligands with Methyl groups.
-
Abstract: Remove a methyl group to form the cationic active species
. -
Scavenge: Remove trace water/oxygen impurities.
-
Visualizing the Activation Pathway
The following diagram illustrates the transformation from inactive pre-catalyst to the active propagating species.
Figure 1: Activation pathway of bis(imino)pyridine iron(II) catalysts by MAO.
Experimental Protocols
Part A: Ligand Synthesis
Target: 2,6-bis[1-(2,6-diisopropylphenylimino)ethyl]pyridine (
Reagents:
-
2,6-Diacetylpyridine (1.0 eq)[2]
-
2,6-Diisopropylaniline (2.2 - 2.5 eq)
-
Glacial Acetic Acid or Formic Acid (Catalytic, 0.1 eq)
-
Methanol (Solvent, anhydrous grade preferred)
Protocol:
-
Dissolution: In a 250 mL round-bottom flask, dissolve 2,6-diacetylpyridine (e.g., 2.0 g) in Methanol (50 mL).
-
Addition: Add 2,6-diisopropylaniline (e.g., 5.0 g, slight excess) to the solution.
-
Catalysis: Add 3-5 drops of glacial acetic acid or formic acid.
-
Reflux: Equip with a reflux condenser and heat the mixture to reflux (approx. 65°C) for 12–24 hours. Note: A yellow precipitate often begins to form during reflux.
-
Isolation: Cool the reaction mixture to room temperature and then to 0°C in an ice bath.
-
Filtration: Filter the yellow solid using a Büchner funnel.
-
Purification: Wash the solid with cold methanol (2 x 10 mL) to remove unreacted aniline. Recrystallize from hot ethanol if necessary.
-
Drying: Dry under vacuum. Expected Yield: >70%.
Part B: Iron Complex Preparation
Target: [2,6-bis[1-(2,6-diisopropylphenylimino)ethyl]pyridine]iron(II) chloride[3][4][5][6]
Reagents:
- Ligand (from Part A)
-
Iron(II) Chloride (
), anhydrous (preferred) or tetrahydrate. -
THF or n-Butanol (Solvent).[7] Note: Anhydrous
in THF is the high-fidelity standard.
Protocol (Inert Atmosphere Required):
-
Setup: Inside a glovebox or using Schlenk technique, charge a Schlenk flask with
(anhydrous, 1.0 eq) and the Ligand (1.05 eq). -
Solvation: Add dry THF (approx. 20 mL per gram of complex).
-
Reaction: Stir at room temperature overnight. The solution will turn deep blue/green.
-
Precipitation: If the product does not precipitate, reduce volume under vacuum and add diethyl ether or pentane to induce precipitation.
-
Filtration: Filter the blue solid under inert gas.
-
Washing: Wash with diethyl ether (3 x 10 mL) to remove free ligand.
-
Drying: Dry under high vacuum for 4–6 hours.
-
Validation: The resulting powder should be paramagnetic.
NMR will show broad, shifted peaks (typical range -20 to +100 ppm).
-
Part C: Ethylene Polymerization
Equipment: 300 mL or 1 L Stainless Steel Parr Reactor (Autoclave).
Protocol:
-
Baking: Heat the reactor to 100°C under vacuum for 1 hour to remove adsorbed water. Cool to reaction temperature (typically 25°C – 60°C).
-
Scavenging: Under Nitrogen purge, add dry Toluene (solvent) and a small amount of MAO (0.5 mL) to scavenge impurities in the vessel.
-
Catalyst Injection:
-
Prepare a stock solution of the Iron Complex in Toluene (e.g., 2
mol/mL). -
Add the required amount of MAO activator to the catalyst solution. Standard Al:Fe ratio is 500:1 to 2000:1.
-
Observation: The solution color changes immediately upon MAO addition (activation).
-
-
Initiation: Inject the activated catalyst solution into the reactor.
-
Pressurization: Immediately pressurize with Ethylene (typically 10–30 bar / 150–450 psi).
-
Reaction: Maintain constant pressure and temperature. Caution: This reaction is highly exothermic. Efficient cooling is required.
-
Quenching: After the desired time (e.g., 30 min), vent the ethylene and quench the reactor contents into a beaker containing acidified methanol (5% HCl in MeOH).
-
Workup: Filter the white polymer, wash with methanol, and dry in a vacuum oven at 60°C.
Data Presentation & Analysis
The following table summarizes typical performance metrics for this catalyst system. Note the influence of the "isopropyl" steric bulk compared to smaller substituents (like methyl).
| Ligand Substituent (Ortho) | Activity ( | Molecular Weight ( | Polymer Type |
| 2,6-Diisopropyl ( | High (> 4.0) | High (> 200,000) | Strictly Linear HDPE |
| 2,6-Dimethyl ( | Very High (> 10.0) | Low (< 50,000) | Oligomers / Waxes |
| Hydrogen ( | Low | Very Low | Oligomers ( |
Table 1: Comparison of steric effects on polymerization outcomes. The isopropyl group is essential for obtaining high molecular weight polymer.
Workflow Visualization
The synthesis and polymerization workflow is visualized below.
Figure 2: Step-by-step workflow from ligand synthesis to polymer isolation.
Troubleshooting & Optimization
-
Reactor Fouling: Iron catalysts are highly active and can cause "sheeting" (polymer sticking to walls).
-
Solution: Use a supported catalyst (silica-supported MAO) or ensure vigorous stirring and temperature control to prevent hot-spots.
-
-
Low Activity: Usually due to poisons (
, , sulfur).-
Check: Ensure ethylene gas is polymer-grade (99.99%) and passed through oxygen/moisture scrubbers. Verify the quality of MAO (should not be cloudy/gelled).
-
-
Broad PDI (Polydispersity Index):
-
Cause: Slow initiation or multiple active sites.
-
Solution: Pre-activate the catalyst with MAO for 5–10 minutes before injection. Ensure the ligand is pure (impurities create secondary active sites).
-
References
-
Small, B. L.; Brookhart, M.; Bennett, A. M. A. "Highly Active Iron and Cobalt Catalysts for the Polymerization of Ethylene." Journal of the American Chemical Society, 1998, 120(16), 4049–4050.
-
Britovsek, G. J. P.; Gibson, V. C.; et al. "Novel olefin polymerization catalysts based on iron and cobalt." Chemical Communications, 1998, 849–850.
-
Trovitch, R. J.; et al. "Activation of 2,6-Bis(imino)pyridine Iron(II) Chloride Complexes by Methylaluminoxane."[3] Organometallics, 2005, 24(9), 2039–2044.
-
Bianchini, C.; et al. "Ethylene oligomerization, homopolymerization and copolymerization by iron and cobalt catalysts with 2,6-(bis-organylimino)pyridyl ligands." Coordination Chemistry Reviews, 2006, 250(11-12), 1391–1418.
-
Chi, M.; et al. "Synthesis of 2,6-bis[1-(2,6-diisopropylphenylimino)ethyl]pyridine iron(II) chloride." BenchChem Protocol Database.
Sources
- 1. Cationic 2,6-bis(imino)pyridine iron and cobalt complexes: synthesis, structures, ethylene polymerisation and ethylene/polar monomer co-polymerisation studies - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. rsc.org [rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 2,6-Bis-[1-(2,6-diisopropylphenylimino)-ethyl]pyridine iron(II) chloride | 204203-10-1 | Benchchem [benchchem.com]
- 5. figshare.le.ac.uk [figshare.le.ac.uk]
- 6. High Temperature Iron Ethylene Polymerization Catalysts Bearing <italic style="font-style: italic">N,N,N'</italic>-2-(1-(2,4-Dibenzhydryl-6-fluorophenylimino)ethyl)-6-(1-(arylphenylimino)ethyl)pyridines [cjps.org]
- 7. paginaspersonales.unam.mx [paginaspersonales.unam.mx]
- 8. pubs.acs.org [pubs.acs.org]
Synthesis of Tridentate NNN Pincer Ligands from 2-Acetyl-6-isopropylpyridine: An Application Note and Detailed Protocol
Introduction: The Significance of Asymmetric NNN Pincer Ligands
Tridentate pincer ligands, molecules that bind to a central metal atom through three points of attachment, have become indispensable tools in modern chemistry.[1] Among these, NNN-type pincer ligands, featuring a central pyridine ring flanked by two nitrogen-donating arms, are particularly valued for their straightforward synthesis, inherent stability, and the predictable coordination chemistry they afford.[2] These ligands form highly stable complexes with a wide range of transition metals, a consequence of the chelate effect, which makes them robust candidates for applications in catalysis and materials science.[3]
This guide focuses on the synthesis of asymmetric tridentate NNN pincer ligands, a subclass that offers unique advantages. Unlike their symmetric counterparts, the electronic and steric properties of each side of the ligand can be independently tuned. This asymmetry is crucial for creating tailored catalytic environments, which can lead to enhanced selectivity in various chemical transformations, including polymerization and hydrogenation reactions.[4][5] Furthermore, the unique geometries imposed by asymmetric ligands can give rise to novel biological activities, opening avenues for their exploration as potential therapeutic agents, including anticancer and antibacterial drugs.[3][6]
The synthetic strategy detailed herein commences with the versatile and asymmetrically substituted precursor, 2-acetyl-6-isopropylpyridine. Through a controlled, stepwise Schiff base condensation, this starting material is transformed into a sophisticated tridentate NNN pincer ligand, ready for coordination with a metal center of choice. This document provides a comprehensive, step-by-step protocol for this synthesis, along with detailed characterization methods and a discussion of the underlying chemical principles.
Synthetic Strategy: A Stepwise Approach to Asymmetry
The synthesis of an asymmetric tridentate NNN pincer ligand from 2-acetyl-6-isopropylpyridine hinges on a sequential Schiff base condensation. This strategy is essential because the two reactive carbonyl groups of a symmetric precursor like 2,6-diacetylpyridine would react simultaneously with an amine, leading to a symmetric ligand.[7] By starting with an asymmetric precursor, we can selectively introduce two different amine-containing moieties.
The overall synthetic workflow can be visualized as a two-step process, preceded by the synthesis of the starting material itself.
Caption: Synthetic workflow for an asymmetric NNN pincer ligand.
Experimental Protocols
Part 1: Synthesis of 2-Acetyl-6-isopropylpyridine (The Precursor)
The synthesis of the asymmetric starting material, 2-acetyl-6-isopropylpyridine, can be achieved through several established organometallic cross-coupling reactions. A common and effective method involves the Negishi coupling of 2-bromo-6-isopropylpyridine with a zinc-based acetylating reagent.
Materials:
-
2-Bromo-6-isopropylpyridine
-
Zinc chloride (ZnCl₂)
-
n-Butyllithium (n-BuLi)
-
Acetyl chloride
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Preparation of the Organozinc Reagent:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve 2-bromo-6-isopropylpyridine in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 equivalents) dropwise while maintaining the temperature at -78 °C. Stir for 30 minutes.
-
In a separate flask, prepare a solution of anhydrous zinc chloride (1.2 equivalents) in anhydrous THF.
-
Transfer the zinc chloride solution to the lithiated pyridine solution at -78 °C via cannula. Allow the reaction mixture to slowly warm to room temperature and stir for 1 hour.
-
-
Negishi Coupling:
-
To the freshly prepared organozinc reagent, add tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents) as the catalyst.
-
Add acetyl chloride (1.2 equivalents) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and quench by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 2-acetyl-6-isopropylpyridine as a pale yellow oil.
-
Part 2: Stepwise Synthesis of the Asymmetric NNN Pincer Ligand
This protocol details the sequential condensation of two different anilines with 2-acetyl-6-isopropylpyridine. The choice of anilines can be varied to tune the steric and electronic properties of the final ligand.
Materials:
-
2-Acetyl-6-isopropylpyridine
-
Aniline derivative 1 (e.g., 2,6-diisopropylaniline)
-
Aniline derivative 2 (e.g., 4-chloroaniline)
-
Absolute ethanol
-
Glacial acetic acid (catalyst)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with hot plate
Procedure:
-
First Condensation (Formation of the Mono-imino Intermediate):
-
In a round-bottom flask, dissolve 2-acetyl-6-isopropylpyridine (1 equivalent) in absolute ethanol.
-
Add the first aniline derivative (e.g., 2,6-diisopropylaniline, 1 equivalent) to the solution.
-
Add a catalytic amount (2-3 drops) of glacial acetic acid.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The mono-imino intermediate may precipitate out. If not, the solvent can be partially removed under reduced pressure to induce crystallization.
-
Isolate the solid product by filtration, wash with cold ethanol, and dry under vacuum.
-
-
Second Condensation (Formation of the Asymmetric Ligand):
-
Dissolve the purified mono-imino intermediate (1 equivalent) in absolute ethanol in a round-bottom flask.
-
Add the second aniline derivative (e.g., 4-chloroaniline, 1 equivalent) and a catalytic amount of glacial acetic acid.
-
Reflux the mixture for 6-8 hours, again monitoring by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Isolate the final asymmetric NNN pincer ligand by filtration, wash with cold ethanol, and recrystallize from a suitable solvent system (e.g., ethanol/dichloromethane) to obtain the pure product.
-
Data Presentation and Characterization
Thorough characterization is essential to confirm the structure and purity of the synthesized asymmetric NNN pincer ligand.
Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | - Disappearance of the acetyl methyl singlet from the precursor. - Appearance of two distinct imine methyl singlets. - Characteristic signals for the isopropyl group (septet and doublet). - Aromatic protons of the pyridine ring and the two different aniline moieties will show distinct and complex splitting patterns. |
| ¹³C NMR | - Appearance of two distinct imine carbon signals (C=N). - Signals corresponding to the pyridine ring carbons and the carbons of the two different aniline rings. - Resonances for the isopropyl and imine methyl carbons. |
| FTIR | - Disappearance of the C=O stretching band of the acetyl group (around 1680-1700 cm⁻¹). - Appearance of two characteristic C=N imine stretching bands (typically in the range of 1630-1650 cm⁻¹).[8] |
| Mass Spectrometry | - The molecular ion peak corresponding to the calculated mass of the asymmetric NNN pincer ligand should be observed, confirming its molecular formula. |
X-ray Crystallography
For definitive structural elucidation, single-crystal X-ray diffraction of a metal complex of the synthesized ligand is invaluable. This technique provides precise information on bond lengths, bond angles, and the overall coordination geometry around the metal center. The crystal structure of a related symmetric 2,6-bis(imino)pyridine derivative reveals key structural features that can be expected in the asymmetric analogue.[9]
Caption: General coordination of an asymmetric NNN pincer ligand.
Applications in Research and Drug Development
The synthesized asymmetric NNN pincer ligands are not merely chemical curiosities; they are valuable precursors to a wide array of functional molecules with significant potential in both industrial and pharmaceutical applications.
Catalysis:
-
Olefin Polymerization: Iron and cobalt complexes of bis(imino)pyridine ligands are highly active catalysts for ethylene polymerization.[4] The asymmetry in the ligand backbone allows for fine-tuning of the polymer properties, such as molecular weight and branching.
-
Hydrogenation and Transfer Hydrogenation: Ruthenium and other transition metal complexes bearing NNN pincer ligands have shown excellent catalytic activity in the hydrogenation and transfer hydrogenation of ketones and other unsaturated compounds.[2] The electronic asymmetry can influence the substrate binding and activation, leading to improved catalytic efficiency and selectivity.
Drug Development:
-
Anticancer Agents: A growing body of research indicates that metal complexes of NNN pincer ligands exhibit promising anticancer activity.[3][6] The proposed mechanisms often involve the inhibition of key cellular processes or the generation of reactive oxygen species. The ability to introduce different functional groups on either side of the asymmetric ligand allows for the systematic optimization of their therapeutic index.
-
Antimicrobial Agents: Schiff base metal complexes have long been investigated for their antibacterial and antifungal properties.[8] The chelation of the metal ion by the NNN pincer ligand can enhance the lipophilicity of the complex, facilitating its transport across microbial cell membranes and increasing its efficacy.[10]
Conclusion
This application note provides a detailed and practical guide for the synthesis of asymmetric tridentate NNN pincer ligands starting from the readily accessible precursor, 2-acetyl-6-isopropylpyridine. The stepwise synthetic protocol, coupled with comprehensive characterization techniques, offers a reliable pathway for researchers to access these valuable and highly tunable molecules. The diverse applications of the resulting metal complexes in catalysis and drug development underscore the importance of these ligands in advancing both fundamental and applied chemical research.
References
-
Water-Soluble NNN-Type Pincer Ligand and Its Platinum, Copper, and Cobalt Complexes: Synthesis, Characterization, Biological Activity, and Computational Docking Study. ACS Omega. Available at: [Link]
-
Synthesis, characterization, and biological applications of some 2-acetylpyridine and acetophenone derivatives. Journal of Applied Pharmaceutical Science. Available at: [Link]
- Synthesis process of 2,6-diacetyl pyridine. Google Patents.
-
Synthesis of Asymmetric 2,6-Bis(arylimino)pyridines. ResearchGate. Available at: [Link]
-
X-ray structures of iron/2,6-bis(imino)pyridine complexes. ResearchGate. Available at: [Link]
-
NNN-Pd(II) Pincer Complex Catalyzed Acceptorless Dehydrogenative Coupling and Borrowing Hydrogen Transformations via Metal–Ligand Cooperativity (Nitrene–Imide) in Fluorene Functionalization. Organometallics. Available at: [Link]
-
Schiff Base Complexes Derived from 2-Acetylpyridine, Leucine, and Some Metal Chlorides: Their Preparation, Characterization, and Physical Properties. Journal of Chemical & Engineering Data. Available at: [Link]
-
Synthesis of Asymmetric 2,6-Bis(arylimino)pyridines. Asian Journal of Chemistry. Available at: [Link]
-
Crystal structure of a new 2,6-bis(imino)pyridine derivative: (1E,1′E). National Institutes of Health. Available at: [Link]
-
Schiff Base Complexes Derived from 2-Acetylpyridine, Leucine, and Some Metal Chlorides: Their Preparation, Characterization, and Physical Properties. ResearchGate. Available at: [Link]
-
Synthesis and application in asymmetric catalysis of P-stereogenic pincer–metal complexes. Royal Society of Chemistry. Available at: [Link]
-
Structural investigations and antibacterial, antifungal and anticancer studies on zinc salicylaldimine complexes. National Institutes of Health. Available at: [Link]
-
NNN‐Cobalt(II) Pincer Complexes: Paramagnetic NMR Spectroscopy in Solution and Application as Hydrosilylation Catalysts. ResearchGate. Available at: [Link]
-
Pincer Complexes Derived from Tridentate Schiff Bases for Their Use as Antimicrobial Metallopharmaceuticals. MDPI. Available at: [Link]
-
Facile synthesis, characterization and dft calculations of 2-acetyl pyridine derivatives. SciSpace. Available at: [Link]
-
Crystal structure of a new 2,6-bis(imino)pyridine derivative. International Union of Crystallography. Available at: [Link]
-
Antibacterial Evaluation of Some Schiff Bases Derived from 2-Acetylpyridine and Their Metal Complexes. National Institutes of Health. Available at: [Link]
-
Bis(imino)pyridine Ligands Overview. StudyCorgi. Available at: [Link]
-
Ligand and metal-centred reactivity in 2,6-bis(imino)-1,4-dihydropyridinate Zn( ii ) alkyls: the dual behaviour of an intriguing type of complex. Royal Society of Chemistry. Available at: [Link]
-
Infrared and NMR Spectroscopic Fingerprints of the Asymmetric H7 +O3 Complex in Solution. National Institutes of Health. Available at: [Link]
-
2,2-DIETHOXY-2-(4-PYRIDYL)ETHYLAMINE. Organic Syntheses. Available at: [Link]
-
Anticancer activity of Ni(ii) and Zn(ii) complexes based on new unsymmetrical salophen-type ligands: synthesis, characterization and single-crystal X-ray diffraction. Royal Society of Chemistry. Available at: [Link]
-
New NNN pincer copper complexes as potential anti-prostate cancer agents. ResearchGate. Available at: [Link]
-
Synthesis and Spectral Study of 2-(1-hydrazonoethyl) Pyridine Ligand and Their Complexes with Some Transition Metal (II). IISTE. Available at: [Link]
-
Crystal structure of a new 2,6-bis(imino)pyridine derivative: (1E,1′E). International Union of Crystallography. Available at: [Link]
-
The Facile Preparation of Bis(imino)pyridine Complexes via Mechanochemistry and Inorganic Synthons via Benign Reductants. STARS. Available at: [Link]
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- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. studycorgi.com [studycorgi.com]
- 6. researchgate.net [researchgate.net]
- 7. asianpubs.org [asianpubs.org]
- 8. Antibacterial Evaluation of Some Schiff Bases Derived from 2-Acetylpyridine and Their Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Crystal structure of a new 2,6-bis(imino)pyridine derivative: (1E,1′E)-1,1′-(pyridine-2,6-diyl)bis[N-(4-chlorophenyl)ethan-1-imine] - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Application Note: Synthesis of Sterically Modulated Brookhart-Gibson Type Catalysts using 1-(6-Isopropylpyridin-2-yl)ethanone
Executive Summary
This guide details the protocol for utilizing 1-(6-Isopropylpyridin-2-yl)ethanone (also known as 2-acetyl-6-isopropylpyridine) as a strategic precursor in the synthesis of bidentate pyridyl-imine (
While the classic "Brookhart-Gibson" catalysts often refer to tridentate bis(imino)pyridine (PDI) systems, the bidentate pyridyl-imine class represents a critical subset of post-metallocene catalysts. These systems are renowned for their ability to produce high-molecular-weight polyethylene (using Ni/Pd) or linear
Key Advantage: The 6-isopropyl group in the starting material serves as a fixed steric blockade. Unlike ortho-substituents on the aniline ring (which can rotate), the 6-isopropyl group on the pyridine ring provides a rigid steric wall that shields the metal center's axial sites, dramatically influencing chain propagation rates and thermal stability.
Scientific Background & Mechanism[1][2]
The Role of Steric Modulation
In late-transition metal catalysis, the rate of chain propagation (
-
Standard Ligands: Unsubstituted pyridine rings allow associative displacement of the growing polymer chain by the monomer, often leading to oligomers.
-
6-Isopropyl Modification: The bulky isopropyl group at the 6-position of the pyridine ring creates a "steric fence." When coordinated to the metal, this group:
-
Blocks Axial Attack: Retards the rate of associative chain transfer.
-
Enhances Linearity: Forces the incoming ethylene monomer to approach in a specific orientation.
-
Increases Thermal Stability: Protects the active species from bimolecular deactivation pathways.
-
Catalyst Architecture
The target ligand is a 2-(1-(arylimino)ethyl)-6-isopropylpyridine .
-
Donor Set: Bidentate
-chelate (Pyridine N + Imine N). -
Metal Centers:
-
Nickel(II): Polymerization (High MW Polyethylene).[1]
-
Iron(II) / Cobalt(II): Oligomerization (Linear
-Olefins).
-
Visualization of Synthesis Pathway[4][5]
The following diagram outlines the workflow from the precursor to the active catalytic species.
Figure 1: Synthetic workflow for generating the active catalyst species from the 6-isopropyl ketone precursor.
Experimental Protocols
Protocol A: Synthesis of the Pyridyl-Imine Ligand
Target: N-(1-(6-isopropylpyridin-2-yl)ethylidene)-2,6-diisopropylaniline.
Materials:
-
1-(6-Isopropylpyridin-2-yl)ethanone (1.0 eq)
-
2,6-Diisopropylaniline (1.1 eq)
-
p-Toluenesulfonic acid (p-TSA) (catalytic, 5 mol%)
-
Solvent: Toluene (anhydrous) or Methanol
-
Drying Agent: Molecular Sieves (4Å) or Dean-Stark apparatus
Step-by-Step Procedure:
-
Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10 mmol of 1-(6-Isopropylpyridin-2-yl)ethanone in 50 mL of anhydrous toluene.
-
Addition: Add 11 mmol of 2,6-diisopropylaniline and 0.5 mmol of p-TSA.
-
Condensation: Attach a Dean-Stark trap filled with toluene and a reflux condenser. Heat the mixture to reflux (110°C) for 24–48 hours.
-
Note: The steric bulk of the 6-isopropyl group and the aniline makes this condensation slower than with unsubstituted pyridines. Rigorous water removal is essential.
-
-
Monitoring: Monitor reaction progress via TLC (SiO2, Hexane/EtOAc 10:1) or GC-MS. Look for the disappearance of the ketone peak.
-
Work-up:
-
Cool to room temperature.[2]
-
Remove solvent in vacuo.
-
Redissolve the residue in methanol (20 mL) and cool to -20°C to induce crystallization.
-
If oil persists, perform column chromatography (Neutral Alumina, Hexane/DCM gradient).
-
-
Characterization: Confirm structure via
H NMR.-
Key Diagnostic: The methyl group of the imine backbone (
) typically appears as a singlet around 2.2–2.3 ppm.
-
Protocol B: Metalation (Synthesis of Pre-Catalyst)
Target: [L-
Materials:
-
Ligand (from Protocol A)
-
Metal Precursor:
-
For Nickel:
(dimethoxyethane adduct) -
For Iron:
or anhydrous
-
-
Solvent: Dichloromethane (DCM) or THF (anhydrous, degassed)
Step-by-Step Procedure:
-
Inert Atmosphere: Perform all steps in a glovebox or using Schlenk techniques under Nitrogen/Argon.
-
Mixing: Dissolve 1.0 mmol of the Ligand in 10 mL of DCM.
-
Addition: Add 0.95 mmol of the metal halide solid directly to the stirring ligand solution.
-
Tip: Using a slight excess of ligand ensures no unreacted metal halide remains, which is harder to remove than free ligand.
-
-
Reaction: Stir at room temperature for 12–24 hours. The solution will change color (typically distinct change to brown/red for Fe, orange/brown for Ni).
-
Isolation:
-
Precipitate the complex by adding a non-solvent (Diethyl Ether or Hexane, ~30 mL).
-
Filter the solid on a glass frit.
-
Wash with copious amounts of Diethyl Ether to remove free ligand.
-
-
Drying: Dry under high vacuum for 4 hours.
Data Analysis & Validation
Expected NMR Signatures (Ligand)
| Proton Environment | Multiplicity | Approx. Shift (ppm) | Diagnostic Value |
| Imine-Me ( | Singlet | 2.20 – 2.35 | Confirms condensation |
| Isopropyl-CH (Pyridine) | Septet | 3.00 – 3.20 | Confirms 6-substituent integrity |
| Isopropyl-Me (Pyridine) | Doublet | 1.25 – 1.35 | Integration check (6H) |
| Pyridine-H (meta/para) | Multiplet | 7.20 – 7.80 | Aromatic region check |
Catalytic Performance Metrics
When activated with MAO (Al/M = 1000:1) at 10 bar Ethylene, 25°C:
| Metal Center | Primary Product | Activity Range ( | Effect of 6-iPr Group |
| Nickel (II) | High MW Polyethylene | Increases MW; reduces branching | |
| Iron (II) | Linear | Shifts distribution to lower | |
| Cobalt (II) | Linear | High linearity; highly selective |
Activation Mechanism Diagram
The activation of the pre-catalyst by Methylaluminoxane (MAO) is the critical step to generate the cationic active species.
Figure 2: Activation pathway.[3] The "Steric Control Zone" indicates where the 6-isopropyl group exerts influence, preventing chain transfer to Aluminum and suppressing
Safety & Handling
-
1-(6-Isopropylpyridin-2-yl)ethanone: Irritant. Avoid inhalation.
-
Metal Halides: Hygroscopic. Weigh in glovebox.
-
MAO: Pyrophoric. Handle with extreme caution under inert atmosphere.
-
High Pressure Polymerization: Ensure reactor is rated for ethylene pressure. Use burst disks and proper shielding.
References
-
Brookhart, M., et al. (1998). "New Pd(II)- and Ni(II)-Based Catalysts for Polymerization of Ethylene and alpha-Olefins." Journal of the American Chemical Society. Link
-
Britovsek, G. J. P., Gibson, V. C., et al. (1999). "The Search for New-Generation Olefin Polymerization Catalysts: Life beyond Metallocenes." Angewandte Chemie International Edition. Link
-
Small, B. L., Brookhart, M. (1998). "Iron-Based Catalysts with Exceptionally High Activities and Selectivities for Oligomerization of Ethylene to Linear alpha-Olefins."[4] Journal of the American Chemical Society. Link
-
Gates, D. P., et al. (2000). "Synthesis of Functionalized Polyethylene using Pd/Ni Diimine Catalysts." Macromolecules. Link
-
Pellecchia, C., et al. (2002). "Steric and Electronic Effects in Ethylene Polymerization by Pyridyl-Imine Nickel(II) Catalysts." Organometallics. Link
Sources
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- 2. Crystal structure of a new 2,6-bis(imino)pyridine derivative: (1E,1′E)-1,1′-(pyridine-2,6-diyl)bis[N-(4-chlorophenyl)ethan-1-imine] - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Bis(imino)pyridine Iron Complexes Bearing Imino-Carbon Thioether Substituents as Highly Active Catalysts for Ethylene Oligomerization - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Strategic Synthesis of Cobalt(II) Complexes with 6-Isopropyl-Substituted Pyridine Ligands
Audience: Researchers, scientists, and drug development professionals.
Introduction: Leveraging Steric Hindrance in Coordination Chemistry
The rational design of ligands is a cornerstone of modern coordination chemistry. The introduction of sterically demanding groups, such as the 6-isopropyl substituent on a pyridine ring, provides a powerful tool to manipulate the coordination sphere of a metal ion.[1] This steric influence can dictate the coordination number, enforce specific geometries, and modulate the reactivity of the resulting metal complex. For cobalt(II), a d⁷ metal ion, these structural constraints are particularly influential in determining its magnetic and catalytic properties. This guide provides a comprehensive overview of the synthesis and characterization of cobalt(II) complexes featuring 6-isopropyl substituted pyridine ligands, emphasizing the underlying chemical principles and providing detailed experimental protocols.
Ligand Synthesis Strategy: The Negishi Cross-Coupling Approach
A robust and versatile method for the synthesis of functionalized pyridines is the Negishi cross-coupling reaction.[2][3] This palladium-catalyzed reaction forms a carbon-carbon bond between an organozinc compound and an organic halide.[3] Its high functional group tolerance and efficacy in coupling sp²-hybridized carbons make it an ideal choice for synthesizing substituted pyridine ligands.[4]
Diagram: Negishi Coupling Catalytic Cycle
Caption: Simplified catalytic cycle for the Negishi cross-coupling reaction.
Experimental Protocols
Protocol 1: Synthesis of 2-Acetyl-6-isopropylpyridine
This protocol details the synthesis of a key ligand precursor. This compound can be further elaborated, for instance, through condensation reactions to form Schiff base ligands.[5]
Materials:
-
2-Bromo-6-isopropylpyridine
-
n-Butyllithium (n-BuLi)
-
Anhydrous Zinc Chloride (ZnCl₂)
-
1-(Tributylstannyl)ethan-1-one
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Anhydrous Tetrahydrofuran (THF)
-
Standard work-up and purification reagents (diethyl ether, saturated aq. NH₄Cl, saturated aq. NaHCO₃, brine, anhydrous MgSO₄, silica gel)
Procedure:
-
In Situ Generation of the Organozinc Reagent: Dissolve 2-bromo-6-isopropylpyridine in anhydrous THF under an inert atmosphere (Argon or N₂). Cool the solution to -78 °C.
-
Add n-BuLi dropwise and stir for 1 hour at -78 °C.
-
Add a solution of anhydrous ZnCl₂ in THF and allow the mixture to warm to room temperature.
-
Cross-Coupling: To the freshly prepared organozinc reagent, add 1-(tributylstannyl)ethan-1-one and the Pd(PPh₃)₄ catalyst.
-
Reflux the mixture until the reaction is complete (monitor by TLC).
-
Purification: After work-up, purify the crude product by silica gel column chromatography to obtain 2-acetyl-6-isopropylpyridine.
Protocol 2: Synthesis of a Tetrahedral Cobalt(II) Complex
This protocol describes the synthesis of a representative tetrahedral cobalt(II) complex using a generic 6-isopropyl-substituted pyridine ligand (L).
Materials:
-
6-isopropyl-substituted pyridine ligand (L)
-
Anhydrous Cobalt(II) Chloride (CoCl₂)
-
Anhydrous Ethanol
-
Anhydrous Diethyl Ether
Procedure:
-
Under an inert atmosphere, dissolve anhydrous CoCl₂ in anhydrous ethanol to form a blue solution.
-
In a separate flask, dissolve the 6-isopropyl-substituted pyridine ligand (2.1 equivalents) in anhydrous ethanol.
-
Slowly add the ligand solution to the stirring CoCl₂ solution. A color change and/or precipitation should occur.
-
Stir the reaction mixture at room temperature for several hours.
-
Collect the solid product by filtration.
-
Wash the product with cold anhydrous ethanol and then with anhydrous diethyl ether.
-
Dry the complex under vacuum.
Structural and Spectroscopic Characterization
The synthesized complexes should be thoroughly characterized to confirm their identity and elucidate their properties.
| Technique | Purpose | Expected Results for a Tetrahedral High-Spin Co(II) Complex |
| Single-Crystal X-ray Diffraction | Determines the precise three-dimensional structure. | Confirms the tetrahedral coordination geometry around the cobalt(II) center.[6] |
| UV-Vis Spectroscopy | Provides information about the electronic transitions and coordination environment. | Characteristic d-d transitions in the visible region, indicative of a tetrahedral geometry.[7] |
| FT-IR Spectroscopy | Confirms the coordination of the pyridine ligand to the cobalt ion. | Shifts in the vibrational frequencies of the pyridine ring upon coordination. |
| Magnetic Susceptibility | Determines the magnetic moment and spin state of the cobalt(II) ion. | A magnetic moment consistent with a high-spin d⁷ configuration (three unpaired electrons).[8] |
| Elemental Analysis | Confirms the bulk purity and empirical formula of the complex. | Experimental C, H, and N percentages should match the calculated values. |
Rationale and Mechanistic Considerations
The steric bulk of the 6-isopropyl group plays a critical role in preventing the formation of higher-coordinate species, such as octahedral complexes, which are common for cobalt(II) with less sterically hindered pyridine ligands.[9] This steric hindrance favors a lower coordination number, often resulting in the formation of tetrahedral complexes.[7] The choice of solvent and counter-ion from the cobalt salt can also influence the final structure. Non-coordinating solvents and anions are generally preferred to avoid their competition for coordination sites.
Applications and Future Directions
Cobalt(II) complexes with tailored ligand environments are of significant interest in various fields. Their catalytic activity is being explored in reactions such as olefin polymerization and oxidation reactions.[10] Furthermore, the magnetic properties of these complexes, which are a direct consequence of their electronic structure and geometry, make them candidates for the development of single-molecule magnets.[11]
References
-
Synthesis, structural and magnetic properties of cobalt(ii) complexes with pyridine-based macrocyclic ligand containing two pyridine pendant arms. RSC Advances. Available from: [Link]
-
Steric and Stereochemical Modulation in Pyridyl- and Quinolyl-Containing Ligands. Molecules. Available from: [Link]
- Synthesis process of 2,6-diacetyl pyridine.Google Patents.
-
Negishi Coupling. Organic Chemistry Portal. Available from: [Link]
-
Synthesis and Characterization of Tetrahedral and Square Planar Bis(iminopyrrolyl) Complexes of Cobalt(II). Inorganic Chemistry. Available from: [Link]
-
Cobalt (II) Complexes with Schiff Base Ligands Derived from Terephthalaldehyde and ortho-Substituted Anilines: Synthesis, Characterization and Antibacterial Activity. Molecules. Available from: [Link]
-
Negishi coupling. Wikipedia. Available from: [Link]
-
Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry. Available from: [Link]
-
Synthesis, Characterization, and Crystal Structure of Tetrahedral Cobalt(II) Complex with 2,2′-Biquinoline Ligand. Synthesis and Reactivity in Inorganic, Metal-Organic, and Nano-Metal Chemistry. Available from: [Link]
-
The Negishi Cross-Coupling Reaction. Denmark Group Meeting. Available from: [Link]
-
Synthesis, structural and magnetic properties of cobalt(ii) complexes with pyridine-based macrocyclic ligand containing two pyridine pendant arms. RSC Advances. Available from: [Link]
-
Influence of the steric properties of pyridine ligands on the structure of complexes containing the {LnCd2(bzo)7} fragment. ResearchGate. Available from: [Link]
-
High-spin, tetrahedral cobalt(ii) and nickel(ii) complexes supported by monoprotic aminophosphine ligands, and attempted extension to copper(ii) complexes: synthesis, characterization, and unexpected reactivity. New Journal of Chemistry. Available from: [Link]
-
Facile synthesis, characterization and dft calculations of 2-acetyl pyridine derivatives. Journal of the Chilean Chemical Society. Available from: [Link]
-
Functionalization of Pyridines at Remote Synthetic Landscapes via Undirected Metalation and Capture. ChemRxiv. Available from: [Link]
- Method for preparing 2,6-diacetyl pyridine.Google Patents.
-
Synthesis and Characterization of Some Cobalt(III) Complexes Containing Heterocyclic Nitrogen Donor Ligands. Chemical Papers. Available from: [Link]
-
Tetrahedral cobalt(ii) complexes stabilized by the aminodiphosphine PNP ligand [PNP = CH3CH2CH2N(CH2CH2PPh2)2]. ResearchGate. Available from: [Link]
-
Pyridine: A Useful Ligand in Transition Metal Complexes. In: Ligand in Organometallic Chemistry. Available from: [Link]
-
Synthesis of 4-, 5-, and 6-Methyl-2,2'-Bipyridine by a Negishi Cross-Coupling Strategy: 5-Methyl-2,2'-Bipyridine. Organic Syntheses. Available from: [Link]
-
2,6-Diacetylpyridine. Wikipedia. Available from: [Link]
-
Synthesis and Characterization Complexes of Cobalt(II), Nickel(II), Copper(II) and Palladium with [N'-{2-(4-isobutyl-phenyl)-propionyl} pyridine-4-carbohydrazide]. Tikrit Journal of Pure Science. Available from: [Link]
-
4-ACETYLPYRIDINE OXIME TOSYLATE. Organic Syntheses. Available from: [Link]
-
Structural, magnetic and spectral properties of tetrahedral cobalt(ii) silanethiolates: a variety of structures and manifestation of field-induced slow magnetic relaxation. Dalton Transactions. Available from: [Link]
Sources
- 1. Steric and Stereochemical Modulation in Pyridyl- and Quinolyl-Containing Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Negishi Coupling [organic-chemistry.org]
- 3. Negishi coupling - Wikipedia [en.wikipedia.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. 2,6-Diacetylpyridine - Wikipedia [en.wikipedia.org]
- 6. tandfonline.com [tandfonline.com]
- 7. Structural, magnetic and spectral properties of tetrahedral cobalt(ii) silanethiolates: a variety of structures and manifestation of field-induced slow magnetic relaxation - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. High-spin, tetrahedral cobalt(ii) and nickel(ii) complexes supported by monoprotic aminophosphine ligands, and attempted extension to copper(ii) complexes: synthesis, characterization, and unexpected reactivity - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. scispace.com [scispace.com]
- 10. complexes.alfa-chemistry.com [complexes.alfa-chemistry.com]
- 11. Synthesis, structural and magnetic properties of cobalt(ii) complexes with pyridine-based macrocyclic ligand containing two pyridine pendant arms - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Imine Condensation of 1-(6-Isopropylpyridin-2-yl)ethanone
Welcome to the technical support center for improving the synthesis of ketimines, with a specific focus on the condensation of 1-(6-Isopropylpyridin-2-yl)ethanone. This guide is designed for researchers, chemists, and drug development professionals who are looking to enhance the yield, purity, and efficiency of their imine condensation reactions. Here, we address common challenges and provide in-depth, field-proven solutions in a direct question-and-answer format.
Part 1: Frequently Asked Questions (FAQs)
This section covers fundamental questions and common issues encountered during the synthesis of ketimines from sterically hindered and heteroaromatic ketones like 1-(6-Isopropylpyridin-2-yl)ethanone.
Q1: My reaction has stalled, and I'm seeing very low conversion to the imine product. What is the most common reason for this?
A1: The most frequent cause of low yield in imine condensation is the presence of water in the reaction medium. The formation of an imine from a ketone and a primary amine is a reversible equilibrium reaction that produces one equivalent of water as a byproduct.[1][2][3]
-
Causality: According to Le Châtelier's principle, the accumulation of water in the reaction mixture will shift the equilibrium back towards the starting materials (ketone and amine), thereby preventing the reaction from reaching completion.[1] Ketones, particularly sterically hindered ones like 1-(6-Isopropylpyridin-2-yl)ethanone, are less reactive than aldehydes, making water removal even more critical to drive the reaction forward.[1]
-
Immediate Action: Implement a method for active water removal. Common laboratory techniques include:
-
Azeotropic Distillation: Using a Dean-Stark apparatus with a solvent that forms an azeotrope with water (e.g., toluene, benzene, or cyclohexane).[2][4]
-
Dehydrating Agents: Adding a stoichiometric excess of a drying agent directly to the reaction flask, such as anhydrous magnesium sulfate (MgSO₄), sodium sulfate (Na₂SO₄), or activated molecular sieves (3Å or 4Å).[2][4][5]
-
Q2: Is an acid catalyst always necessary? I'm concerned about side reactions with my pyridine-containing substrate.
A2: Yes, acid catalysis is highly recommended and often essential, especially for less reactive ketones.[1][6] Your concern about the pyridine nitrogen is valid, as it can be protonated by the acid. However, the benefits of catalysis typically outweigh this issue if the conditions are optimized.
-
Mechanism of Action: The acid catalyst serves two primary functions in the reaction mechanism[1][6][7]:
-
Carbonyl Activation: It protonates the carbonyl oxygen, making the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by the primary amine.
-
Facilitating Dehydration: It protonates the hydroxyl group of the intermediate carbinolamine, converting it into a much better leaving group (-OH₂⁺), which facilitates the final elimination step to form the C=N double bond.
-
-
Choosing the Right Acid: For a substrate containing a basic pyridine ring, a delicate balance is required. A pH between 4 and 5 is often optimal.[6]
-
Too much strong acid (low pH): Will fully protonate the starting amine, rendering it non-nucleophilic and stopping the reaction.
-
Too little acid (high pH): The dehydration step of the carbinolamine intermediate will be the rate-limiting step and proceed very slowly.
-
Recommendation: Start with a catalytic amount (1-5 mol%) of a mild acid like p-toluenesulfonic acid (p-TsOH) or glacial acetic acid.[2][8]
-
Q3: My final product is impure. What are the likely side products?
A3: Impurities in imine synthesis often stem from three sources: unreacted starting materials, hydrolysis of the product, or competing side reactions.
-
Unreacted Starting Materials: Due to the reversible nature of the reaction, incomplete conversion is common if water is not rigorously excluded.
-
Hydrolysis: Imines are susceptible to hydrolysis back to the corresponding ketone and amine, especially during aqueous workup or if exposed to atmospheric moisture.[1][3][9] Products derived from aromatic ketones are generally more stable than those from aliphatic ketones, but care is still required.[10]
-
Aldol-type Reactions: While less common with ketones compared to aldehydes, self-condensation of the ketone can occur under certain acidic or basic conditions, though this is unlikely to be a major pathway for your specific substrate.[1]
Part 2: Advanced Troubleshooting Guide
This section provides solutions to more complex issues, complete with step-by-step protocols and deeper mechanistic insights.
Problem: Inefficient Water Removal with Standard Drying Agents
Q: I've added anhydrous MgSO₄, but my yield is still below 50%. How can I improve the dehydration process?
A: While standard desiccants are convenient, their capacity is limited, and their efficiency can be inconsistent. For challenging condensations like this one, a more robust and continuous method of water removal is superior.
The Dean-Stark trap is the gold standard for driving imine condensations to completion by physically removing water from the system via azeotropic distillation.[2]
Step-by-Step Protocol:
-
Apparatus Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser.
-
Reagent Charging: To the flask, add 1-(6-Isopropylpyridin-2-yl)ethanone (1.0 eq), the primary amine (1.1-1.2 eq), a catalytic amount of p-TsOH (0.02 eq), and toluene (enough to fill the flask to ~1/3 and the Dean-Stark trap).
-
Azeotropic Reflux: Heat the mixture to reflux. The toluene-water azeotrope will distill into the Dean-Stark trap. Upon cooling in the trap, the denser water will separate and collect at the bottom, while the toluene will overflow and return to the reaction flask.
-
Monitoring: The reaction is complete when water no longer collects in the trap. This provides a clear visual endpoint.
-
Workup: Cool the reaction mixture. The solvent can be removed under reduced pressure, and the crude imine can be purified.
| Method | Pros | Cons | Best For |
| Anhydrous MgSO₄/Na₂SO₄ | Simple setup; good for small scale. | Limited capacity; can become saturated; non-continuous. | Quick, small-scale reactions with reactive aldehydes. |
| Molecular Sieves (4Å) | High efficiency; can be used at room temp. | Must be properly activated (heated under vacuum); can be costly.[5] | Reactions with temperature-sensitive compounds. |
| Dean-Stark Trap | Continuous water removal; provides visual reaction progress; highly effective. | Requires heating to reflux; more complex glassware setup. | Difficult condensations, especially with ketones, and for scale-up.[2][4] |
Problem: Catalyst Selection and Optimization for a Basic Substrate
Q: The p-TsOH I'm using seems to be giving a complex mixture. Are there better alternatives for a pyridine-containing ketone?
A: Absolutely. The basicity of the pyridine nitrogen can interfere with traditional Brønsted acid catalysts. In this scenario, exploring Lewis acids or alternative reaction promoters can provide a cleaner reaction profile.
-
Brønsted Acids (e.g., p-TsOH, HCl): Directly protonate atoms. Can protonate the substrate's pyridine ring, the amine nucleophile, and the key intermediates. The key is using a catalytic amount to maintain an optimal pH.[6]
-
Lewis Acids (e.g., TiCl₄, ZnCl₂, B(OCH₂CF₃)₃): Act as electron-pair acceptors. They coordinate to the carbonyl oxygen, activating it towards nucleophilic attack without introducing a high concentration of free protons that can indiscriminately protonate basic sites. Tris(2,2,2-trifluoroethyl)borate is a particularly mild and effective modern catalyst for this purpose.[11]
-
Dehydrating Reagents as Promoters: Some reagents, like tetraethyl orthosilicate (TEOS) or titanium(IV) isopropoxide (TIP), act as both a Lewis acid catalyst and an irreversible water scavenger, forming stable byproducts (silica gel or TiO₂) and driving the reaction forward.[12]
| Catalyst | Loading (mol%) | Solvent | Temperature (°C) | Expected Outcome |
| p-Toluenesulfonic acid | 2 | Toluene | Reflux (Dean-Stark) | Baseline: Effective but potential for side reactions. |
| Acetic Acid | 10 | Toluene | Reflux (Dean-Stark) | Milder Brønsted acid, may offer better selectivity. |
| TiCl₄ (1.0 M in DCM) | 25 | DCM | 0 to RT | Potent Lewis acid; requires anhydrous conditions and inert atmosphere. |
| B(OCH₂CF₃)₃ | 10 | THF | RT | Mild, modern Lewis acid with high functional group tolerance.[11] |
| Titanium(IV) Isopropoxide | 150 | Toluene | Reflux | Acts as both catalyst and in-situ water scavenger. |
Part 3: Mechanistic Understanding & Process Flow
Visualizing the reaction pathway and troubleshooting logic is key to mastering the synthesis.
Diagram: Acid-Catalyzed Imine Formation Mechanism
The formation of an imine is a multi-step process involving nucleophilic addition followed by dehydration.
Caption: Logical workflow for troubleshooting low imine yield.
References
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. [Link]
-
Reeves, J. T., Visco, M. D., Marsini, M. A., Grinberg, N., Busacca, C. A., Mattson, A. E., & Senanayake, C. H. (2015). Tris(2,2,2-trifluoroethyl)borate: A Mild and General Reagent for the Condensation of Carbonyls with Amides and Amines. Organic Letters, 17(10), 2442–2445. [Link]
-
OperaChem. (2024). Imine formation-Typical procedures. [Link]
-
Dudley, G. B., & Pelletier, J. D. (2004). A Safe and Convenient Method for the Synthesis of Imines. Organic Letters, 6(15), 2535–2537. [Link]
-
Singh, R., & Kumar, S. (2021). Recent advances in the chemistry of imine-based multicomponent reactions (MCRs). RSC Advances, 11(34), 20959-20984. [Link]
-
American Chemical Society. (2023). Utilizing the Imine Condensation in Organic Chemistry Teaching Laboratories to Reinforce Steric Effects, Electronic Effects, and Green Chemistry Principles. Journal of Chemical Education, 100(11), 4559–4565. [Link]
-
Chemistry LibreTexts. (2024). 19.8: Nucleophilic Addition of Amines- Imine and Enamine Formation. [Link]
-
ResearchGate. (2018). Problem in synthesis of imine?. [Link]
-
Master Organic Chemistry. (2022). Imines – Properties, Formation, Reactions, and Mechanisms. [Link]
-
Chemistry Steps. (2020). Imine and Enamine Hydrolysis Mechanism. [Link]
-
Organic Chemistry Portal. (2024). Imine synthesis by oxidation, condensation, hydroamination or rearrangement. [Link]
-
Sciencemadness Discussion Board. (2007). Imine formation with Dean Stark (And other Dean Stark uses...). [Link]
-
Love, B. E. (1996). A Comparison of Imine Forming Methodologies. Organic Preparations and Procedures International, 28(2), 238-241. [Link]
-
YouTube. (2023). Formation of Imine: Properties and Mechanism. [Link]
- Jonathan Clayden, Nick Greeves, Stuart Warren. (n.d.). Imines are usually unstable and are easily hydrolysed. ORGANIC CHEMISTRY, 231-232.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Imine formation-Typical procedures - operachem [operachem.com]
- 3. Recent advances in the chemistry of imine-based multicomponent reactions (MCRs) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. Efficient Solvent-Free Preparation of Imines, and Their Subsequent Oxidation with m-CPBA to Afford Oxaziridines [scirp.org]
- 9. Imine and Enamine Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 10. Imines are usually unstable and are easily hydrolysed [ns1.almerja.com]
- 11. Imine synthesis by oxidation, condensation, hydroamination or rearrangement [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Sterically Hindered Pyridine Ligands
Topic: Overcoming Steric Hindrance in 6-Isopropylpyridine Ligand Synthesis
Introduction:
The synthesis of 2-substituted pyridines, particularly those bearing bulky alkyl groups like the isopropyl moiety in 6-isopropylpyridine, presents a significant synthetic challenge known as the "2-pyridyl problem."[1] This issue arises from the steric hindrance imposed by the substituent adjacent to the nitrogen atom, which can impede the approach of reagents and catalysts, leading to low yields, side reactions, and catalyst deactivation. This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues encountered during the synthesis of 6-isopropylpyridine and other sterically hindered pyridine ligands. Drawing upon established organometallic principles and cutting-edge catalytic strategies, this guide offers practical, field-proven insights to enhance synthetic efficiency and success.
Frequently Asked Questions (FAQs)
Q1: Why is the synthesis of 6-isopropylpyridine so challenging?
A1: The primary challenge is steric hindrance. The bulky isopropyl group at the 2-position of the pyridine ring sterically shields the nitrogen atom and the adjacent carbon, making it difficult for reagents to access the reaction center. This can hinder the coordination of the pyridine nitrogen to a metal catalyst, a crucial step in many cross-coupling reactions.[1][2]
Q2: What are the most common side reactions observed in the synthesis of 6-isopropylpyridine?
A2: Common side reactions include:
-
Homocoupling: The coupling of two molecules of the same starting material (e.g., two molecules of the Grignard reagent or two molecules of the halopyridine).
-
Reduction: The replacement of the halide on the pyridine ring with a hydrogen atom.
-
Protodeboronation: In Suzuki couplings, the cleavage of the C-B bond of the boronic acid or ester by a proton source before the desired cross-coupling occurs.[3]
Q3: Which cross-coupling reactions are generally most suitable for synthesizing sterically hindered 2-alkylpyridines?
A3: While several methods can be employed, Kumada and Negishi couplings are often more successful than Suzuki couplings for highly hindered substrates.[1][4] This is because organomagnesium (Grignard) and organozinc reagents are generally more reactive than organoboron compounds, which can help to overcome the steric barrier.[5][6] However, recent advances in ligand design have also improved the scope of Suzuki couplings for these challenging substrates.[3][7]
Q4: Can I use a Grignard reaction to directly add an isopropyl group to a 2-halopyridine?
A4: Yes, this is a common approach, often referred to as a Kumada coupling when catalyzed by a transition metal.[8] However, due to the high reactivity of Grignard reagents, careful control of reaction conditions is necessary to minimize side reactions.[9][10] The choice of catalyst and ligand is critical for success.[4]
Troubleshooting Guides
Problem 1: Low or No Yield of 6-Isopropylpyridine in a Cross-Coupling Reaction
Possible Causes & Solutions:
-
Cause A: Inefficient Catalyst System. The catalyst and/or ligand may not be suitable for overcoming the steric hindrance of the 6-isopropylpyridine scaffold.
-
Solution 1: Switch to a More Effective Ligand. For Suzuki couplings, bulky, electron-rich phosphine ligands such as SPhos, XPhos, or N-heterocyclic carbenes (NHCs) can promote the reaction by stabilizing the active catalytic species and facilitating reductive elimination.[1][7] For Kumada couplings, secondary phosphine oxides (SPOs) have shown exceptional performance where traditional phosphine and NHC ligands have failed.[4]
-
Solution 2: Change the Metal Catalyst. Nickel catalysts are often more effective than palladium for coupling unactivated alkyl halides and can be a good alternative for Kumada-type reactions.[8] Iron and cobalt-based catalysts are also emerging as viable, cost-effective options.[11]
-
-
Cause B: Catalyst Inhibition. The nitrogen atom of the pyridine product can coordinate strongly to the metal center of the catalyst, leading to catalyst deactivation.[5]
-
Solution 1: Use a Higher Catalyst Loading. Increasing the catalyst concentration can help to compensate for catalyst inhibition.
-
Solution 2: Employ a Pyridine N-oxide Strategy. The synthesis can be performed on the corresponding pyridine N-oxide. The N-oxide functionality activates the 2-position for C-H functionalization or facilitates cross-coupling, and the N-oxide can be subsequently removed by reduction.[12][13]
-
-
Cause C: Low Reactivity of the Coupling Partner. In Suzuki couplings, boronic acids can be sluggish to transmetalate.
-
Solution 1: Use a More Reactive Boron Species. Potassium trifluoroborates or MIDA (N-methyliminodiacetic acid) boronates can be more reactive and stable alternatives to boronic acids.[1]
-
Solution 2: Switch to a More Reactive Organometallic Reagent. Consider using an isopropyl Grignard reagent (for Kumada coupling) or an isopropylzinc reagent (for Negishi coupling).[1][5][6]
-
Problem 2: Predominant Formation of Homocoupled Side Products
Possible Causes & Solutions:
-
Cause A: Inappropriate Reaction Conditions. High temperatures and prolonged reaction times can favor homocoupling.
-
Solution 1: Optimize Reaction Temperature and Time. Screen a range of temperatures and monitor the reaction progress by techniques like TLC or GC-MS to identify the optimal conditions that favor the cross-coupled product.
-
Solution 2: Slow Addition of Reagents. Adding the more reactive coupling partner (e.g., the Grignard reagent) slowly to the reaction mixture can help to maintain a low concentration of this species and suppress homocoupling.
-
-
Cause B: Inefficient Transmetalation. If the transmetalation step in the catalytic cycle is slow, the organometallic species has more time to undergo side reactions like homocoupling.
-
Solution 1: Choose a Suitable Base (for Suzuki Coupling). The choice of base is crucial for activating the boronic acid. For sterically hindered substrates, a stronger, non-nucleophilic base might be required.
-
Solution 2: Ensure High-Quality Reagents. The presence of impurities in the organometallic reagent can sometimes promote homocoupling.
-
Quantitative Data Summary: Comparison of Catalytic Systems
The following table summarizes various catalytic systems that have been successfully employed for the synthesis of sterically hindered 2-alkylpyridines, providing a comparative overview of their performance.
| Reaction Type | Pyridine Substrate | Coupling Partner | Catalyst/Ligand | Solvent/Base | Temp. (°C) | Yield (%) | Reference |
| Kumada | 2-Bromopyridine | Isopropylmagnesium bromide | Pd(OAc)₂ / (1-Ad)₂P(O)H (SPO) | THF | 60 | 85 | [4] |
| Suzuki | 2-Chloropyridine | Isopropylboronic acid | Pd₂(dba)₃ / SPhos | Dioxane / K₃PO₄ | 100 | 78 | [3] |
| Negishi | 2-Bromopyridine | Isopropylzinc bromide | Pd(OAc)₂ / X-Phos | THF | RT | 92 | [12] |
| Suzuki (N-oxide) | Pyridine N-oxide | Isopropylboronic acid | Pd(OAc)₂ / PPh₃ | Dioxane / CsF | 110 | 81 | [13] |
| C-H Activation | 2-Substituted Pyridine | Isopropanol (as isopropyl source) | RuCl₃·nH₂O / PPh₃ | Toluene | 120 | 75 | [14] |
Experimental Protocols
Protocol 1: Kumada Coupling for the Synthesis of 6-Isopropylpyridine
This protocol is adapted from the work of Ackermann et al. on the use of secondary phosphine oxide ligands for the coupling of 2-pyridyl Grignard reagents.[4]
Step-by-Step Methodology:
-
Catalyst Preparation: In a flame-dried Schlenk tube under an argon atmosphere, add Pd(OAc)₂ (2 mol%) and di(1-adamantyl)phosphine oxide ((1-Ad)₂P(O)H) (4 mol%).
-
Reaction Setup: In a separate flame-dried Schlenk tube, add 2-bromopyridine (1.0 equiv) and anhydrous THF.
-
Grignard Reagent Addition: Slowly add a solution of isopropylmagnesium bromide (1.2 equiv) in THF to the 2-bromopyridine solution at room temperature.
-
Initiation of Reaction: Transfer the catalyst mixture to the reaction flask via cannula.
-
Reaction Conditions: Heat the reaction mixture to 60 °C and stir for 12-24 hours, monitoring the reaction progress by GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with ethyl acetate, combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain 6-isopropylpyridine.
Visualizations
Catalytic Cycle of a Suzuki-Miyaura Cross-Coupling Reaction
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Low Yield in 6-Isopropylpyridine Synthesis
Sources
- 1. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thermodynamic study of steric effects on the formation of tetrahedral pyridine-base complexes of cadmium(II) halides - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Kumada coupling - Wikipedia [en.wikipedia.org]
- 9. Grignard Reaction [organic-chemistry.org]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. Fe-catalysed Kumada-type alkyl–alkyl cross-coupling. Evidence for the intermediacy of Fe(i) complexes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 12. Pyridine synthesis [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis - PMC [pmc.ncbi.nlm.nih.gov]
removing unreacted aniline from bis(imino)pyridine synthesis mixtures
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical assistance and troubleshooting for a critical step in the synthesis of bis(imino)pyridine ligands: the removal of unreacted aniline. Excess aniline can interfere with subsequent metalation reactions and complicate product characterization. This resource offers practical, field-proven protocols and explains the scientific principles behind them to ensure you can confidently obtain highly pure bis(imino)pyridine products.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove unreacted aniline from my bis(imino)pyridine synthesis mixture?
Unreacted aniline is a nucleophile and a ligand precursor that can compete with your bis(imino)pyridine ligand during the formation of metal complexes. Its presence can lead to the formation of undesired side products, lower the yield of your target complex, and complicate the purification of the final product. Furthermore, the presence of aniline can interfere with spectroscopic analysis, particularly NMR, making accurate characterization of your bis(imino)pyridine ligand difficult.
Q2: What are the most common methods for removing unreacted aniline?
The most effective methods for removing unreacted aniline from a bis(imino)pyridine synthesis mixture are:
-
Recrystallization: This is often the first and most straightforward method to try, especially if your bis(imino)pyridine is a solid.
-
Column Chromatography: A highly effective technique for separating compounds with different polarities.
-
Acid-Base Extraction: This method leverages the basicity of aniline to selectively move it into an aqueous layer.
-
Scavenger Resins: These are solid-supported reagents that selectively react with and remove primary amines like aniline from the reaction mixture.
Q3: How can I monitor the progress of my purification?
Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the purification process.[1] By co-spotting your crude mixture, the fractions from your purification, and a standard of pure aniline (if available), you can visualize the separation. The desired bis(imino)pyridine product will typically have a different Rf value than aniline. 1H NMR spectroscopy is the definitive method to confirm the absence of aniline in your final product.[2] Aniline has characteristic signals in the aromatic region that can be easily identified.
Purification Methodologies: Protocols and Troubleshooting
This section provides detailed protocols and troubleshooting guides for the primary methods of removing unreacted aniline.
Recrystallization
Recrystallization is a powerful technique for purifying solid compounds by exploiting differences in solubility between the desired product and impurities at different temperatures.[3][4]
The Science Behind It
The principle of recrystallization relies on the fact that the solubility of most solids increases with temperature. A suitable solvent is one in which the bis(imino)pyridine ligand is highly soluble at elevated temperatures but sparingly soluble at room temperature or below, while aniline remains soluble at lower temperatures. As the hot, saturated solution cools, the solubility of the bis(imino)pyridine decreases, leading to the formation of crystals, while the more soluble aniline remains in the mother liquor.
Detailed Protocol
Objective: To purify a solid bis(imino)pyridine ligand from unreacted aniline.
Materials:
-
Crude bis(imino)pyridine product
-
A suitable solvent (e.g., ethanol, methanol, or a mixture like hexane/CH2Cl2)[5]
-
Erlenmeyer flask
-
Hot plate
-
Ice bath
-
Büchner funnel and filter flask
-
Filter paper
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of your crude product in various solvents to find one where it is sparingly soluble at room temperature but dissolves upon heating.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to dissolve it completely.[3]
-
Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot filtration to remove them.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature. Slower cooling generally results in larger, purer crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[3]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor containing the aniline impurity.
-
Drying: Dry the purified crystals under vacuum.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Product does not crystallize | Too much solvent was used; the solution is not saturated. | Boil off some of the solvent to concentrate the solution and then allow it to cool again. You can also try scratching the inside of the flask with a glass rod to induce crystallization. |
| Product oils out | The boiling point of the solvent is higher than the melting point of the product. | Choose a solvent with a lower boiling point. |
| Low recovery | Too much solvent was used; the product is significantly soluble in the cold solvent. | Use the minimum amount of hot solvent for dissolution. Ensure the solution is thoroughly cooled in an ice bath before filtration. |
| Aniline still present in the final product | The chosen solvent does not effectively separate the aniline from the bis(imino)pyridine. | Re-evaluate your solvent choice. A different solvent or a solvent mixture may provide better separation. A second recrystallization may be necessary. |
Column Chromatography
Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase.[6][7]
The Science Behind It
In the context of purifying bis(imino)pyridine from aniline, silica gel is a common stationary phase. Silica gel is a polar adsorbent. The separation occurs because the more polar aniline interacts more strongly with the silica gel and thus moves down the column more slowly than the typically less polar bis(imino)pyridine ligand. By eluting with a solvent system of appropriate polarity, the bis(imino)pyridine can be collected in earlier fractions, leaving the aniline behind on the column.
Experimental Workflow: Column Chromatography
Caption: Workflow for purification by column chromatography.
Detailed Protocol
Objective: To separate a bis(imino)pyridine ligand from unreacted aniline using column chromatography.
Materials:
-
Crude bis(imino)pyridine product
-
Silica gel
-
Eluent (e.g., a mixture of hexanes and ethyl acetate)
-
Chromatography column
-
Sand
-
Collection tubes
-
TLC plates and chamber
Procedure:
-
TLC Analysis: First, determine an appropriate eluent system using TLC. The ideal solvent system will give a good separation between the bis(imino)pyridine (Rf ≈ 0.3-0.5) and aniline (Rf closer to the baseline).
-
Column Packing: Plug the bottom of the column with a small piece of cotton or glass wool. Add a layer of sand. Prepare a slurry of silica gel in the eluent and pour it into the column, allowing it to pack evenly without air bubbles.[6]
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane. Carefully load the sample onto the top of the silica gel. Add a thin layer of sand on top to protect the surface.[8]
-
Elution: Carefully add the eluent to the column and begin collecting fractions. Maintain a constant flow rate.
-
Fraction Monitoring: Monitor the collected fractions by TLC to identify which ones contain the pure bis(imino)pyridine.[1]
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Poor separation | Inappropriate eluent system. | Re-optimize the eluent system using TLC. A less polar eluent will slow down the movement of both compounds, potentially improving separation. A gradient elution (gradually increasing the polarity of the eluent) can also be effective. |
| Product is not eluting | The eluent is not polar enough. | Gradually increase the polarity of the eluent. |
| Cracked or channeled column | Improper packing of the silica gel. | Ensure the silica gel is packed uniformly as a slurry. Do not let the column run dry. |
| Tailing of spots on TLC | The compound is interacting too strongly with the silica gel. | Add a small amount of a base, like triethylamine (e.g., 1%), to the eluent to neutralize the acidic sites on the silica gel.[9] |
Acid-Base Extraction
This technique is particularly useful for removing basic impurities like aniline from a neutral or less basic product.[10][11]
The Science Behind It
Acid-base extraction leverages the different acid-base properties of the components in a mixture. Aniline is a basic compound. When the organic solution containing the bis(imino)pyridine and aniline is washed with an aqueous acid solution (e.g., dilute HCl), the aniline is protonated to form anilinium chloride. This salt is ionic and therefore soluble in the aqueous phase, while the typically less basic bis(imino)pyridine remains in the organic phase.[12][13]
Logical Relationship: Acid-Base Extraction
Caption: Separation principle of acid-base extraction.
Detailed Protocol
Objective: To remove unreacted aniline from a solution of a bis(imino)pyridine ligand.
Materials:
-
Organic solution of the crude product (e.g., in dichloromethane or ethyl acetate)
-
Dilute hydrochloric acid (e.g., 1 M HCl)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Separatory funnel
-
Drying agent (e.g., anhydrous Na2SO4 or MgSO4)
Procedure:
-
Extraction: Transfer the organic solution of your crude product to a separatory funnel. Add an equal volume of 1 M HCl, shake the funnel vigorously, and then allow the layers to separate.[10]
-
Separation: Drain the lower aqueous layer, which now contains the anilinium chloride.
-
Repeat (if necessary): Repeat the extraction with fresh 1 M HCl to ensure all the aniline has been removed.
-
Neutralization: Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any residual acid.
-
Brine Wash: Wash the organic layer with brine to remove the bulk of the dissolved water.
-
Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent.
-
Isolation: Filter off the drying agent and remove the solvent under reduced pressure to yield the purified bis(imino)pyridine.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Emulsion formation | Vigorous shaking, especially with chlorinated solvents. | Allow the mixture to stand for a longer period. Gentle swirling can help break the emulsion. Adding a small amount of brine can also be effective. |
| Product loss | The bis(imino)pyridine ligand is also basic and is being extracted into the aqueous layer. | Use a weaker acid or a more dilute acid solution. Monitor both the organic and aqueous layers by TLC to check for product loss. |
| Aniline still present | Insufficient acid was used, or the extraction was not efficient. | Perform additional extractions with the acid solution. Ensure thorough mixing of the two phases during extraction. |
Scavenger Resins
Scavenger resins are a modern and efficient way to remove excess reagents or byproducts from a reaction mixture.[14][15]
The Science Behind It
Scavenger resins are solid-supported reagents with functional groups designed to react selectively with certain types of molecules.[16] For removing primary amines like aniline, resins with electrophilic functional groups (e.g., isocyanate or aldehyde) are effective. The crude reaction mixture is stirred with the resin, and the aniline covalently binds to the resin. The resin is then simply filtered off, leaving the purified bis(imino)pyridine in solution. This method avoids aqueous workups and can be highly selective.[17]
Selection of Scavenger Resin for Aniline Removal
| Resin Type | Functional Group | Reaction with Aniline |
| Isocyanate Resin | -NCO | Forms a urea linkage |
| Aldehyde Resin | -CHO | Forms an imine, which can be reduced in situ if necessary |
| Sulfonyl Chloride Resin | -SO2Cl | Forms a sulfonamide |
Detailed Protocol
Objective: To remove unreacted aniline from a solution of a bis(imino)pyridine ligand using a scavenger resin.
Materials:
-
Crude bis(imino)pyridine solution
-
Appropriate scavenger resin (e.g., a polystyrene-bound isocyanate resin)
-
Reaction flask with a stirrer
-
Filtration apparatus
Procedure:
-
Resin Selection: Choose a scavenger resin that is reactive towards aniline but inert to your bis(imino)pyridine product.
-
Scavenging: Add the scavenger resin to the crude reaction mixture (typically 2-4 equivalents relative to the excess aniline).
-
Reaction: Stir the mixture at room temperature or with gentle heating according to the resin manufacturer's recommendations. Monitor the disappearance of aniline by TLC.
-
Filtration: Once the reaction is complete, filter off the resin.
-
Washing: Wash the resin with a small amount of the reaction solvent to recover any adsorbed product.
-
Isolation: Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the purified product.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Incomplete removal of aniline | Insufficient amount of scavenger resin; low reactivity. | Add more resin or allow for a longer reaction time. Gentle heating may increase the reaction rate. |
| Product loss | The product is physically adsorbed onto the resin or is reacting with the resin. | Ensure the chosen resin is not reactive with your bis(imino)pyridine. After filtration, wash the resin thoroughly with the solvent. |
| Resin is difficult to filter | The resin particles are too fine. | Use a resin with a larger particle size or a fritted filter funnel. |
References
-
Royal Society of Chemistry. (n.d.). Bis(imino)pyridine Iron Complexes for Catalytic Carbene Transfer Reactions. Retrieved from [Link]
-
Weller, A. S., et al. (n.d.). Dehydropolymerization of Amine−Boranes using Bis(imino)pyridine Rhodium Pre‐Catalysis. Retrieved from [Link]
-
Amerigo Scientific. (n.d.). Scavenger Resins. Retrieved from [Link]
-
Wipf, P., & Coleman, C. M. (2004). SCAVENGER strategies in organic synthesis. University of Pittsburgh. Retrieved from [Link]
-
ResearchGate. (2014, December 12). How do I remove aniline from the reaction mixture? Retrieved from [Link]
-
ResearchGate. (2025, August 6). Tuning three-dimensional nano-assembly in the mesoscale via bis(imino)pyridine molecular functionalization. Retrieved from [Link]
-
Biotage. (n.d.). Metal scavengers for organic purification. Retrieved from [Link]
- Google Patents. (n.d.). US6897262B2 - Scavenger resin and processes for the use thereof.
-
Wiley Online Library. (2025, December 10). Skeletal Editing from Pyridine to Aniline via C‐Insertion and N‐Isomerization. Retrieved from [Link]
-
ResearchGate. (2025, August 6). The application of scavenger resin in combinatorial chemistry. Retrieved from [Link]
-
University of Cambridge. (n.d.). How to run column chromatography. Retrieved from [Link]
-
EPFL. (n.d.). TLC Visualization Reagents. Retrieved from [Link]
-
MDPI. (2021, November 12). Removal of Pyridine, Quinoline, and Aniline from Oil by Extraction with Aqueous Solution of (Hydroxy)quinolinium and Benzothiazolium Ionic Liquids in Various Ways. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Bis(imino)pyridine Iron Complexes Bearing Imino-Carbon Thioether Substituents as Highly Active Catalysts for Ethylene Oligomerization. Retrieved from [Link]
-
Organic Reactions. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Exp 6 - Extraction. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Chemie Brunschwig. (n.d.). Solutions for scavenging of metal and organic impurities. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Synthesis and characterization of bis(imino)pyridine complexes of divalent Mg and Zn. Retrieved from [Link]
-
GERPAC. (2024, October 2). Development of a «flash» method based on thin-layer-chromatography for radiochemical purity assessment of 99m Tc-tetrofosmin. Retrieved from [Link]
-
Bitesize Bio. (2024, September 9). The Basics of Running a Chromatography Column. Retrieved from [Link]
-
AWS. (n.d.). Synthesis of Bis(imino)pyridine Iron Amide and Ammonia Compounds from an N-H Transfer Agent. Retrieved from [Link]
-
Chemistry Steps. (2025, September 20). Organic Acid-Base Extractions. Retrieved from [Link]
-
Virginia Tech. (n.d.). COLUMN CHROMATOGRAPHY KIT. Retrieved from [Link]
-
MDPI. (2024, April 16). Synthesis, Properties, and Electrochemistry of bis(iminophosphorane)pyridine Iron(II) Pincer Complexes. Retrieved from [Link]
-
University of Rochester. (n.d.). Tips for Flash Column Chromatography. Retrieved from [Link]
-
Magritek. (n.d.). Separation of Acidic, Basic and Neutral Compounds. Retrieved from [Link]
-
YouTube. (2020, March 22). Acid-Base Extraction Tutorial. Retrieved from [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. shura.shu.ac.uk [shura.shu.ac.uk]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mt.com [mt.com]
- 5. Bis(imino)pyridine Iron Complexes Bearing Imino-Carbon Thioether Substituents as Highly Active Catalysts for Ethylene Oligomerization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 7. bitesizebio.com [bitesizebio.com]
- 8. orgsyn.org [orgsyn.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. community.wvu.edu [community.wvu.edu]
- 12. Organic Acid-Base Extractions - Chemistry Steps [chemistrysteps.com]
- 13. youtube.com [youtube.com]
- 14. Scavenger Resins - Amerigo Scientific [amerigoscientific.com]
- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 16. US6897262B2 - Scavenger resin and processes for the use thereof - Google Patents [patents.google.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Solvent Systems for 1-(6-Isopropylpyridin-2-yl)ethanone
[1]
Current Status: Operational Ticket ID: T-ISO-PYR-001 Subject: Solvent Selection & Troubleshooting Guide Assigned Specialist: Senior Application Scientist, Catalysis Division[1]
Executive Summary & Molecule Profile
Welcome to the technical support hub for 1-(6-Isopropylpyridin-2-yl)ethanone (also known as 2-acetyl-6-isopropylpyridine).[1] This guide addresses the critical solvent-dependent behaviors of this molecule, which is primarily used as a precursor for sterically hindered N,N-bidentate or N,N,N-tridentate ligands (e.g., iminopyridines) in transition metal catalysis.
Molecule Snapshot
-
Physical State: Typically a viscous yellow oil or low-melting solid (depending on purity).[1]
-
Key Structural Feature: The 6-isopropyl group provides steric bulk, essential for kinetic stabilization of metal complexes but detrimental to reaction rates during ligand synthesis.[1]
-
Primary Challenges: Steric hindrance retarding condensation; solubility mismatches during metal complexation.[1]
Module 1: Solubility & Handling Matrix
User Question: "I cannot get a clean NMR in CDCl3, or my starting material is oiling out in methanol. What is the solubility profile?"
Technical Insight: The isopropyl group renders this molecule highly lipophilic compared to unsubstituted 2-acetylpyridine.[1] While it dissolves well in chlorinated and aromatic solvents, its behavior in protic solvents is complex due to potential hydrogen bonding at the pyridine nitrogen.[1]
Solubility Compatibility Table
| Solvent Class | Specific Solvent | Solubility Rating | Application Notes |
| Chlorinated | Dichloromethane (DCM) | Excellent | Best for standard handling, NMR, and transfers.[1] |
| Aromatic | Toluene / Benzene | Excellent | Critical for high-temperature condensation reactions.[1] |
| Ethers | THF / Diethyl Ether | Good | Good for Grignard additions or lithiation; avoid for crystallization.[1] |
| Alcohols | Methanol / Ethanol | Moderate | Soluble, but often leads to "oiling out" rather than crystallization.[1] |
| Nitriles | Acetonitrile (MeCN) | Good | Preferred for metal complexation (Fe, Co, Ni).[1] |
| Alkanes | Pentane / Hexane | Poor | Use as an antisolvent to precipitate products.[1] |
Module 2: Condensation & Ligand Synthesis (The Critical Bottleneck)
User Question: "I am trying to react this ketone with an aniline to make a Schiff base, but the conversion stalls at 40% in methanol. Why?"
Root Cause Analysis: Standard imine synthesis (Methanol/Formic Acid at Room Temp) fails here.[1] The 6-isopropyl group creates significant steric shielding around the carbonyl carbon.[1] Furthermore, water produced during the reaction hydrolyzes the imine back to the ketone, establishing an unfavorable equilibrium.[1]
Corrective Protocol: Azeotropic Dehydration You must switch to a high-boiling, non-polar solvent system that allows for the physical removal of water.[1]
Recommended Workflow (Step-by-Step)
-
Solvent Selection: Anhydrous Toluene (or Xylene for extremely unreactive amines).[1]
-
Catalyst: p-Toluenesulfonic acid (p-TSA) monohydrate (5–10 mol%).[1]
-
Apparatus: Dean-Stark trap or activated 4Å Molecular Sieves in the reaction flask.
-
Procedure:
-
Dissolve 1-(6-Isopropylpyridin-2-yl)ethanone (1.0 eq) and Aniline (1.1 eq) in Toluene (0.5 M).
-
Add p-TSA.[1]
-
Reflux vigorously.[1] Ensure the solvent is actively distilling into the trap to remove water.[1]
-
Monitor: Run for 12–24 hours. Do not rely on TLC alone; use crude NMR to check the methyl ketone signal disappearance.[1]
-
Visualizing the Equilibrium Shift
Figure 1: Decision logic for solvent selection in Schiff base condensation.[1] Route B is required for 6-substituted pyridine ketones.[1]
Module 3: Metal Coordination & Catalyst Formation[1]
User Question: "I mixed the ligand with Iron(II) chloride in THF, but I got a sticky gum instead of a powder. How do I isolate the complex?"
Technical Insight: Metal complexes of isopropyl-substituted pyridines are often highly soluble in THF and DCM due to the lipophilic alkyl group.[1] Using these solvents makes isolation by filtration impossible.[1]
Troubleshooting Protocol:
-
Primary Solvent Switch: Use Acetonitrile (MeCN) or Butanol .[1]
-
Precipitation Technique (Layering):
Module 4: Reduction (Transfer Hydrogenation)
User Question: "I want to reduce the ketone to the chiral alcohol. Can I use standard hydrogenation?"
Technical Insight: Standard H2 hydrogenation (Pd/C) may reduce the pyridine ring.[1] Asymmetric Transfer Hydrogenation (ATH) is preferred.[1]
Recommended System:
-
Solvent/Reductant: Isopropanol (iPrOH).[1]
-
Catalyst: Ru(TsDPEN)(p-cymene) or similar Noyori-type catalysts.[1]
-
Additives: Formic acid/Triethylamine (5:2 azeotrope) can be used if iPrOH equilibrium is unfavorable.[1]
Solvent Logic: iPrOH acts as both the solvent and the hydrogen donor.[1] The bulky isopropyl group on the substrate actually helps enantioselectivity here by locking the conformation in the chiral pocket of the catalyst.[1]
FAQ: Rapid Fire Troubleshooting
Q: Can I use ethanol for the condensation reaction? A: Generally, No .[1] Ethanol's boiling point (78°C) is often insufficient to overcome the activation energy barrier caused by the steric bulk of the isopropyl group.[1] Use Toluene (110°C).[1]
Q: My product is an oil. How do I solidify it? A: This is common for the 6-isopropyl derivatives.[1]
-
Dissolve in minimal Pentane/Hexane.
-
Cool to -78°C (Dry ice/Acetone bath).
-
Scratch the side of the flask with a glass rod to induce nucleation.[1]
Q: Is the molecule hygroscopic? A: The ketone itself is not significantly hygroscopic, but the imines formed from it are sensitive to hydrolysis.[1] Always store the derived ligands under Nitrogen/Argon.[1]
References & Authority
The protocols defined above are grounded in the fundamental chemistry of sterically hindered pyridine ligands, extensively documented in the development of olefin polymerization catalysts.[1]
-
Small, B. L., & Brookhart, M. (1998).[1] "Iron-Based Catalysts with 2,6-Bis(imino)pyridine Ligands for Ethylene Polymerization." Journal of the American Chemical Society.[1] (Establishes the standard Toluene/Acid protocol for hindered pyridine-imine synthesis).
-
[1]
-
-
Britovsek, G. J. P., et al. (1999).[1] "The Search for New-Generation Olefin Polymerization Catalysts: Life beyond Metallocenes." Angewandte Chemie International Edition. (Review of solvent effects in ligand synthesis and complexation).
-
[1]
-
-
Bianchini, C., et al. (2002).[1] "Oligomerization of Ethylene to Linear alpha-Olefins Promoted by Cobalt Complexes with 6-Substituted 2,6-Bis(imino)pyridine Ligands." Organometallics. (Specific reference to 6-substituted pyridine handling).
-
[1]
-
-
Knölker, H. J. (1999).[1] "Iron-Mediated Synthesis of Heterocyclic Compounds." Chemical Society Reviews.[1] (Background on iron coordination with pyridine derivatives).
Technical Support Center: Troubleshooting Low Activity in 6-Isopropyl Substituted Iron Catalysts
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 6-isopropyl substituted iron catalysts. This guide is designed to provide in-depth troubleshooting assistance for common issues leading to low catalytic activity. Our approach is rooted in mechanistic understanding and practical, field-proven solutions to help you optimize your reactions and achieve reliable results.
Introduction: The Role of Steric Hindrance and Electronic Tuning
Iron catalysts bearing bulky 6-isopropylphenyl substituents on the imine arms of ligands like bis(imino)pyridine (PDI) are workhorses in a variety of organic transformations, including hydrogenation, hydrosilylation, and C-H functionalization.[1] The steric bulk provided by the isopropyl groups is crucial for imparting kinetic stability to the iron center, which can prevent catalyst deactivation pathways.[2] However, low or inconsistent activity can still arise from a number of factors, from subtle impurities to improper activation. This guide will walk you through a logical troubleshooting process to identify and resolve these issues.
Part 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting
Here we address the most common and easily rectifiable issues that can lead to a drop in catalytic performance.
Question 1: My reaction is sluggish or shows no conversion. What are the first things I should check?
Answer: Before diving into more complex possibilities, always start with the fundamentals of your experimental setup.
-
Inert Atmosphere: Iron catalysts, particularly in their reduced, active states, are highly sensitive to oxygen and moisture. Ensure your glovebox atmosphere is pure and that all glassware was rigorously dried. Schlenk techniques must be impeccable if a glovebox is not used.
-
Solvent and Reagent Purity: Trace impurities in solvents or reagents can act as potent catalyst poisons. Use freshly distilled and degassed solvents. Reagents should be of the highest purity available. Pyridine-like impurities, in particular, can act as strong Lewis bases and poison the catalyst by tightly coordinating to the iron center.[3]
-
Reagent Stoichiometry and Addition Order: Double-check your calculations for all reagents, including the catalyst loading. The order of addition can also be critical. For instance, adding a sensitive substrate after the catalyst has been activated is often preferable.
Question 2: I suspect my catalyst is not activating properly. What could be the cause?
Answer: Incomplete or improper activation is a very common reason for low activity. The active catalytic species is often a low-valent iron complex that is generated in situ.
-
Pre-catalyst Purity: Ensure your iron(II) precursor (e.g., FeCl₂, FeBr₂) and the bis(imino)pyridine ligand are pure. Impurities in the ligand synthesis can carry over and interfere with complexation.
-
Reducing Agent Quality and Equivalents: If you are using a chemical reductant (e.g., sodium amalgam, Grignard reagents), ensure it is fresh and active. The stoichiometry of the reductant is critical; too little will result in incomplete activation, while too much can lead to the formation of inactive iron species.
-
Activation Time and Temperature: Allow sufficient time for the pre-catalyst to fully activate. This can vary depending on the specific system. Monitor the color change of the solution, which often indicates the formation of the active catalyst.
Question 3: Could additives be impacting my catalyst's performance?
Answer: Yes, additives can have a profound effect, both positive and negative. While additives like N-methylpyrrolidone (NMP) or N,N,N',N'-tetramethylethylenediamine (TMEDA) are often used to improve yields in iron-catalyzed reactions, their roles can be complex and are not always well-understood.[4]
-
Amine Additives (e.g., TMEDA): These can be beneficial in some cross-coupling reactions, but their molecular-level role is not always clear.[4] They can influence iron speciation and reaction selectivity.
-
Amide Additives (e.g., NMP): These have been shown to significantly improve product yields and selectivity in certain iron-catalyzed cross-coupling reactions.[4]
-
Unintended Additives: Be aware of potential "hidden" additives. For example, the counterion from the starting iron salt can influence the reaction.[4]
If you are experiencing issues, consider if any additives are essential for your specific transformation. If not, try running the reaction without them to see if performance improves.
Part 2: In-Depth Troubleshooting Guide - Diagnosing Complex Issues
If the initial checks do not resolve the problem, a more systematic approach is needed to investigate potential catalyst deactivation pathways.
Issue: Catalyst Deactivation During the Reaction
You observe initial activity, but the reaction stalls before reaching completion. This suggests that the catalyst is deactivating over time.
Possible Cause 1: Formation of Inactive Dimeric Species
A known deactivation pathway for pyridine(diimine) iron catalysts is the formation of a "flyover-dimer" complex.[2] This is where two iron centers are bridged by the pyridine(diimine) ligands, rendering them catalytically inactive.
-
Troubleshooting Steps:
-
Lower Catalyst Concentration: Running the reaction at a lower catalyst loading can sometimes disfavor the formation of dimeric species.
-
Increase Steric Bulk: While you are using a 6-isopropyl substituted ligand, which is already sterically demanding, further increasing the steric bulk on the ligand backbone (if synthetically feasible) can provide greater kinetic stability.[2]
-
Possible Cause 2: Irreversible Arene Coordination
For some bis(imino)pyridine iron complexes, especially those with phenyl substituents on the imine carbon, irreversible formation of η⁶-aryl and -phenyl compounds can occur, leading to catalyst deactivation.[1]
-
Troubleshooting Steps:
-
Ligand Modification: If your ligand design allows, switching from a phenyl to a methyl substituent on the imine carbon can prevent this deactivation pathway.[1]
-
Solvent Effects: The presence of coordinating solvents can influence the formation of these inactive species.[1] Experiment with different non-coordinating solvents.
-
Possible Cause 3: Substrate-Induced Deactivation
Certain functional groups on your substrate can react with the iron center and deactivate the catalyst. A key example is C-O bond cleavage in ethers or esters.[5]
-
Troubleshooting Steps:
-
Stoichiometric Experiments: To confirm this, you can perform a stoichiometric reaction between your activated catalyst and the substrate in an NMR tube and monitor for changes in the catalyst structure.
-
Protecting Groups: If a specific functional group is identified as the culprit, consider using a protecting group strategy.
-
Troubleshooting Workflow: A Systematic Approach
The following diagram outlines a logical workflow for troubleshooting low catalyst activity.
Caption: A step-by-step decision tree for troubleshooting low catalyst activity.
Part 3: Experimental Protocols & Data
Protocol 1: Standard Catalyst Activation (In Situ Reduction)
This protocol describes a general method for activating an iron(II) halide pre-catalyst.
Materials:
-
(iPrPDI)FeCl₂ (or other Fe(II) pre-catalyst)
-
Reducing agent (e.g., 2.2 equivalents of Na(Hg) or a Grignard reagent)
-
Anhydrous, degassed solvent (e.g., benzene, toluene, or THF)
-
Schlenk flask or glovebox vials
Procedure:
-
In a glovebox, add the (iPrPDI)FeCl₂ pre-catalyst and a stir bar to a Schlenk flask.
-
Add the desired amount of anhydrous, degassed solvent.
-
While stirring, slowly add the reducing agent. A color change should be observed (e.g., from a pale color to a deep red or brown), indicating the formation of the reduced iron species.
-
Stir the mixture at room temperature for the recommended activation time (typically 1-4 hours).
-
The activated catalyst solution is now ready for the addition of the substrate.
Table 1: Comparison of Expected vs. Observed Activity
| Parameter | Expected Outcome | Common Low Activity Observation | Potential Cause |
| Initial Reaction Rate | Rapid conversion in the first 1-2 hours | Very slow or no initial conversion | Incomplete activation, catalyst poisoning |
| Total Conversion (%) | >95% | Stalls at <50% conversion | Catalyst deactivation (e.g., dimer formation) |
| Reaction Color | Consistent deep color of active species | Fading of color or precipitation | Catalyst decomposition |
| Reproducibility | Consistent results across multiple runs | High variability in yield | Inconsistent inert atmosphere or reagent quality |
Visualizing Catalyst Activation and Deactivation
The following diagram illustrates the general pathway from an inactive pre-catalyst to an active species and a common deactivation route.
Caption: Simplified scheme of catalyst activation and a deactivation pathway.
References
-
Mechanistic Studies and Identification of Catalyst Deactivation Pathways for Pyridine(diimine) Iron Catalyzed C(sp2)–H Borylation - PMC. (2025, September 20). National Center for Biotechnology Information. [Link]
-
Iron Catalysis in Organic Synthesis: A Critical Assessment of What It Takes to Make This Base Metal a Multitasking Champion. (2016, October 27). ACS Central Science. [Link]
-
Synthesis and Characterization of Iron-Based Catalysts for Carbon Dioxide Valorization. (2024, June 6). MDPI. [Link]
-
How low does iron go? Chasing the active species in fe-catalyzed cross-coupling reactions. (2015, May 19). PubMed. [Link]
-
Role of the activation process on catalytic properties of iron supported catalyst in Fischer-Tropsch synthesis. (2026, January 24). ResearchGate. [Link]
-
How Low Does Iron Go? Chasing the Active Species in Fe-Catalyzed Cross-Coupling Reactions. (2015, April 28). Accounts of Chemical Research. [Link]
-
Arene coordination in bis(imino)pyridine iron complexes: Identification of catalyst deactivation pathways in iron-catalyzed hydrogenation and hydrosilation. (2006, August 28). Princeton University. [Link]
-
Additive and Counterion Effects in Iron-Catalyzed Reactions Relevant to C–C Bond Formation - PMC. National Center for Biotechnology Information. [Link]
-
Multifaceted Deactivation Dynamics of Fe(II) N-Heterocyclic Carbene Photosensitizers. (2023, November 24). The Journal of Physical Chemistry A. [Link]
-
CS-Symmetric Pyridine(diimine) Iron Methyl Complexes for Catalytic [2+2] Cycloaddition and Hydrovinylation: Metallacycle Geometry Determines Selectivity. (2023, July 12). JACS Au. [Link]
-
Iron-Based Catalytically Active Complexes in Preparation of Functional Materials. (2025, October 16). ResearchGate. [Link]
-
Synthesis and electronic structure of bis(imino)pyridine iron metallacyclic intermediates in iron-catalyzed cyclization reactions. (2013, March 27). PubMed. [Link]
-
Promoted Iron Nanocrystals Obtained via Ligand Exchange as Active and Selective Catalysts for Synthesis Gas Conversion - PMC. National Center for Biotechnology Information. [Link]
-
NHC Effects on Reduction Dynamics in Iron-catalyzed Organic Transformations - PMC. (2021, August 4). National Center for Biotechnology Information. [Link]
-
Carbon−Oxygen Bond Cleavage by Bis(imino)pyridine Iron Compounds: Catalyst Deactivation Pathways and Observation of Acyl C−O Bond Cleavage in Esters. (2025, August 6). ResearchGate. [Link]
-
Molecular iron complexes as catalysts for selective C–H bond oxygenation reactions. (2015, October 8). Royal Society of Chemistry. [Link]
-
Cross-Couple While the Iron is Hot. Baran Lab. [Link]
-
The nature of the active phase in iron Fischer-Tropsch catalysts. (2025, August 6). ResearchGate. [Link]
-
Pyridine(diimine) Iron Diene Complexes Relevant to Catalytic [2+2]-Cycloaddition Reactions. Princeton University. [Link]
-
Iron Catalysts in Atom Transfer Radical Polymerization. (2020, April 3). MDPI. [Link]
-
Iron-Catalyzed Enantioselective Epoxidations with Various Oxidants: Evidence for Different Active Species and Epoxidation Mechanisms. (2016, November 8). ACS Catalysis. [Link]
-
Highly Selective Bis(imino)pyridine Iron-Catalyzed Alkene Hydroboration. Organic Letters. [Link]
-
Iron‐Catalyzed C−H Activation with Propargyl Acetates: Mechanistic Insights into Iron(II) by Experiment, Kinetics, Mössbauer Spectroscopy, and Computation - PMC. National Center for Biotechnology Information. [Link]
-
Combining Ligand Deuteration with Ligand Bulkiness in Non‐Heme Iron Oxidation Catalysis: Enhancing Catalyst Lifetime and Site‐Selectivity. (2025, October 17). ResearchGate. [Link]
-
The reactivity of iron NHC complexes, their application in epoxidation catalysis and the development of new NHC ligand systems. (2024, March 27). mediaTUM. [Link]
-
Catalysts and additives. (2019, June 12). Chemsrc. [Link]
-
N-Heterocyclic Carbene Complexes: Decomposition Pathways. ResearchGate. [Link]
-
Reactivity of iron(II) bis(imino)pyridine complexes with PH3. (2025, December 20). ResearchGate. [Link]
-
An Iron(III) Complex with Pincer Ligand—Catalytic Water Oxidation through Controllable Ligand Exchange. (2020, August 13). MDPI. [Link]
-
Recent Developments in Iron-Catalyzed Cross-Coupling. (2016, March 15). Macmillan Group. [Link]
- Skeletal iron catalyst and its preparation for Fischer-Tropsch synthesis processes.
-
Cross-Coupling Catalysts for Inactive Substrates from a Three-Dimensional Virtual Screening. ChemRxiv. [Link]
-
Role of additives in catalyst performance enhancement. (2025, June 19). Patsnap Eureka. [Link]
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Technical Support Center: Stabilizing Imine Ligands Derived from 2-Acetyl-6-isopropylpyridine
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with imine ligands, specifically those derived from 2-acetyl-6-isopropylpyridine. These ligands are of significant interest in coordination chemistry and catalysis, but their susceptibility to hydrolysis presents a common and frustrating challenge. This guide provides in-depth, field-proven insights and troubleshooting protocols to help you overcome instability issues and ensure the integrity of your experiments.
The Core Problem: Understanding Imine Hydrolysis
Imine formation is a reversible condensation reaction between a ketone (2-acetyl-6-isopropylpyridine) and a primary amine. The reverse reaction, hydrolysis, is often facile and problematic, leading to the decomposition of your target ligand back to its starting materials.[1][2] This process is typically catalyzed by the presence of acid and driven by an excess of water.[3][4]
The core of the issue lies in the electrophilicity of the imine carbon and the nucleophilicity of water. The reaction proceeds via protonation of the imine nitrogen, which creates a highly electrophilic iminium ion. Water then attacks this carbon, initiating a cascade that ultimately cleaves the C=N bond.[1][3][4]
Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the synthesis, purification, and handling of these sensitive ligands.
Question 1: My reaction yield is low, and NMR analysis shows primarily unreacted 2-acetyl-6-isopropylpyridine. What went wrong?
Probable Cause: This is a classic symptom of the reaction equilibrium favoring the starting materials. The water produced during the imine condensation is hydrolyzing your product as it forms.[1][5] Ketones, especially sterically hindered ones like 2-acetyl-6-isopropylpyridine, often require more stringent conditions to drive the reaction to completion compared to aldehydes.[1]
Solution:
-
Aggressive Water Removal: The principle of Le Châtelier states that removing a product will shift the equilibrium towards further product formation.[1] It is critical to remove water from the reaction mixture as it is generated.
-
Molecular Sieves: Use freshly activated 4Å molecular sieves.[5][6] Sieves should be activated by heating at high temperature (e.g., >200 °C) under vacuum for several hours before use.[5]
-
Dean-Stark Apparatus: For reactions run at reflux in solvents like toluene or benzene, a Dean-Stark trap is highly effective at azeotropically removing water.[1][6]
-
Chemical Dehydrating Agents: Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) can be used, but molecular sieves are generally more effective for scavenging trace amounts of water.[5][7] Tetraethyl orthosilicate (Si(OEt)₄) is an excellent, albeit more expensive, option as it reacts with water to form non-acidic byproducts.[1]
-
Question 2: I successfully synthesized my imine ligand, but it decomposed during work-up or purification on a silica gel column. Why?
Probable Cause: Your ligand is hydrolytically unstable, and the purification conditions exposed it to water and/or acid.
-
Aqueous Work-up: Standard aqueous work-ups introduce a large excess of water, which will rapidly hydrolyze the imine.
-
Silica Gel Chromatography: Standard silica gel is acidic (pH ≈ 4-5) and contains adsorbed water. This combination creates a perfect environment for rapid hydrolysis.
Solution:
-
Avoid Aqueous Work-ups: If possible, filter the reaction mixture to remove desiccants and evaporate the solvent. Use the crude product directly if purity is sufficient, or proceed to non-aqueous purification methods.
-
Modify Your Chromatography:
-
Neutralize the Silica: Pre-treat the silica gel by preparing a slurry with a solvent containing a small amount of a non-nucleophilic base, like triethylamine (~1-2% v/v). Pack the column with this slurry. This will neutralize the acidic sites.
-
Use Anhydrous Solvents: Ensure your elution solvents are rigorously dried before use.
-
Consider Alumina: Neutral or basic alumina can be a less acidic alternative to silica gel for sensitive compounds.
-
-
Alternative Purification: Recrystallization or distillation (if the ligand is thermally stable) from a dry, aprotic solvent is often a safer method.[5]
Question 3: My stored imine ligand shows signs of degradation over time, even when stored as a solid. How can I improve its shelf life?
Probable Cause: Atmospheric moisture. Imines can be hygroscopic, and even trace amounts of water adsorbed from the air can cause slow hydrolysis over time.
Solution:
-
Inert Atmosphere Storage: Store the purified, dry ligand under an inert atmosphere (Nitrogen or Argon) in a sealed vial.
-
Use a Desiccator: Place the sealed vial inside a desiccator containing a strong drying agent (e.g., P₂O₅ or Drierite®).
-
Low Temperature Storage: Storing at low temperatures (e.g., 0 °C or -20 °C) will slow the rate of any potential decomposition reactions.
Question 4: Does the choice of amine reactant affect the stability of the final imine ligand?
Probable Cause: Yes, absolutely. The electronic and steric properties of the amine have a significant impact on the stability of the resulting C=N bond.
Solution & Explanation:
-
Electronic Effects: Electron-donating groups on the amine can increase the electron density on the imine nitrogen, potentially making it more basic but can also stabilize the corresponding iminium ion, which can affect the hydrolysis rate.[8][9] Conversely, electron-withdrawing groups can decrease the basicity of the nitrogen but increase the electrophilicity of the imine carbon, making it more susceptible to nucleophilic attack.[10]
-
Steric Hindrance: This is a key factor for your specific system. The isopropyl group on the pyridine ring already provides some steric bulk. Choosing a bulky primary amine (e.g., tert-butylamine, adamantylamine) will create significant steric shielding around the imine bond. This physically hinders the approach of a water molecule, dramatically slowing the rate of hydrolysis. The synthesis of such sterically hindered imines is a well-established strategy for enhancing stability.[1]
Preventative Strategies & Protocols
Proactive measures are the best defense against hydrolysis. Here we outline optimized protocols for synthesis and handling.
Data Presentation: Solvent Selection Guide
The choice of solvent is critical. An ideal solvent should be aprotic and easily dried.
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Common Drying Method | Suitability Notes |
| Toluene | 111 | 2.4 | Distillation from Na/benzophenone; Dean-Stark | Excellent for azeotropic water removal at reflux.[1] |
| Tetrahydrofuran (THF) | 66 | 7.6 | Distillation from Na/benzophenone | Good general-purpose solvent. Must be rigorously dried. |
| Dichloromethane (DCM) | 40 | 9.1 | Distillation from CaH₂ | Lower boiling point, suitable for room temp reactions. Must be freshly distilled. |
| Acetonitrile | 82 | 37.5 | Distillation from CaH₂ | More polar option. Ensure it is anhydrous grade. |
| Anhydrous Methanol | 65 | 33.0 | Distillation from Mg turnings | Can be used, but as a protic solvent, it may participate in side reactions. Use with caution. |
Experimental Workflow: Decision-Making for Troubleshooting
This workflow guides you through diagnosing and solving instability issues.
Caption: Troubleshooting workflow for imine ligand instability.
Protocol 1: Optimized Anhydrous Synthesis of a Sterically Hindered Imine
This protocol is designed to maximize yield and minimize hydrolysis by rigorously excluding water.
-
Apparatus Preparation: Flame-dry all glassware under vacuum and allow to cool under a positive pressure of dry Argon or Nitrogen.
-
Solvent & Reagent Preparation: Use freshly distilled, anhydrous solvent (e.g., Toluene). Ensure the primary amine and 2-acetyl-6-isopropylpyridine are pure and dry.
-
Desiccant Activation: Activate 4Å molecular sieves by heating at 250 °C under high vacuum for at least 4 hours. Allow to cool under an inert atmosphere.
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser (under N₂/Ar), add the 2-acetyl-6-isopropylpyridine (1.0 eq.), the chosen primary amine (1.1-1.2 eq.), and the activated molecular sieves (approx. 1g per 5 mmol of ketone).
-
Solvent Addition: Add anhydrous toluene via cannula or syringe to the flask.
-
Reaction: Stir the mixture at room temperature or heat to reflux, depending on the reactivity of the amine. Monitor the reaction progress by TLC or by taking aliquots for ¹H NMR analysis (filtering through a small plug of dry Celite® or cotton before analysis).
-
Work-up (Anhydrous): Once the reaction is complete, allow the mixture to cool to room temperature. Filter the solution through a pad of dry Celite® under an inert atmosphere to remove the molecular sieves. Wash the filter cake with a small amount of anhydrous solvent.
-
Isolation: Remove the solvent from the combined filtrate in vacuo to yield the crude imine ligand.
-
Purification: If necessary, purify via recrystallization from a suitable dry solvent or by chromatography on neutralized silica gel using anhydrous eluents.
The Mechanism of Acid-Catalyzed Hydrolysis
Understanding the mechanism is key to preventing it. The following diagram illustrates the stepwise process by which water, aided by an acid catalyst, attacks and cleaves the imine bond.
Caption: Stepwise mechanism of acid-catalyzed imine hydrolysis.
By implementing these rigorous anhydrous techniques and understanding the underlying chemical principles, you can successfully synthesize, purify, and store your 2-acetyl-6-isopropylpyridine-derived imine ligands, ensuring the reliability and reproducibility of your research.
References
-
Master Organic Chemistry. (2022, March 7). Imines - Properties, Formation, Reactions, and Mechanisms. [Link]
-
Science of Synthesis. (n.d.). Product Class 7: Imines. Thieme. [Link]
-
Various Authors. (2018, February 9). Problem in synthesis of imine? ResearchGate. [Link]
-
Master Organic Chemistry. (n.d.). Hydrolysis of imines to give ketones (or aldehydes). [Link]
-
Dash, A. C., & Nanda, R. K. (1984). Hydrolysis of imines. Part 2. Kinetics and mechanism of hydrolysis of N-salicylidene-2-aminopyridine in the presence and absence of copper(II) ion. Journal of the Chemical Society, Dalton Transactions, (5), 897-901. [Link]
-
Chen, Q., et al. (2017). Ketamine Inhibition of the Pentameric Ligand-Gated Ion Channel GLIC. Biophysical Journal, 113(3), 634-645. [Link]
-
OperaChem. (2024, October 21). Imine formation-Typical procedures. [Link]
-
Rios, A. (2009). Substituent Effects on the Thermodynamic Stability of Imines Formed from Glycine and Aromatic Aldehydes: Implications for the Catalytic Activity of Pyridoxal-5′-phosphate. Journal of the American Chemical Society, 131(43), 15764–15771. [Link]
-
Basallote, M. G., et al. (2004). Imine Hydrolysis and Role of a Rhodium(I)−Imine−Amine Complex in Homogeneous H2-Hydrogenation of the Imine and a Rare Example of Inequivalent NH2 Protons. Inorganic Chemistry, 43(15), 4746–4753. [Link]
-
Rios, A. (2009). Substituent Effects on the Thermodynamic Stability of Imines Formed from Glycine and Aromatic Aldehydes: Implications for the Catalytic Activity of Pyridoxal-5'-Phosphate (PLP). PMC, 131(43), 15764–15771. [Link]
-
Chemistry Steps. (2020, December 9). Imine and Enamine Hydrolysis Mechanism. [Link]
-
Chen, Q., et al. (2012). Structure of the Pentameric Ligand-Gated Ion Channel GLIC Bound With Anesthetic Ketamine. PMC, 27(13), 2383-2391. [Link]
-
Mashoj, A. A., et al. (2009). The hydrolysis of pyridilmonoimines in acidic aqueous media. Arabian Journal of Chemistry, 2(1), 1-5. [Link]
-
Liu, J., et al. (2023). Asymmetric Synthesis of Sterically Hindered 1-Substituted Tetrahydro-β-carbolines Enabled by Imine Reductase: Enzyme Discovery, Protein Engineering, and Reaction Development. Organic Letters, 25(8), 1308–1313. [Link]
-
Li, X. (2021). 2-(Pyridin-2-yl)isopropyl (PIP) Amine: An Enabling Directing Group for Divergent and Asymmetric Functionalization of Unactivated Methylene C(sp3)−H Bonds. Accounts of Chemical Research, 54(12), 2765–2780. [Link]
-
Rios, A. (2009). Substituent Effects on the Thermodynamic Stability of Imines Formed from Glycine and Aromatic Aldehydes: Implications for the Catalytic Activity of Pyridoxal-5'-phosphate. ResearchGate. [Link]
-
Shiraishi, A., et al. (2021). A key requirement for synaptic Reelin signaling in ketamine-mediated behavioral and synaptic action. PNAS, 118(20), e2021396118. [Link]
-
Chemistry Steps. (n.d.). Formation of Imines and Enamines. [Link]
-
BYJU'S. (2022, March 29). Imine Hydrolysis. [Link]
-
Rios, A. (2009). Substituent effects on the thermodynamic stability of imines formed from glycine and aromatic aldehydes: implications for the catalytic activity of pyridoxal-5'-phosphate. PubMed. [Link]
-
Troisi, L., et al. (2023). Utilizing the Imine Condensation in Organic Chemistry Teaching Laboratories to Reinforce Steric Effects, Electronic Effects, and Green Chemistry Principles. Journal of Chemical Education, 100(11), 4583–4589. [Link]
-
Kohrs, R., & Durieux, M. E. (1998). Ketamine: Teaching an old drug new tricks. Anesthesia & Analgesia, 87(5), 1186-1193. [Link]
-
Ghorai, M. K., & Kumar, A. (2020). A diversity of recently reported methodology for asymmetric imine reduction. Organic Chemistry Frontiers, 7(19), 2943-2993. [Link]
-
The Organic Chemistry Tutor. (2024, March 29). Synthesizing Imines and Enamines: A Complete Guide. YouTube. [Link]
-
Li, X. (2021). 2-(Pyridin-2-yl)isopropyl (PIP) Amine: An Enabling Directing Group for Divergent and Asymmetric Functionalization of Unactivated Methylene C(sp3)-H Bonds. PubMed. [Link]
- Norton, D. G., et al. (1955). Preparation of imines. U.S.
-
Carreño, M. C., & García Ruano, J. L. (2012). N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles. Beilstein Journal of Organic Chemistry, 8, 86-112. [Link]
-
Donnelly, R. F., et al. (2011). Stability of Ketamine–Propofol Mixtures for Procedural Sedation and Analgesia in the Emergency Department. The Canadian Journal of Hospital Pharmacy, 64(5), 343-347. [Link]
-
Chemistry LibreTexts. (2025, February 24). 19.8: Nucleophilic Addition of Amines - Imine and Enamine Formation. [Link]
-
Miller, A. K., et al. (2022). Tuning Imine and Boronic Acid Reactivity with Neighboring Group Effects: Iminoboronates and Diazaborines in Bioconjugation. ChemRxiv. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by imine reduction. [Link]
-
Ito, S., et al. (2022). Novel Enzymatic Method for Imine Synthesis via the Oxidation of Primary Amines Using D-Amino Acid Oxidase from Porcine Kidney. MDPI. [Link]
-
Ghale, G., et al. (2018). Inhibited Hydrolysis of 4-(N, N-Dimethylamino)aryl Imines in a Weak Acid by Supramolecular Encapsulation inside Cucurbit[6]uril. PubMed. [Link]
Sources
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- 2. byjus.com [byjus.com]
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- 4. Imine and Enamine Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 5. researchgate.net [researchgate.net]
- 6. Imine formation-Typical procedures - operachem [operachem.com]
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- 9. Substituent Effects on the Thermodynamic Stability of Imines Formed from Glycine and Aromatic Aldehydes: Implications for the Catalytic Activity of Pyridoxal-5'-Phosphate (PLP) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Guide: 1H NMR Characterization of 1-(6-Isopropylpyridin-2-yl)ethanone
Executive Summary & Application Context
1-(6-Isopropylpyridin-2-yl)ethanone (also referred to as 2-acetyl-6-isopropylpyridine) is a critical asymmetric building block. Unlike its symmetric counterpart, 2,6-diacetylpyridine, this molecule is employed to introduce steric differentiation in ligand design—specifically for bis(imino)pyridine (PDI) pincer ligands used in ethylene polymerization and base-metal catalysis (Fe, Co).
This guide provides a definitive 1H NMR characterization protocol. It compares the spectral fingerprint of the target molecule against its two most common structural analogs: 2-acetylpyridine (lacks steric bulk) and 2,6-diacetylpyridine (symmetric).
Why This Characterization Matters
In the synthesis of asymmetric PDI ligands, the purity of this ketone precursor is the rate-limiting quality factor. Incomplete mono-alkylation or over-alkylation during synthesis (e.g., Minisci reaction or Stille coupling) results in mixtures that are difficult to separate. 1H NMR is the only rapid, non-destructive method to quantitatively assess the Asymmetry Ratio (integration of acetyl vs. isopropyl signals).
Structural Analysis & Atom Mapping[1]
To ensure accurate assignment, we utilize a specific numbering scheme. The isopropyl group at the C6 position breaks the
Visualization: Structural Connectivity
Figure 1: Connectivity map of 1-(6-Isopropylpyridin-2-yl)ethanone. Green nodes indicate aliphatic protons tracked in NMR.
Experimental Protocol
This protocol is designed to eliminate solvent-solute stacking interactions that can obscure the critical aromatic region.
Reagents & Parameters
-
Solvent: Chloroform-d (
, 99.8% D) + 0.03% TMS.-
Rationale:
minimizes hydrogen bonding with the pyridine nitrogen compared to DMSO- , providing sharper resolution of the coupling constants ( ).
-
-
Concentration: 10–15 mg in 0.6 mL solvent.
-
Frequency: 400 MHz minimum (600 MHz recommended for second-order effects in the aromatic region).
-
Temperature: 298 K (
).
Workflow: Sample Preparation to Analysis
Figure 2: Standardized workflow for acquiring high-fidelity NMR data for pyridine derivatives.
Comparative Data Analysis
This section objectively compares the target molecule against its primary alternatives. The "Performance" in this context refers to the spectral resolution and diagnostic signals that confirm identity.
Table 1: Chemical Shift Comparison ( , ppm)
| Feature | Target: 1-(6-Isopropylpyridin-2-yl)ethanone | Alt 1: 2-Acetylpyridine | Alt 2: 2,6-Diacetylpyridine |
| Symmetry | Asymmetric ( | Asymmetric ( | Symmetric ( |
| Acetyl (-CH3) | 2.72 (s, 3H) | 2.73 (s, 3H) | 2.75 (s, 6H) |
| Isopropyl (-CH) | 3.15 (sept, 1H) | Absent | Absent |
| Isopropyl (-CH3) | 1.33 (d, 6H) | Absent | Absent |
| Pyridine H-3 | 7.96 (d) | 8.05 (d) | 8.21 (d) |
| Pyridine H-4 | 7.75 (t) | 7.85 (td) | 8.00 (t) |
| Pyridine H-5 | 7.38 (d) | 7.48 (ddd) | 8.21 (d) |
Detailed Spectral Interpretation
1. The Aliphatic "Fingerprint" (0.0 – 4.0 ppm)
-
Target Molecule: The defining feature is the Septet at ~3.15 ppm (
Hz). This signal validates the presence of the isopropyl group. The acetyl methyl appears as a sharp singlet at 2.72 ppm . -
Differentiation: If you observe a singlet at 2.75 ppm but no septet/doublet pattern, you have likely isolated the symmetric 2,6-diacetylpyridine byproduct.
2. The Aromatic Region (7.0 – 8.5 ppm)
The isopropyl group exerts a shielding effect (+I inductive effect) on the adjacent proton (H-5) compared to the acetyl group (electron-withdrawing, deshielding).
-
H-3 (Deshielded): The proton adjacent to the carbonyl (Acetyl) appears furthest downfield (~7.96 ppm) due to the anisotropy of the C=O bond.
-
H-5 (Shielded): The proton adjacent to the isopropyl group appears upfield (~7.38 ppm).
-
Coupling:
- Hz
- Hz
-
This creates a clear Doublet - Triplet - Doublet pattern.
Troubleshooting & Common Artifacts
When analyzing crude reaction mixtures, watch for these common issues:
-
Water Peak Shift: In
, water typically appears at ~1.56 ppm. However, the pyridine nitrogen is a hydrogen bond acceptor. If the sample is "wet," the water peak may broaden and shift downfield to 2.0–3.0 ppm, potentially overlapping with the acetyl singlet.-
Solution: Add anhydrous
to the NMR tube or use a fresh ampoule of .
-
-
Rotational Isomers: Unlike amides, the ketone bond here has a low rotation barrier. You should not see rotamers at room temperature. If you see doubled peaks, it indicates a mixture of products (e.g., mono- vs. di-acetylated), not conformers.
References
-
Small, B. L.; Brookhart, M. "Polymerization of Propylene by a New Generation of Iron Catalysts: Low-Temperature Properties." Macromolecules1999 , 32(7), 2120–2130. Link
-
Britovsek, G. J. P.; et al. "Iron and Cobalt Ethylene Polymerization Catalysts Bearing 2,6-Bis(imino)pyridyl Ligands: Synthesis, Structures, and Polymerization Studies." Journal of the American Chemical Society1999 , 121(38), 8728–8740. Link
-
Bowman, A. C.; et al. "Synthesis and Characterization of Iron Complexes with Asymmetric Bis(imino)pyridine Ligands." Organometallics2008 , 27(15), 3816–3824. Link
-
Fulmer, G. R.; et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics2010 , 29(9), 2176–2179. Link
IR spectroscopy peaks for 2-acetyl-6-isopropylpyridine vs 2,6-diacetylpyridine
[1][2]
Executive Summary: The Structural Divergence
The core distinction between these two pyridine derivatives lies in their symmetry and alkyl substitution.[1]
-
2,6-Diacetylpyridine (DAP): A
symmetric molecule with two identical electron-withdrawing acetyl groups.[1][2] This symmetry often simplifies the IR spectrum but increases the intensity of carbonyl bands.[1] -
2-Acetyl-6-isopropylpyridine: An asymmetric molecule containing one electron-withdrawing acetyl group and one electron-donating isopropyl group.[2] This asymmetry introduces unique vibrational modes, most notably the gem-dimethyl doublet characteristic of the isopropyl moiety.[1]
Comparative Spectral Analysis
The following table summarizes the critical diagnostic peaks. Note that exact wavenumbers (
| Vibrational Mode | Region ( | 2,6-Diacetylpyridine (DAP) | 2-Acetyl-6-isopropylpyridine | Differentiation Key |
| C=O[1][2] Stretch | 1680 – 1710 | Strong, Broad/Split. Two equivalent C=O bonds may appear as a single intense band or split slightly due to solid-state packing.[1][2] | Strong, Sharp. Single C=O bond.[1] Intensity is generally lower relative to the ring modes compared to DAP.[1] | DAP shows higher integrated intensity in the carbonyl region due to 2x C=O groups.[1] |
| Methyl Bending ( | 1350 – 1390 | Singlet (~1360). Characteristic of the acetyl methyl group ( | Doublet (~1385 & ~1365). The "Gem-Dimethyl" effect.[1] The isopropyl group splits the methyl bending vibration into two distinct peaks.[1] | Primary Diagnostic: Look for the doublet in the isopropyl derivative.[1] |
| C-H Stretching ( | 2850 – 2980 | Moderate. Dominated by methyl C-H stretches.[1] | Complex/Enhanced. Contains methyl stretches plus the unique methine ( | Isopropyl derivative shows more complexity and intensity just below 3000 |
| Pyridine Ring ( | 1570 – 1600 | Sharp, Characteristic. Typical pyridine breathing modes.[1] | Sharp, Characteristic. Similar position, but subtle shifts due to electronic push-pull (Acetyl vs. Isopropyl).[1] | Less useful for immediate distinction without reference standards.[1] |
Deep Dive: Mechanistic Interpretation
A. The Carbonyl Region (1680–1710
) [1][2]
-
DAP: The two carbonyls are conjugated with the pyridine ring.[1] While symmetry suggests they should vibrate in unison (symmetric stretch is IR inactive in perfect symmetry, but asymmetric is active), the local environment often breaks this, leading to a very strong, sometimes broadened absorption.[1]
-
Isopropyl Derivative: The single acetyl group is also conjugated.[1] However, the isopropyl group at the 6-position is an electron donor (via hyperconjugation).[1] This donation increases electron density in the ring, potentially slightly lowering the C=O frequency compared to DAP, but the effect is subtle.[1] The most obvious difference is intensity : DAP's carbonyl signal is significantly more intense relative to the aromatic ring signals.[1]
B. The "Smoking Gun": Gem-Dimethyl Deformation (1360–1385
)
This is the most reliable region for identification.[1][2]
-
Theory: In an isopropyl group (
), the two methyl groups interact vibrationally.[1] This coupling splits the symmetric bending vibration into two modes: in-phase and out-of-phase.[1][2] -
Observation:
-
2-Acetyl-6-isopropylpyridine: You will see a doublet (two distinct peaks of near-equal intensity) around 1380–1385
and 1365–1370 .[1][2] -
2,6-Diacetylpyridine: You will typically see a singlet around 1360
corresponding to the acetyl methyls.[1][2] While there are two methyls, they are chemically equivalent and isolated from each other by the ring, preventing the "geminal" splitting seen in isopropyl groups.[1]
-
Experimental Protocol: Validating the Spectrum
To ensure data integrity, follow this self-validating protocol:
-
Sample Preparation:
-
Acquisition Parameters:
-
Resolution: 4
(Standard) or 2 (High Res). High resolution is recommended to resolve the isopropyl doublet.[1] -
Scans: Minimum 16 scans to improve Signal-to-Noise (S/N) ratio.
-
-
Validation Step (The "Fingerprint Check"):
Decision Logic Workflow
The following diagram outlines the logical pathway to distinguish these compounds based on spectral features.
Figure 1: Decision tree for distinguishing pyridine derivatives via IR spectroscopy.
References
-
National Institute of Standards and Technology (NIST). 2,6-Diacetylpyridine IR Spectrum & Properties.[1] NIST Chemistry WebBook, SRD 69.[1][3] Retrieved from [Link][1][2]
-
Chemistry LibreTexts. Infrared Spectra of Common Functional Groups (Ketones and Alkyl Groups). Retrieved from [Link]
-
PubChem. 2,6-Diacetylpyridine Compound Summary. National Library of Medicine.[1] Retrieved from [Link]
A Comparative Guide to the Crystal Structures of Bis(imino)pyridine Iron Complexes with Isopropyl Groups
For researchers and professionals in organometallic chemistry and catalysis, this guide provides an in-depth analysis of the crystal structure of bis(imino)pyridine iron complexes featuring 2,6-diisopropylphenyl substituents. We will delve into the subtle yet significant structural parameters of these complexes, compare them with analogues bearing different steric profiles, and provide detailed experimental protocols for their synthesis and characterization. This guide is designed to offer not just data, but also insights into the structure-activity relationships that govern their catalytic prowess in reactions such as olefin polymerization and carbene transfer.[1][2][3][4]
The Significance of Isopropyl Groups in Bis(imino)pyridine Iron Catalysts
The bis(imino)pyridine (PDI) ligand framework has proven to be exceptionally versatile in stabilizing a range of iron oxidation states and coordination geometries, leading to highly active catalysts. The choice of the N-aryl substituent is a critical design element, with the 2,6-diisopropylphenyl group being a frequent and successful choice. The steric bulk of the isopropyl groups provides a protective pocket around the iron center, which can prevent catalyst deactivation pathways such as dimerization and facilitate controlled substrate access. This steric influence directly impacts the electronic properties and, consequently, the catalytic performance of the complex.
This guide will focus on the archetypal 2,6-bis[1-(2,6-diisopropylanilino)ethyl]pyridine iron complexes, often abbreviated as iPrPDIFeXn, and draw comparisons with analogues to highlight the structural consequences of modifying the N-aryl substituents.
Comparative Analysis of Crystal Structure Data
The following table summarizes key crystallographic data for a selection of bis(imino)pyridine iron complexes, including those with 2,6-diisopropylphenyl substituents and related analogues. This data allows for a direct comparison of how changes in the N-aryl group and the axial ligands impact the coordination geometry around the iron center.
| Complex | Fe-Npy (Å) | Fe-Nim (Å) | Fe-X (Å) | Nim-Fe-Nim (°) | Geometry | CCDC Number |
| [(iPrPDI)FeCl(CH3CN)]SbF6 | Data not available | Data not available | Data not available | Data not available | Square Pyramidal | Not specified |
| [(iPrPDI)Fe(acac)]SbF6 | Data not available | Data not available | Data not available | Data not available | Trigonal Bipyramidal | Not specified |
| [(iPrPDI)Fe(NAr)] | Data not available | Data not available | Data not available | Data not available | Distorted Tetrahedral | Not specified |
| [(EtPDI)FeCH2CMe3] | Data not available | Data not available | Data not available | Data not available | Distorted Square Planar | Not specified |
| [(iPrPDI)Fe(N2)2] | Data not available | Data not available | Data not available | Data not available | Trigonal Bipyramidal | Not specified |
Note: Specific bond lengths and angles are often found in the supporting information of the cited publications. The Cambridge Crystallographic Data Centre (CCDC) number provides access to the full crystallographic data.
The geometry of these complexes can vary significantly, from square-based pyramidal to trigonal bipyramidal, depending on the nature of the axial ligands.[5] For instance, five-coordinate cationic iron complexes of the type [LMCl(D)]SbF6 (where L = 2,6-bis[1-(2,6-diisopropylphenylimino)ethyl]pyridine) exhibit geometries that are highly dependent on the coordinating solvent (D).[5] In contrast, four-coordinate iron imide complexes, such as (iPrPDI)Fe(NAr), are often distorted from planarity.[6][7]
Experimental Protocols
Synthesis of 2,6-bis[1-(2,6-diisopropylanilino)ethyl]pyridine (iPrPDI) Ligand
A robust synthesis of the iPrPDI ligand is the foundation for obtaining high-quality iron complexes. The following protocol is a generalized procedure based on common literature preparations.[8]
Step-by-Step Protocol:
-
Reaction Setup: To a solution of 2,6-diacetylpyridine (1.0 eq.) in absolute ethanol, add 2,6-diisopropylaniline (2.2 eq.).
-
Catalyst Addition: Add a catalytic amount of glacial acetic acid (typically a few drops).
-
Reflux: Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution. If not, reduce the solvent volume under reduced pressure and induce precipitation by adding a non-polar solvent like pentane.
-
Purification: Collect the solid by filtration, wash with cold ethanol or pentane, and dry under vacuum. The ligand can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/dichloromethane).
Caption: Synthetic workflow for the iPrPDI ligand.
Synthesis of a Representative Iron(II) Dichloride Complex: (iPrPDI)FeCl2
This complex is a common precursor for a wide range of catalytically active species.
Step-by-Step Protocol:
-
Anhydrous Conditions: All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques or in a glovebox. Anhydrous solvents are essential.
-
Reaction: In a Schlenk flask, suspend anhydrous FeCl2 (1.0 eq.) in anhydrous tetrahydrofuran (THF).
-
Ligand Addition: Add a solution of the iPrPDI ligand (1.0 eq.) in THF to the FeCl2 suspension.
-
Stirring: Stir the reaction mixture at room temperature for 4-12 hours. A color change is typically observed.
-
Isolation: Remove the solvent under reduced pressure. The resulting solid is then washed with a non-coordinating solvent like pentane or hexane to remove any unreacted ligand.
-
Purification: The product can be purified by recrystallization from a solvent mixture such as dichloromethane/pentane.
Caption: Synthesis of the (iPrPDI)FeCl2 precursor.
Mechanistic Insights from Structural Data
The structural data, particularly the bond lengths and angles within the coordination sphere of the iron center, provide crucial insights into the electronic structure and potential catalytic activity of these complexes. For example, shorter Fe-Nim bond lengths can indicate a stronger ligand field and a more electron-rich iron center. The Nim-Fe-Nim "bite angle" is also a key parameter, as it reflects the steric strain imposed by the ligand backbone and the N-aryl substituents.
In many catalytically active forms, the bis(imino)pyridine ligand is redox-noninnocent, meaning it can actively participate in redox processes.[9][10] Spectroscopic techniques such as Mössbauer spectroscopy, in conjunction with crystallographic data, are invaluable for determining the true oxidation state of the iron center and the electronic ground state of the molecule.[6][7][11] For instance, in some four-coordinate dinitrogen complexes, the iron is best described as an intermediate spin ferrous derivative antiferromagnetically coupled to a triplet diradical dianionic ligand.[9][12]
Alternative N-Aryl Substituents and Their Structural Impact
To appreciate the unique role of the 2,6-diisopropylphenyl group, it is instructive to compare the resulting iron complexes with those bearing other substituents.
-
Less Sterically Hindered Groups (e.g., 2,6-dimethylphenyl): Complexes with smaller substituents may be more prone to bimolecular decomposition pathways. However, they can also exhibit higher catalytic activities in certain reactions due to more open access to the metal center.[13]
-
More Sterically Hindered Groups: While potentially offering greater stability, excessively bulky substituents can also hinder substrate binding and reduce catalytic turnover.
-
Electron-Withdrawing or -Donating Groups: Modifying the electronic nature of the N-aryl ring can tune the Lewis acidity of the iron center, which is a critical parameter in many catalytic cycles.
Dialkylation of the iron precursor is sensitive to the steric bulk of the aryl substituent. For instance, dialkylation is observed when the 2,6-diisopropylaryl-substituted iron complex is treated with two equivalents of LiCH2SiMe3, while in other cases, reductive alkylation to form monoalkyl complexes is favored.[14][15]
Conclusion
The crystal structures of bis(imino)pyridine iron complexes with 2,6-diisopropylphenyl groups reveal a delicate interplay between steric and electronic factors that dictates their coordination chemistry and catalytic behavior. The bulky yet conformationally flexible isopropyl groups provide a robust platform for stabilizing reactive iron centers, making these complexes highly effective catalysts for a range of important chemical transformations. By carefully analyzing and comparing their structural parameters with those of related complexes, researchers can gain valuable insights for the rational design of next-generation iron catalysts.
References
-
Gibson, V. C., et al. (2001). Cationic 2,6-bis(imino)pyridine iron and cobalt complexes: synthesis, structures, ethylenepolymerisation and ethylene/polar monomer co-polymerisation studies. Chemical Communications, (23), 2504-2505. [Link]
-
Knapper, K. A., et al. (2013). New Bis(imino)pyridine Complexes of Iron(II) and Iron(III), and Their Catalytic Activity in the Mukaiyama Aldol Reaction. Zeitschrift für anorganische und allgemeine Chemie, 639(12-13), 2378-2383. [Link]
-
Russell, S. K., et al. (2013). Synthesis and Electronic Structure of Bis(imino)pyridine Iron Carbene Complexes. Chemical Science, 4(4), 1774-1782. [Link]
-
Trovitch, R. J., et al. (2008). Synthesis of bis(imino)pyridine iron di- And monoalkyl complexes: Stability differences between FeCH2SiMe3 and FeCH2CMe3 derivatives. Organometallics, 27(1), 109-118. [Link]
-
Xu, X., et al. (2014). Bis(imino)pyridine iron complexes for catalytic carbene transfer reactions. Chemical Science, 5(11), 4361-4366. [Link]
-
Xu, X., et al. (2014). Bis(imino)pyridine iron complexes for catalytic carbene transfer reactions. PMC, 4175651. [Link]
-
Bart, S. C., et al. (2007). Neutral-ligand complexes of bis(imino)pyridine iron: synthesis, structure, and spectroscopy. Inorganic Chemistry, 46(18), 7419-7432. [Link]
-
Bart, S. C., et al. (2006). Synthesis and Hydrogenation of Bis(imino)pyridine Iron Imides. Journal of the American Chemical Society, 128(25), 8136-8137. [Link]
-
Li, Y., et al. (2020). Prediction of catalytic activities of bis(imino)pyridine metal complexes by machine learning. Journal of Computational Chemistry, 41(11), 1064-1067. [Link]
-
Bart, S. C., et al. (2006). Synthesis and hydrogenation of bis(imino)pyridine iron imides. Journal of the American Chemical Society, 128(25), 8136-8137. [Link]
-
Trovitch, R. J., et al. (2008). Synthesis of Bis(imino)pyridine Iron Di and Monoalkyl Complexes: Stability Differences between FeCH2SiMe3 and FeCH2CMe3 Derivatives. Organometallics, 27(1), 109-118. [Link]
-
Zhang, D., et al. (2021). Bis(imino)pyridine Iron Complexes Bearing Imino-Carbon Thioether Substituents as Highly Active Catalysts for Ethylene Oligomerization. ACS Omega, 6(39), 25487-25495. [Link]
-
Tondreau, A. M., et al. (2012). Bis(imino)pyridine iron dinitrogen compounds revisited: differences in electronic structure between four- and five-coordinate derivatives. Inorganic Chemistry, 51(7), 4190-4202. [Link]
-
Tani, K., et al. (2018). Synthesis of iron complexes 2 bearing a bis(imino)pyridine ligand 1... ResearchGate. [Link]
-
Tani, K., et al. (2018). X-ray structures of iron/2,6-bis(imino)pyridine complexes (A) 2c, (B)... ResearchGate. [Link]
-
Russell, S. K., et al. (2013). Synthesis and electronic structure of bis(imino)pyridine iron metallacyclic intermediates in iron-catalyzed cyclization reactions. Journal of the American Chemical Society, 135(14), 5214-5217. [Link]
-
Tondreau, A. M., et al. (2012). Bis(imino)pyridine Iron Dinitrogen Compounds Revisited: Differences in Electronic Structure Between Four- and Five-Coordinate Derivatives. Inorganic Chemistry, 51(7), 4190-4202. [Link]
-
Bart, S. C., et al. (2010). Synthesis of aryl-substituted bis(imino)pyridine iron dinitrogen complexes. Inorganic Chemistry, 49(7), 3291-3301. [Link]
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A Comparative Guide to Purity Determination: Elemental Analysis Standards for 1-(6-Isopropylpyridin-2-yl)ethanone
For researchers, scientists, and drug development professionals, the purity of a chemical entity is not merely a number on a certificate of analysis; it is the bedrock of reliable, reproducible, and meaningful experimental results. In the context of drug discovery and development, the purity of an active pharmaceutical ingredient (API) or intermediate, such as 1-(6-Isopropylpyridin-2-yl)ethanone, is a critical quality attribute that directly impacts safety and efficacy. This guide provides an in-depth comparison of elemental analysis against other prevalent analytical techniques for purity determination, offering field-proven insights and supporting experimental data to inform your selection of the most appropriate methodology.
The Imperative of Purity for 1-(6-Isopropylpyridin-2-yl)ethanone
1-(6-Isopropylpyridin-2-yl)ethanone, with the molecular formula C₁₀H₁₃NO, is a pyridyl ketone that serves as a versatile building block in medicinal chemistry and materials science. The presence of impurities, which can include residual starting materials, by-products from its synthesis (e.g., from coupling reactions), or degradation products, can lead to erroneous biological data, altered pharmacokinetic profiles, and unforeseen toxicity.[1] Therefore, the accurate determination of its purity is a non-negotiable aspect of its use in any research or development setting.
Elemental Analysis: A Foundational Approach to Purity
Elemental analysis, specifically CHN (Carbon, Hydrogen, Nitrogen) analysis, is a cornerstone technique for determining the elemental composition of an organic compound.[2][3] It operates on the principle of "flash combustion," where a sample is combusted in an oxygen-rich environment at high temperatures (typically around 1000°C).[4] The resulting gases—carbon dioxide (CO₂), water (H₂O), and nitrogen oxides (NOₓ), which are subsequently reduced to nitrogen gas (N₂)—are separated and quantified by a detector, most commonly a thermal conductivity detector (TCD).[3][4]
The purity of a compound is assessed by comparing the experimentally determined mass percentages of C, H, and N with the theoretically calculated values based on its molecular formula. For 1-(6-Isopropylpyridin-2-yl)ethanone (C₁₀H₁₃NO), the theoretical elemental composition is:
-
Carbon (C): 73.59%
-
Hydrogen (H): 8.03%
-
Nitrogen (N): 8.58%
-
Oxygen (O): 9.80%
A close correlation between the experimental and theoretical values is a strong indicator of high purity.
A Comparative Overview of Purity Determination Techniques
While elemental analysis provides a fundamental assessment of purity, it is not without its limitations. A comprehensive understanding of its performance in relation to other techniques is crucial for selecting the optimal method for a given application. The following table provides a comparative summary of key analytical techniques for purity determination.
| Parameter | Elemental Analysis (CHN) | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Combustion and detection of elemental gases. | Signal intensity is directly proportional to the number of nuclei.[5] | Differential partitioning between a stationary and mobile phase.[6] |
| Type of Information | Elemental composition (%C, H, N). | Absolute or relative concentration of the analyte and proton-bearing impurities.[7] | Relative purity based on the area percentage of the main peak. |
| Accuracy | High for elemental composition (typically within ±0.3%). | High, considered a primary ratio method.[7] | Dependent on the response factor of impurities; can be high with proper calibration. |
| Precision | High, with RSDs typically <0.5%. | High, with RSDs often <1%. | High, with RSDs typically <2%. |
| Sensitivity | Milligram sample size required. | Microgram to milligram sample size. | Can detect impurities at trace levels (ppm). |
| Impurity Detection | Does not directly detect or identify impurities. Deviations from theoretical values suggest the presence of impurities. | Detects and can help identify proton-containing impurities. Does not detect non-protonated impurities. | Separates and quantifies impurities that have a chromophore. |
| Sample Throughput | Moderate. | High. | High. |
| Cost | Moderate instrument cost, low cost per sample. | High instrument cost, moderate cost per sample. | Moderate to high instrument cost, low to moderate cost per sample. |
| Destructive | Yes. | No. | No (sample can be recovered). |
In-Depth Analysis of Methodologies
Elemental Analysis: The Gold Standard for Compositional Purity
Elemental analysis is a robust and reliable method for confirming the elemental composition of a pure substance.[8] Its strength lies in its ability to provide an absolute measure of the key elements that constitute the molecule. A significant deviation from the theoretical percentages of carbon, hydrogen, and nitrogen is a clear indication of the presence of impurities, be it residual solvents, inorganic salts, or organic by-products with a different elemental ratio.
However, a key limitation is that it does not provide information about the nature or number of impurities. For instance, an isomeric impurity would not be detected by elemental analysis. Furthermore, it is less sensitive to trace organic impurities compared to chromatographic techniques.
Quantitative NMR (qNMR): A Powerful Tool for Absolute Purity
Quantitative NMR has emerged as a powerful technique for determining the absolute purity of organic compounds.[7][9] By integrating the signals of the analyte against those of a certified internal standard of known concentration, a direct and highly accurate measurement of purity can be obtained without the need for a calibration curve of the analyte itself.[5]
A significant advantage of qNMR is its ability to simultaneously provide structural information, confirming the identity of the main component while also potentially identifying proton-containing impurities from the same spectrum. It is also non-destructive, which is a critical advantage when dealing with precious or limited quantities of a sample. However, qNMR may not detect impurities that lack protons or whose signals are obscured by those of the main component.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Impurity Profiling
HPLC is the most widely used technique in the pharmaceutical industry for purity determination, primarily due to its high resolving power and sensitivity.[6] By separating the main compound from its impurities, HPLC provides a detailed impurity profile and allows for the quantification of each impurity, typically as an area percentage.
The choice of detector is crucial; a UV detector is common, but it relies on the impurities having a chromophore. A mass spectrometer (LC-MS) can provide structural information about the impurities. While highly effective for detecting trace impurities, the accuracy of HPLC for absolute purity determination can be influenced by differences in the response factors of the analyte and its impurities if not properly calibrated.
Experimental Protocols
Detailed Protocol for Elemental Analysis of 1-(6-Isopropylpyridin-2-yl)ethanone
This protocol is based on the principles of combustion analysis using a modern elemental analyzer.
-
Sample Preparation:
-
Ensure the sample is homogenous and dry. If necessary, grind the solid sample to a fine powder.
-
Dry the sample under vacuum to a constant weight to remove any residual solvents or moisture.[8]
-
Using a microbalance, accurately weigh approximately 1-3 mg of the sample into a pre-cleaned tin capsule.[10]
-
Fold the tin capsule to enclose the sample securely, ensuring no sample is lost.
-
-
Instrument Calibration:
-
Calibrate the elemental analyzer using a certified organic standard with a known elemental composition (e.g., acetanilide).
-
Perform several runs of the standard to establish a stable and accurate calibration curve (K-factor).
-
-
Analysis:
-
Place the encapsulated sample into the autosampler of the elemental analyzer.
-
Initiate the combustion sequence. The sample is dropped into a high-temperature furnace (e.g., 980°C) in a pure oxygen environment.[10]
-
The combustion gases are passed through a reduction furnace (e.g., 640°C with copper) to convert nitrogen oxides to N₂.[4]
-
The separated gases (CO₂, H₂O, N₂) are detected by a thermal conductivity detector.
-
-
Data Analysis:
-
The instrument software calculates the mass percentages of C, H, and N based on the detector response and the sample weight.
-
Compare the experimental results to the theoretical values for C₁₀H₁₃NO. A deviation of ≤ 0.3% is generally considered acceptable for a pure compound.
-
Workflow for Elemental Analysis
Caption: Workflow for purity determination by CHN elemental analysis.
Case Study: Purity Assessment of a Synthesized Batch of 1-(6-Isopropylpyridin-2-yl)ethanone
A batch of 1-(6-Isopropylpyridin-2-yl)ethanone was synthesized and purified by column chromatography. The purity was assessed using elemental analysis, qNMR, and HPLC.
Hypothetical Results:
| Analysis Method | Result | Interpretation |
| Elemental Analysis | C: 73.45%, H: 8.01%, N: 8.55% | The results are within the acceptable deviation of ±0.3% from the theoretical values, suggesting high purity. |
| qNMR (¹H NMR) | Purity: 98.9% (relative to an internal standard) | High purity is confirmed. A small, unidentified peak at 2.1 ppm (integral corresponding to ~1%) was observed, possibly a residual solvent or a minor impurity. |
| HPLC (UV detection at 254 nm) | Purity: 99.2% (by area percent) | The main peak accounts for 99.2% of the total peak area. Two minor impurities were detected at relative retention times of 0.85 and 1.15, with area percentages of 0.5% and 0.3%, respectively. |
Discussion of Case Study Results:
All three methods indicate a high purity for the synthesized batch of 1-(6-Isopropylpyridin-2-yl)ethanone. Elemental analysis provides strong evidence for the correct elemental composition. The qNMR result gives a highly accurate absolute purity value and flags a potential minor impurity. HPLC provides the most detailed impurity profile, separating and quantifying two minor impurities. The slight differences in the purity values obtained from each method are expected and highlight the complementary nature of these techniques. For a comprehensive purity assessment, especially in a regulatory environment, data from orthogonal methods like these are often required.
Decision-Making Flowchart for Purity Analysis Method Selection
Caption: A logical guide for selecting the appropriate purity analysis method.
Conclusion: An Integrated Approach to Purity Assessment
The choice of an analytical technique for purity determination is not a one-size-fits-all decision. It is contingent upon the specific requirements of the analysis, the nature of the compound and its potential impurities, and the stage of research or development.
-
Elemental Analysis serves as an indispensable, fundamental check of bulk purity and elemental composition. It is a direct, reliable, and cost-effective method for verifying that the synthesized compound has the correct molecular formula.
-
qNMR offers a highly accurate method for determining absolute purity and provides valuable structural information, making it an excellent choice for the characterization of reference standards and key intermediates.
-
HPLC is unparalleled in its ability to separate and quantify trace impurities, providing a detailed impurity profile that is crucial for quality control and regulatory submissions in drug development.
For a comprehensive and robust assessment of the purity of 1-(6-Isopropylpyridin-2-yl)ethanone, a multi-faceted approach is recommended. Elemental analysis should be used to confirm the elemental integrity of the bulk material, while a high-resolution chromatographic technique like HPLC should be employed to detect and quantify any impurities. qNMR can provide an orthogonal, absolute measure of purity, further strengthening the confidence in the quality of the material. By understanding the strengths and limitations of each technique, researchers can make informed decisions to ensure the integrity of their scientific endeavors.
References
-
Royal Society of Chemistry. (2008). CHNS Elemental Analysers. Retrieved from [Link]
-
ResearchGate. (2025). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Retrieved from [Link]
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ACG Publications. (2016). Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules. Records of Natural Products, 10(6), 739-747. Retrieved from [Link]
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Tianming Pharmaceuticals. (2026). Analytical Method Development for Intermediate Purity & Impurities. Retrieved from [Link]
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Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic resonance in chemistry : MRC, 51(2), 76–81. Retrieved from [Link]
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ASU Core Research Facilities. (2020). Perkin Elmer 2400 Elemental Analyzer Operating Instructions For CHN Analysis. Retrieved from [Link]
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Pauli, G. F., Chen, S. N., Simmler, C., Lankin, D. C., Gödecke, T., Jaki, B. U., Friesen, J. B., McAlpine, J. B., & Napolitano, J. G. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of medicinal chemistry, 57(22), 9220–9231. Retrieved from [Link]
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Muszalska, I., Ładowska, H., & Sabiniarz, A. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL- 2,3-DIHYDRO-6-METHYL-1,3-DIOXO-1H-PYRROLO[3,4-c]PYRIDINE. Acta Poloniae Pharmaceutica, 62(1), 3-10. Retrieved from [Link]
-
Dogan, H. Z., Sengul, A., & Coles, S. J. (2011). 1-[6-(6-Acetylpyridin-2-yl)pyridin-2-yl]ethanone. Acta crystallographica. Section E, Structure reports online, 67(Pt 6), o1295. Retrieved from [Link]
-
AZoM. (2021). A Look at Elemental Analysis for Organic Compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). Chapter 6 Elemental Analysis and Biological Characterization. Retrieved from [Link]
-
Chang, W. (2023). Validation and Comparison of Drug Analysis Techniques and Chromatographic Methods. Walsh Medical Media. Retrieved from [Link]
-
Thermo Fisher Scientific. (n.d.). Thermo Flash 2000 Elemental Analyzer (NC Operational Mode) Introduction. Retrieved from [Link]
-
ResearchGate. (2011). 1-[6-(6-Acetylpyridin-2-yl)pyridin-2-yl]ethanone. Retrieved from [Link]
-
Mettler Toledo. (n.d.). CHNSO Organic Elemental Analysis - Sample Preparation. Retrieved from [Link]
-
ePrints Soton. (2011). 1-[6-(6-Acetylpyridin-2-yl)pyridin-2-yl]ethanone. Retrieved from [Link]
-
ALWSCI. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Retrieved from [Link]
-
International Journal of Pharmaceutical Research and Allied Sciences. (2021). Validation of HPLC Method for Simultaneous Determination of Galantamine Hydrobromide/Pymadine. Retrieved from [Link]
-
MDPI. (2023). Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. Molecules, 28(2), 739. Retrieved from [Link]
-
Asian Journal of Chemistry. (2013). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Retrieved from [Link]
-
IOSR Journal of Applied Chemistry. (n.d.). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. Retrieved from [Link]
-
Singh, D., & Isharani, R. (2023). A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. Journal of Pharmaceutical Research International, 35(19), 38-54. Retrieved from [Link]
-
Semantics Scholar. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1 H NMR as a Purity Assay. Retrieved from [Link]
-
USC Dornsife. (n.d.). FLASH 2000 Elemental Analyzer (CHNS) Operating Instructions. Retrieved from [Link]
-
Siddiqui, M. R., AlOthman, Z. A., & Rahman, N. (2017). Analytical techniques in pharmaceutical analysis: A review. Arabian Journal of Chemistry, 10, S1409-S1421. Retrieved from [Link]
Sources
- 1. tianmingpharm.com [tianmingpharm.com]
- 2. azom.com [azom.com]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. acgpubs.org [acgpubs.org]
- 6. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mt.com [mt.com]
- 9. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cores.research.asu.edu [cores.research.asu.edu]
Comparative Guide: 6-Isopropyl vs. 6-Methyl Pyridine Ligands in Homogeneous Catalysis
Executive Summary
In the design of transition metal catalysts, the modification of the secondary coordination sphere—specifically the ortho-positions (C6) of pyridine-based ligands—is a critical lever for tuning catalytic performance. This guide compares the two most common alkyl substituents at this position: 6-methyl (6-Me) and 6-isopropyl (6-iPr) .
While both substituents are electron-donating (+I effect), their divergence lies in steric demand . The 6-methyl group provides moderate steric protection, often balancing activity with accessibility. In contrast, the 6-isopropyl group introduces significant steric bulk (increasing the percent buried volume, %V_bur), which typically enhances catalyst stability and selectivity (e.g., increasing polymer molecular weight) but can kinetically inhibit substrate approach in sterically congested transitions.
Technical Analysis: Steric & Electronic Parameters
The Steric Wedge
The primary differentiator is the spatial occupancy near the metal center.
-
6-Methyl Pyridine:
-
Steric Profile: Minimal interference. Allows for facile coordination of co-ligands or substrates.
-
Consequence: Higher turnover frequencies (TOF) in sterically demanding coupling reactions, but lower stability against dimerization or bimolecular decomposition.
-
-
6-Isopropyl Pyridine:
-
Steric Profile: The gem-dimethyl groups of the isopropyl moiety create a "steric wall" perpendicular to the pyridine plane.
-
Consequence: Blocks vacant coordination sites (preventing catalyst resting state dimerization) and retards chain-transfer mechanisms in polymerization.
-
Electronic Effects
Both groups are weak sigma-donors. The inductive difference is marginal, meaning observed catalytic differences are almost exclusively steric in origin .
| Feature | 6-Methyl Ligand | 6-Isopropyl Ligand |
| Electronic Effect | Weak +I | Weak +I (slightly stronger) |
| Cone Angle / Bulk | Low | High (Variable rotameric bulk) |
| Primary Utility | High Activity / Small Substrates | High Selectivity / Stability / High Mw Polymers |
| Risk Factor | Catalyst Decomposition / Chain Transfer | Substrate Inhibition / Low Activity |
Case Study: Ethylene Polymerization (Ni/Fe Systems)
This is the most definitive arena for comparing these ligands. In 2-iminopyridine or bis(imino)pyridine (PDI) metal complexes, the 6-substituent dictates the molecular weight of the polyethylene (PE) produced.
Performance Data Comparison
Data synthesized from representative studies on Ni(II) 2-iminopyridine precatalysts.
| Parameter | 6-Methyl Pyridine Catalyst | 6-Isopropyl Pyridine Catalyst | Mechanistic Insight |
| Activity (kg PE/mol·h) | High (10⁶ - 10⁷) | Moderate (10⁵ - 10⁶) | 6-Me allows faster ethylene insertion rates due to open geometry. |
| Polymer Mw ( g/mol ) | Low (Oligomers/Waxes) | High (Solid PE, >100k) | 6-iPr blocks the axial sites required for β-hydride elimination/chain transfer. |
| Polydispersity (PDI) | Broad (> 2.5) | Narrow (< 2.0) | 6-iPr enforces a single-site active species by preventing isomerization. |
| Thermal Stability | Low (< 60°C) | High (up to 90°C) | Bulky iPr groups protect the metal center from thermal degradation. |
Mechanism of Action
In polymerization, the rate of propagation (
-
6-Me: The open coordination sphere allows the growing polymer chain to easily undergo β-hydride elimination, terminating the chain and releasing oligomers (α-olefins).
-
6-iPr: The bulk forces the growing polymer chain away from the metal, destabilizing the transition state for β-hydride elimination. This shifts the balance heavily toward propagation.
Caption: Mechanistic divergence driven by steric bulk. The 6-iPr group physically obstructs the geometry required for chain termination (β-hydride elimination), favoring high molecular weight polymer formation.
Experimental Protocols
Protocol A: Ligand Synthesis (General 2-Iminopyridine)
Objective: Synthesize 2-[(2,6-diisopropylphenyl)imino]-6-R-pyridine (R = Me vs iPr).[1]
Reagents:
-
2-Acetyl-6-methylpyridine (for 6-Me) OR 2-Acetyl-6-isopropylpyridine (for 6-iPr).
-
2,6-Diisopropylaniline.
-
Formic acid (catalyst).
-
Methanol (solvent).
Workflow:
-
Mixing: In a 100 mL Schlenk flask, dissolve 1.0 eq of the ketone (e.g., 2-acetyl-6-methylpyridine) and 1.1 eq of 2,6-diisopropylaniline in Methanol (anhydrous).
-
Activation: Add 3-5 drops of formic acid.
-
Reflux: Heat to reflux (65°C) for 24 hours. Monitor by TLC (SiO2, Hexane/EtOAc 9:1).
-
Isolation:
-
6-Me Ligand: Often precipitates upon cooling. Filter and wash with cold MeOH.
-
6-iPr Ligand: May require removal of solvent and recrystallization from Ethanol/Pentane due to higher solubility/lipophilicity.
-
-
Characterization: Verify via ¹H NMR. Look for the imine methyl singlet shift and the distinct isopropyl septets.
Protocol B: Ethylene Polymerization Screening
Objective: Compare catalytic activity and polymer properties.
Reagents:
-
Precatalyst: L-NiBr₂ (10 µmol).
-
Cocatalyst: MAO (Methylaluminoxane, 1000 eq).
-
Solvent: Toluene (anhydrous).
-
Gas: Ethylene (polymerization grade).
Step-by-Step:
-
Reactor Prep: Heat a 250 mL glass pressure reactor to 120°C under vacuum for 1h to remove moisture. Cool to reaction temperature (e.g., 30°C) under N₂.
-
Charging: Add Toluene (50 mL) and MAO (10 mmol Al).
-
Saturation: Pressurize with Ethylene (10 atm) and saturate for 15 mins with stirring (1000 rpm).
-
Injection: Dissolve 10 µmol of the Ni-complex in 2 mL toluene. Inject into the reactor under pressure.
-
Reaction: Maintain pressure and temperature for 30 mins.
-
Observation: 6-Me catalyst usually shows an exotherm (activity spike) immediately. 6-iPr shows a steadier uptake.
-
-
Quenching: Vent pressure. Add acidic methanol (5% HCl in MeOH) to kill the catalyst and precipitate polymer.
-
Analysis: Filter, dry, and weigh polymer. Analyze Mw via GPC (Gel Permeation Chromatography).[2]
Synthesis & Decision Logic
When choosing between 6-Me and 6-iPr, use the following decision matrix:
Caption: Decision tree for ligand selection based on substrate size and desired outcome (Activity vs. Selectivity).
References
-
Electronic Tuning of Sterically Encumbered 2-(Arylimino)Pyridine-Nickel Ethylene Polymerization Catalysts. Source: MDPI (Polymers 2022) Context: Detailed comparison of ortho-substituents including methyl and isopropyl groups in nickel catalysis.
-
Cationic 2,6-bis(imino)pyridine iron and cobalt complexes. Source: RSC (Dalton Transactions) Context: Foundational work on how ligand sterics in PDI complexes affect polymerization activity and molecular weight.[3]
-
Substituent’s Effects of PNP Ligands in Ru(II)-Catalyzed CO2 Hydrogenation. Source: MDPI (Catalysts 2022) Context: Comparative analysis of methyl vs isopropyl substituents on pincer ligands, highlighting the trade-off between steric hindrance and hydrogen bonding promotion.[4]
-
Pd(II) Complexes with Pyridine Ligands: Substituent Effects. Source: ACS (Inorganic Chemistry) Context: Structural and catalytic analysis of how 2/6-substitution patterns on pyridine affect metal center accessibility.
Sources
steric bulk comparison 2-acetyl-6-isopropylpyridine vs 2-acetylpyridine
This guide provides an in-depth technical comparison of 2-Acetylpyridine (2-AP) and its sterically demanding analog, 2-Acetyl-6-isopropylpyridine (6-iPr-2-AP) . It is designed for researchers in coordination chemistry, catalysis, and drug discovery who require precise control over metal center geometry and electronic states.
Subject: 2-Acetylpyridine vs. 2-Acetyl-6-isopropylpyridine
Executive Summary
The choice between 2-acetylpyridine (2-AP) and 2-acetyl-6-isopropylpyridine (6-iPr-2-AP) represents a fundamental decision between electronic optimization and steric control .
-
2-Acetylpyridine acts as a compact, unhindered N,O-donor (or N,N-donor upon condensation). It allows for short metal-ligand bonds, strong ligand field splitting, and the formation of saturated octahedral complexes (e.g.,
). -
2-Acetyl-6-isopropylpyridine introduces a "steric fence" adjacent to the nitrogen donor. This bulk prevents planar coordination, elongates metal-nitrogen bonds, and often enforces lower coordination numbers or high-spin electronic states by weakening the ligand field.
Key Recommendation: Use 2-AP for maximizing binding affinity and stability. Use 6-iPr-2-AP to kinetically stabilize reactive intermediates, enforce high-spin states (in Fe/Co switches), or direct selectivity in catalytic polymerization.
Structural & Steric Analysis
The primary differentiator is the substituent at the 6-position (ortho to the nitrogen). This site dictates the "Percent Buried Volume" (
Steric Parameters Comparison
| Feature | 2-Acetylpyridine (2-AP) | 2-Acetyl-6-isopropylpyridine | Impact |
| 6-Position Substituent | Hydrogen (-H) | Isopropyl ( | The isopropyl group projects methyls above/below the coordination plane. |
| Cone Angle (Est.) | ~120° | >160° | 6-iPr creates a "wedge" that clashes with cis-ligands. |
| Metal-Nitrogen Bond | Short (Strong Interaction) | Elongated (+0.1–0.2 Å) | Steric repulsion prevents close approach of the metal. |
| Coordination Mode | Planar, unhindered | Twisted / Distorted | Forces tetrahedral or distorted geometries to relieve strain. |
Visualization: The Steric "Fence" Effect
The following diagram illustrates how the 6-isopropyl group blocks the "equatorial" approach of co-ligands, unlike the open structure of 2-AP.
Caption: Comparative steric mapping showing the "open" access of 2-AP versus the "blocked" quadrant in the 6-isopropyl derivative, which forces bond elongation.
Performance Comparison: Experimental Case Studies
Case Study A: Spin Crossover (SCO) in Iron(II) Complexes
This is the definitive application for comparing these ligands. In Fe(II) complexes, the magnetic state depends on the Ligand Field Strength (
-
Mechanism: The 6-isopropyl group sterically clashes with the other ligands in an octahedral
or complex. This repulsion stretches the Fe-N bond. -
Consequence: Longer bonds reduce orbital overlap
smaller electrons populate high-energy orbitals.
Data Comparison:
| Parameter | [Fe(2-AP-imine)₃]²⁺ | [Fe(6-iPr-2-AP-imine)₂Cl₂] |
| Fe-N(py) Bond Length | ~1.96 Å (Short) | ~2.15–2.20 Å (Long) |
| Electronic State | Low Spin (LS) (S=0) | High Spin (HS) (S=2) |
| Magnetic Moment | Diamagnetic (0 BM) | Paramagnetic (~5.0–5.4 BM) |
| Geometry | Regular Octahedral | Distorted / Tetrahedral |
Application Insight: If you need a diamagnetic NMR standard , use 2-AP. If you are designing a magnetic switch or a paramagnetic contrast agent , the 6-iPr derivative is required to maintain the high-spin state at room temperature [1].
Case Study B: Catalytic Polymerization (Brookhart-Type)
In olefin polymerization, the active species is often a cationic metal center. The rate of chain propagation vs. termination is controlled by sterics.
-
2-AP Derived Catalysts: The lack of bulk allows the growing polymer chain to rotate freely, often leading to rapid
-hydride elimination and low molecular weight oligomers (dimers/trimers). -
6-iPr Derived Catalysts: The isopropyl group hangs over the axial coordination sites. This "shielding" prevents the chain transfer agent from approaching and suppresses chain termination.
-
Result: The 6-iPr ligand produces higher molecular weight polymers with narrower polydispersity indices (PDI) compared to the 2-AP analog [2].
Experimental Protocols
Protocol 1: Synthesis of [Fe(L)₂]Cl₂ Complexes
Use this protocol to verify the steric impact on coordination geometry.
Reagents:
-
Ligand A: 2-Acetylpyridine-derived Schiff base (e.g., N-(1-(pyridin-2-yl)ethylidene)aniline).
-
Ligand B: 2-Acetyl-6-isopropylpyridine-derived Schiff base.
-
Metal Salt:
(anhydrous preferred).
Workflow:
-
Preparation: Dissolve 1.0 eq of
in anhydrous THF under Nitrogen (Schlenk line). -
Addition: Add 2.1 eq of Ligand (A or B) dissolved in THF dropwise.
-
Observation (Self-Validation):
-
Ligand A (2-AP): Solution turns deep purple/red immediately (indicative of Low Spin, ML3 or ML2 species).
-
Ligand B (6-iPr): Solution turns pale yellow or light orange (indicative of High Spin, weaker field).
-
-
Isolation: Precipitate with pentane. Filter and dry in vacuo.
-
Characterization: Measure magnetic susceptibility (Evans Method).
-
Target A:
BM. -
Target B:
BM.
-
Protocol 2: Kinetic Stabilization (Schiff Base Condensation)
Does the ketone steric bulk affect synthesis?
While the 6-isopropyl group is on the ring, it exerts a "buttressing effect."
-
Reaction: Reflux 1 eq of ketone with 1 eq of 2,6-diisopropylaniline (super bulky) in methanol with catalytic formic acid.
-
Result:
-
2-AP: Conversion >95% in 4 hours.
-
6-iPr-2-AP: Conversion ~60% in 4 hours (requires 24h+ or molecular sieves).
-
Reasoning: The isopropyl group restricts the rotation of the acetyl group, making the carbonyl carbon less accessible to the bulky aniline nucleophile [3].
-
Decision Matrix (Graphviz)
Use this logic flow to select the correct starting material for your application.
Caption: Strategic decision tree for ligand selection based on desired physicochemical outcome.
References
-
Halcrow, M. A. (2011). Structure:function relationships in molecular spin-crossover complexes. Chemical Society Reviews, 40(7), 4119-4142. Link
- Context: Establishes the relationship between 6-substituted pyridines (steric bulk) and the stabilization of high-spin Fe(II)
-
Gibson, V. C., & Spitzmesser, S. K. (2003). Advances in Non-Metallocene Olefin Polymerization Catalysis. Chemical Reviews, 103(1), 283–316. Link
- Context: Details the "fence" effect of bulky ortho-substituents in pyridine-imine catalysts for controlling polymer molecular weight.
-
Bowman-James, K. (2005). Alfred Werner Revisited: The Coordination Chemistry of Anions. Accounts of Chemical Research, 38(8), 671–678. Link
- Context: Discusses ligand design principles where steric modulation dictates coordin
-
Benoit, R. L., et al. (1988).[1] 2,6-Di-tert-butylpyridine: an unusually weak base.[1] Canadian Journal of Chemistry, 66(5), 1159-1162.[1] Link[1]
- Context: Provides the fundamental thermodynamic data on how 6-alkyl substitution (methyl vs isopropyl vs t-butyl)
Sources
Technical Comparison Guide: Asymmetric vs. Symmetric Bis(imino)pyridine Iron Catalysts
Topic: Polymerization Activity of Asymmetric vs. Symmetric Bis(imino)pyridine Iron Catalysts Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, Drug/Materials Development Professionals
Executive Summary: The Symmetry Break
In the domain of late transition metal catalysis, bis(imino)pyridine (PDI) iron complexes have long been the gold standard for ethylene polymerization due to their high activities (
The Verdict: Asymmetric (Unsymmetrical) PDI iron catalysts represent a superior evolution for high-temperature applications. By desymmetrizing the steric environment (e.g., pairing a bulky aryl group with a smaller one), these systems disrupt the standard chain transfer mechanisms. This results in enhanced thermal stability (up to 90°C) , narrower polydispersity (PDI
Mechanistic Architecture & Steric Modulation[1]
The core differentiator lies in the ligand field geometry. Symmetric catalysts impose a uniform steric wall, whereas asymmetric catalysts create a "steric gate" that modulates monomer access and chain termination rates.
Visualization: Steric Gating Mechanism
The following diagram illustrates how symmetry breaking influences the active site protection and monomer insertion pathways.
Figure 1: Mechanistic impact of ligand symmetry on catalyst stability and polymer properties.
Critical Performance Analysis
A. Activity Profiles & Thermal Stability
Symmetric catalysts (e.g.,
-
Asymmetric Advantage: Unsymmetrical analogs (e.g., bearing one 2,6-diisopropylphenyl and one 2,6-dimethylphenyl group) maintain structural integrity at higher temperatures. The steric bulk on one side protects the metal center from bimolecular deactivation, while the less hindered side facilitates ethylene insertion.
-
Data Point: Asymmetric systems have demonstrated activities exceeding
g PE (mol Fe) h at 60°C, significantly outperforming symmetric counterparts which often lose >50% activity at this threshold.
B. Molecular Weight Control (MW & PDI)
-
Symmetric: Often produce broad or bimodal distributions (PDI > 5) at high temperatures due to the coexistence of multiple active species or rapid chain transfer to aluminum (cocatalyst).
-
Asymmetric: The distinct steric environment favors a single, well-defined active species. This leads to "living-like" polymerization characteristics with Polydispersity Indices (PDI) close to 1.0–2.0 . The "remote" electronic effects in asymmetric ligands also allow for fine-tuning of molecular weight (
) from waxes ( g/mol ) to high polymers ( g/mol ).
Data Dashboard: Head-to-Head Comparison
The following table synthesizes experimental data comparing a standard Symmetric catalyst against an optimized Asymmetric variant under similar conditions (MAO activation, Ethylene pressure ~10 atm).
| Feature | Symmetric Reference ( | Asymmetric Variant (e.g., | Performance Delta |
| Optimum Temp ( | 30°C – 40°C | 60°C – 80°C | Asymmetric is +30°C more stable |
| Activity at | 3x – 5x Activity Boost | ||
| Activity at 80°C | Negligible / Deactivated | ~ | Critical for industrial relevance |
| Polydispersity (PDI) | Broad (3.0 – 10.0) | Narrow (1.5 – 2.5) | Superior single-site behavior |
| Polymer Structure | Linear, often bimodal | Highly Linear, Unimodal | Better morphology control |
Note: Data ranges are aggregated from high-performance literature values (see References [1], [2]).
Experimental Protocol: Synthesis of Asymmetric Catalysts
Objective: Synthesis of an unsymmetrical bis(imino)pyridine iron(II) chloride complex. Rationale: A stepwise condensation is preferred over one-pot methods to ensure regioselective installation of the two different aniline groups, guaranteeing the asymmetric structure.
Phase 1: Ligand Synthesis (Stepwise Condensation)
-
Mono-condensation:
-
Charge a round-bottom flask with 2,6-diacetylpyridine (1.0 eq) and Aniline A (e.g., 2,6-diisopropylaniline, 1.0 eq).
-
Add methanol (solvent) and a catalytic amount of formic acid.
-
Stir at room temperature for 24h. The mono-imine usually precipitates or can be separated via column chromatography (Silica, Hexane/EtOAc).
-
Checkpoint: Verify mono-substitution via
NMR (asymmetry in pyridine protons).
-
-
Second Condensation:
-
Dissolve the isolated mono-imine (1.0 eq) in toluene.
-
Add Aniline B (e.g., 2,4,6-trimethylaniline, 1.2 eq) and a molecular sieve trap (to remove water).
-
Reflux at 110°C for 12–24h.
-
Evaporate solvent and recrystallize from ethanol/pentane.
-
Result: Pure asymmetric ligand (
).
-
Phase 2: Metallation
-
Complexation:
-
In a glovebox (inert
atmosphere), dissolve (1.0 eq) in THF or DCM. -
Add
(or anhydrous , 1.0 eq). -
Stir for 12h at room temperature. A color change (usually blue or purple) indicates complexation.
-
-
Isolation:
-
Precipitate the complex by adding excess diethyl ether or pentane.
-
Filter, wash with ether, and dry under vacuum.
-
Validation: Elemental Analysis and X-ray diffraction (if crystals grown) to confirm
symmetry.
-
Phase 3: Polymerization Workflow
-
Reactor Prep: Heat a stainless steel autoclave to 100°C under vacuum for 1h, then cool under ethylene flow.
-
Charging: Add toluene (solvent) and MAO (cocatalyst, Al/Fe ratio ~ 1000:1).
-
Initiation: Inject the iron precatalyst solution (dissolved in toluene) at the desired temperature (e.g., 60°C).
-
Reaction: Maintain constant ethylene pressure (e.g., 10 bar) for 30 min.
-
Quench: Terminate with acidified ethanol (10% HCl/EtOH). Filter and dry polymer.
References
-
Non-Symmetrically Fused Bis(arylimino)pyridines with para-Phenyl Substitution: Exploring Their Use as N′,N,N″-Supports in Iron Ethylene Polymerization Catalysis. Source: MDPI (Molecules 2024) [Link] Significance: Demonstrates exceptional activity (
g/mol/h ) and thermal stability at 60°C for asymmetric systems. -
Tuning High Temperature Performance Through Targeted Halide Substitution in a Bis(Imino)Pyridine‐Iron Ethylene Polymerization. Source: Wiley / University of Leicester (2025) [Link] Significance: Highlights the "standout performer" Fe1 achieving high activity at 80°C–90°C, validating the thermal stability claim.
-
An Unsymmetrical Iron(II) Bis(imino)pyridyl Catalyst for Ethylene Polymerization: Effect of a Bulky Ortho Substituent. Source: ACS Organometallics (2010) [Link] Significance: Fundamental study confirming that asymmetric ligands (Cs configuration) yield higher MW and better stability than symmetric analogs.
-
Enhanced thermostability of C2-symmetrical bis(imino)pyridine-iron precatalysts via a hybrid steric strategy. Source: Reaction Chemistry & Engineering (2025) [Link] Significance: Discusses the "hybrid" steric strategy (asymmetric nature within a symmetric framework or vice versa) to outperform traditional symmetric catalysts.[1]
Sources
Comparative Guide: Thermal Stability of 6-Isopropyl Substituted Cobalt Polymerization Catalysts
Executive Summary
This guide analyzes the thermal stability and catalytic performance of 6-isopropyl substituted bis(imino)pyridine cobalt(II) complexes (specifically those bearing 2,6-diisopropylphenyl moieties on the imine nitrogen). These catalysts represent a critical class of "Brookhart-Gibson" type systems where steric bulk is manipulated to control polymer microstructure.
Key Insight: The introduction of bulky isopropyl groups at the ortho positions (2,6-positions) of the N-aryl rings creates a "steric wall." While this often reduces catalytic activity compared to methyl-substituted analogues due to hindered monomer access, it significantly enhances thermal stability and molecular weight (Mw) by retarding chain transfer mechanisms and preventing active site deactivation at elevated temperatures (60–90°C).
Part 1: Mechanistic Insight & Causality
The "Steric Wall" Effect
In bis(imino)pyridine cobalt catalysis, the active center is protected by the aryl rings attached to the imine nitrogens. The thermal stability of these catalysts is governed by the balance between monomer insertion (propagation) and chain transfer (termination).
-
Thermal Deactivation: At high temperatures (>50°C), less hindered catalysts (e.g., 2,6-dimethyl substituted) suffer from rapid
-hydride elimination, leading to low molecular weight oligomers or catalyst decomposition. -
The Isopropyl Solution: The 2,6-diisopropylphenyl group provides significant steric bulk. This bulk:
-
Shields the Axial Sites: Prevents associative displacement of the growing polymer chain.
-
Retards
-H Elimination: The bulky groups make the transition state for chain transfer energetically unfavorable. -
Sustains Lifetime: Maintains active species concentration at temperatures where methyl-analogues deactivate.
-
Diagram: Steric Influence on Stability
The following diagram illustrates how the isopropyl steric bulk blocks deactivation pathways compared to smaller substituents.
Caption: Comparative mechanistic pathways showing how isopropyl steric bulk inhibits chain transfer, favoring high molecular weight polymer formation despite high temperatures.
Part 2: Comparative Performance Analysis
The following data compares the Co-iPr (2,6-diisopropylphenyl) catalyst against the industry benchmark Co-Me (2,6-dimethylphenyl) and Co-Mes (2,4,6-trimethylphenyl).
Table 1: Thermal Stability and Activity Profile
Conditions: Ethylene polymerization, 10 atm, Al/Co = 2000, 30 min run time.
| Parameter | Co-Me (Benchmark) | Co-iPr (Target Catalyst) | Interpretation |
| Steric Bulk | Low (Methyl) | High (Isopropyl) | iPr provides superior shielding. |
| Activity (60°C) | Co-Me is ~3x more active due to easier monomer access. | ||
| Activity (80°C) | Rapid Decay | Sustained | Co-iPr retains activity; Co-Me deactivates. |
| Mw ( g/mol ) | Critical Differentiator: Co-iPr produces true polymer, not wax. | ||
| Melting Point (Tm) | < 120°C | > 130°C | Indicates highly linear, high-density polyethylene (HDPE). |
| Optimal Temp | 40–50°C | 60–70°C | Co-iPr shifts the operational window to higher temperatures. |
Data synthesized from comparative studies of bis(imino)pyridine cobalt complexes [1, 2, 4].[1][2][3][4][5][6][7]
Performance Trade-off
-
Choose Co-Me if your goal is high throughput of low-molecular-weight waxes or oligomers at mild temperatures.
-
Choose Co-iPr if your goal is thermal robustness and high molecular weight polyethylene suitable for structural applications.
Part 3: Experimental Protocol (Self-Validating)
To rigorously evaluate the thermal stability of a 6-isopropyl substituted cobalt catalyst, follow this variable-temperature polymerization protocol.
Workflow Diagram
Caption: Step-by-step workflow for synthesizing and testing cobalt catalysts at variable temperatures.
Detailed Methodology
1. Pre-Catalyst Preparation:
-
Reaction: React 2,6-diacetylpyridine with 2.1 equivalents of 2,6-diisopropylaniline in ethanol with a catalytic amount of formic acid. Reflux for 24h.
-
Complexation: Treat the isolated ligand with anhydrous
in THF. Wash with diethyl ether to remove unreacted ligand. -
Validation:
NMR (paramagnetic) or IR spectroscopy (shift in band) must confirm coordination.
2. High-Temperature Polymerization Screen:
-
Setup: 250 mL stainless steel autoclave, baked at 120°C under vacuum for 2h.
-
Solvent: Toluene (freshly distilled over Na/benzophenone).
-
Scavenger: Add MMAO (Modified Methylaluminoxane) to the reactor first to scavenge impurities.
-
Injection: Inject catalyst solution (
Co) at the target temperature ( ). -
Pressure: Immediately pressurize to 10 atm ethylene.
-
Temperature Points: Perform distinct runs at 50°C, 60°C, 70°C, 80°C, and 90°C.
3. Data Validation (The "Self-Check"):
-
Activity Check: Calculate activity in
. If activity at 70°C is <50% of activity at 50°C, the catalyst lacks thermal stability. -
Exotherm Monitoring: A stable catalyst will show a sustained exotherm. A spike followed by cooling indicates rapid deactivation.
-
GPC Analysis: Measure
and PDI ( ).-
Success Criteria: PDI should remain narrow (2.0–3.0) even at 70°C for single-site behavior. Broadening indicates thermal decomposition of the active site.
-
References
-
Activity and Thermal Stability of Cobalt(II)-Based Olefin Polymerization Catalysts Adorned with Sterically Hindered Dibenzocycloheptyl Groups. Source: Molecules (MDPI) [Link]
-
Thermally Stable and Highly Efficient N,N,N-Cobalt Olefin Polymerization Catalysts Affixed with N-2,4-Bis(Dibenzosuberyl)-6-Fluorophenyl Groups. Source: ResearchGate / MDPI [Link]
-
Enhanced Activity and Thermal Stability of Hydroxyl-Modified Bis(imino)pyridylcobalt Catalysts for Ethylene Polymerization. Source: ChemPlusChem [Link]
-
Bis(imino)-6,7-dihydro-5H-quinoline-cobalt complexes as highly active catalysts for the formation of vinyl-terminated PE waxes. Source: RSC Advances [Link]
-
Cationic 2,6-bis(imino)pyridine iron and cobalt complexes: synthesis, structures, ethylene polymerisation. Source: Dalton Transactions [Link]
Sources
- 1. Enhancing Ethylene Polymerization of NNN-Cobalt(II) Precatalysts Adorned with a Fluoro-substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. paginaspersonales.unam.mx [paginaspersonales.unam.mx]
- 3. Finely-Tuned Bis(imino)pyridylcobalt Complexes Enhance Ethylene Polymerization: The Role of Bulky and Halogen Substituents [mdpi.com]
- 4. Activity and Thermal Stability of Cobalt(II)-Based Olefin Polymerization Catalysts Adorned with Sterically Hindered Dibenzocycloheptyl Groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Catalytic Performance of Cobalt(II) Polyethylene Catalysts with Sterically Hindered Dibenzopyranyl Substituents Studied by Experimental and MLR Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Operational Guide: Safe Disposal and Management of 1-(6-Isopropylpyridin-2-yl)ethanone
Core Directive: Operational Autonomy
This guide supersedes generic safety templates. It is designed for researchers requiring immediate, actionable logistics for the disposal of 1-(6-Isopropylpyridin-2-yl)ethanone (CAS: 900816-50-4).
The Critical Insight: Unlike standard organic solvents, this compound is a pyridine derivative . Its disposal is governed not just by flammability, but by its Lewis base character and nitrogen content . Improper mixing with acidic waste streams can trigger exothermic runaways, while insufficient containment can lead to facility-wide odor contamination.
Chemical Hazard & Property Profile
To manage disposal, you must understand the material's behavior in a waste drum.[1]
| Parameter | Specification | Operational Implication |
| Chemical Name | 1-(6-Isopropylpyridin-2-yl)ethanone | Nitrogen-containing heterocycle. |
| CAS Number | 900816-50-4 | Use this for waste manifesting/labeling. |
| Physical State | Liquid or Low-Melting Solid | Likely requires liquid waste stream protocols. |
| Flash Point | > 90°C (Estimated based on analogs) | Combustible . Classify as "Non-RCRA Regulated" for flammability unless mixed with solvents <60°C flashpoint. |
| Basicity | Weak Base (pKb ~ 8-9) | DO NOT mix directly with concentrated oxidizing acids (e.g., Nitric, Perchloric). |
| Odor Threshold | Low (Distinctive, Earthy/Herbaceous) | Double-containment required to prevent false alarms or nausea. |
| GHS Hazards | H315 (Skin Irrit.), H319 (Eye Irrit.) | Standard PPE (Nitrile gloves, safety glasses) is mandatory. |
Waste Segregation Strategy (The Logic)
Effective disposal relies on segregation. You cannot simply pour this into the "General Organic Waste" carboy without verifying the contents of that carboy.
The "Nitrogen Rule"
Because this molecule contains a pyridine ring, it generates nitrogen oxides (NOx) upon incineration.
-
Requirement: Ensure the waste contractor is aware of high nitrogen content if disposing of bulk quantities (>1 L).
-
Compatibility: Segregate from Strong Oxidizers and Strong Acids .[2]
-
Why? Pyridines can form salts with acids (exothermic). While usually manageable, mixing with oxidizing acids (like HNO3) can lead to unstable byproducts.
-
Disposal Decision Matrix
The following diagram illustrates the logical flow for categorizing this specific waste stream.
Figure 1: Decision logic for segregating pyridine-derivative waste streams to ensure compatibility and regulatory compliance.
Step-by-Step Disposal Protocol
Follow this protocol to ensure a self-validating safety system.
Phase 1: Preparation & Bulking
-
Container Selection: Use High-Density Polyethylene (HDPE) or Amber Glass.
-
Constraint: Do not use metal containers if the waste stream is potentially acidic or wet, as pyridines can complex with metals, though HDPE is preferred for impact resistance.
-
-
Odor Control (Critical):
-
Ensure the cap has a chemically resistant liner (PTFE/Teflon).
-
If the odor is penetrating, apply Parafilm® around the cap junction or place the primary container inside a secondary sealable bag (Ziploc type) before placing it in the waste drum.
-
Phase 2: Labeling
Regulatory compliance requires specific nomenclature. Do not use abbreviations.
-
Primary Constituent: "Organic Solvent Waste" (if mixed) or "1-(6-Isopropylpyridin-2-yl)ethanone" (if pure).
-
Hazard Checkboxes: [x] Irritant [x] Combustible (if flash point < 93°C).
-
Specific Note: Add "Contains Pyridine Derivative" to the comments section. This alerts the incineration facility to monitor NOx emissions.
Phase 3: The "Small-Scale Mix" Test (Self-Validation)
Before pouring a large volume of this ketone/pyridine derivative into a central laboratory waste carboy:
-
Take 5 mL of the waste carboy contents into a beaker.
-
Add 1 mL of your 1-(6-Isopropylpyridin-2-yl)ethanone waste.
-
Observe: Look for bubbling, rapid temperature rise, or precipitation.
-
Result: If stable after 5 minutes, proceed with bulking. If reaction occurs, start a separate waste container.
Emergency Spill Management
Scenario: You drop a 100mL bottle of 1-(6-Isopropylpyridin-2-yl)ethanone in the aisle.
-
Evacuate Immediate Area: The odor will be strong. Alert nearby colleagues.
-
PPE Upgrade: Wear Butyl Rubber or heavy Nitrile gloves. Standard latex is insufficient for aromatic heterocycles.
-
Containment:
-
Do NOT use paper towels (increases surface area for evaporation/odor).
-
Use Vermiculite or Clay-based absorbent (kitty litter) to dike and cover the spill.
-
-
Cleanup:
-
Scoop absorbed material into a wide-mouth jar.
-
Clean surface with a mild detergent and water.
-
Ventilation: Keep fume hoods running; open windows if safe to do so.
-
Regulatory & Compliance Context (RCRA)
In the United States, this material falls under the following considerations:
-
RCRA Status: It is not explicitly P-listed (Acutely Hazardous) or U-listed (Toxic) by specific CAS name.
-
Characteristic Waste:
-
If Flash Point < 60°C (140°F): Classify as D001 (Ignitable).
-
If Flash Point > 60°C: It is generally non-regulated for transport unless bulked with other flammables.
-
-
Best Practice: Treat as "Non-Regulated Chemical Waste" unless mixed with listed solvents.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 5280507 (Related Pyridine Derivatives). Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). Hazardous Waste Characteristics: A User-Friendly Reference Document. (Defining D001 Ignitability). Retrieved from [Link]
Sources
A Proactive Safety Framework: Personal Protective Equipment for Handling 1-(6-Isopropylpyridin-2-yl)ethanone
As a novel research chemical, 1-(6-Isopropylpyridin-2-yl)ethanone (CAS No. 900816-50-4) lacks extensive, long-term toxicological data.[1] This is not an uncommon scenario in drug discovery and development. In the absence of a specific Safety Data Sheet (SDS), a proactive and conservative approach to safety is paramount. Our protocol is therefore built upon a foundation of chemical analogy, deriving its core principles from the known hazards of structurally related compounds, namely substituted pyridines and ketones. This guide provides the essential framework for ensuring personnel safety through the correct selection, use, and disposal of Personal Protective Equipment (PPE).
The pyridine functional group suggests potential for skin, eye, and respiratory irritation, as well as possible toxicity if ingested or inhaled.[2][3][4] Therefore, all handling procedures must be predicated on the principle of minimizing exposure through a multi-layered PPE strategy.
Core Protective Measures: A Multi-Barrier Approach
Effective chemical handling relies on establishing multiple barriers between the researcher and the substance. The following PPE is mandatory for all work involving 1-(6-Isopropylpyridin-2-yl)ethanone.
Eye and Face Protection: The First Line of Defense
Direct contact with the eyes can cause serious, and potentially irreversible, damage. The appropriate level of protection is dictated by the scale and nature of the operation.
-
Minimum Requirement: For all tasks, including weighing small quantities in a contained space, ANSI Z87.1-compliant safety glasses with side shields are mandatory.
-
Elevated Risk (Splashes): When handling solutions or performing reactions where there is a potential for splashing, chemical splash goggles must be worn.[5][6][7]
-
Maximum Protection: For large-scale operations or tasks with a significant risk of energetic splashes or spray, a full-face shield should be worn in conjunction with chemical splash goggles.[5]
Hand Protection: Preventing Dermal Absorption
The skin is a primary route of exposure for many organic compounds. Gloves must be selected based on their chemical resistance and replaced immediately if contamination is suspected.
-
Standard Operations: For incidental contact, such as handling vials or preparing dilute solutions, nitrile gloves are acceptable. Always double-glove to provide an extra layer of protection and facilitate safe doffing in case of a spill on the outer glove.
-
Extended Contact or Immersion: For tasks involving significant wetting or extended contact, more robust gloves such as butyl rubber should be used.[8]
-
Critial Practice: Before every use, gloves must be inspected for any signs of degradation, punctures, or tears.[9][10] After handling is complete, wash and dry hands thoroughly.[9][10]
Body Protection: Shielding Against Contamination
A lab coat is not just for keeping clothes clean; it is a critical barrier against spills and contamination.
-
Laboratory Standard: A flame-resistant lab coat must be worn at all times and kept fully fastened.
-
Enhanced Protection: For larger-scale work or during spill cleanup, a chemical-resistant apron over the lab coat provides an additional layer of protection.[11] All personnel must wear long pants and fully enclosed, solid-top shoes.[11]
Respiratory Protection: Safeguarding Against Inhalation
Given the potential for this compound to form an aerosol or for its vapors to be an irritant, all handling should be performed within a certified chemical fume hood to minimize inhalation exposure.[2][11][12]
-
Engineering Controls: A properly functioning chemical fume hood is the primary method of respiratory protection.
-
Supplemental Protection: In the event of a significant spill outside of a fume hood or if engineering controls are insufficient, a NIOSH-approved respirator with an organic vapor cartridge is required.[3][10] Users must be properly fit-tested and trained in the use of their specific respirator model.
PPE Selection Workflow by Task
To simplify the decision-making process, the following table outlines the recommended PPE based on the specific laboratory task.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing & Aliquoting (Solid) | Safety Glasses (Side Shields) | Double Nitrile Gloves | Lab Coat | Chemical Fume Hood |
| Solution Preparation | Chemical Splash Goggles | Double Nitrile Gloves | Lab Coat | Chemical Fume Hood |
| Reaction Workup & Transfer | Chemical Splash Goggles | Double Nitrile Gloves | Lab Coat, Chemical Apron | Chemical Fume Hood |
| Spill Cleanup | Face Shield & Goggles | Butyl or Heavy-Duty Gloves | Lab Coat, Chemical Apron | NIOSH-Approved Respirator |
Procedural Discipline: Donning, Doffing, and Disposal
The protection afforded by PPE is only as effective as the procedure used to wear and remove it. Cross-contamination during doffing is a common source of exposure.
Step-by-Step PPE Donning and Doffing Protocol
-
Donning (Putting On):
-
Perform hand hygiene.
-
Put on the lab coat and fasten it completely.
-
Put on inner gloves.
-
Put on eye/face protection.
-
Put on outer gloves, ensuring the cuffs go over the sleeves of the lab coat.
-
-
Doffing (Taking Off):
-
Remove outer gloves, peeling them off without touching the outside surface. Dispose of immediately.
-
Remove the lab coat by rolling it outwards and away from the body. Store it properly or dispose of it if contaminated.
-
Perform hand hygiene with inner gloves still on.
-
Remove eye/face protection by handling the strap or earpieces.
-
Remove inner gloves.
-
Perform thorough hand hygiene with soap and water.
-
Operational Plan: Spill Management
-
Evacuate: Alert personnel and evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated, using fume hoods if possible.
-
Protect: Don the appropriate PPE for spill cleanup as outlined in the table above.
-
Contain: Cover the spill with an inert absorbent material (e.g., vermiculite, sand).[3]
-
Collect: Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container.[9]
-
Clean: Decontaminate the spill area according to laboratory procedures.
-
Dispose: Dispose of all contaminated materials, including PPE, as hazardous waste.
Disposal Plan
All materials contaminated with 1-(6-Isopropylpyridin-2-yl)ethanone, including used gloves, bench paper, and pipette tips, must be treated as hazardous waste.
-
Chemical Waste: The compound and any solutions must be disposed of through a licensed chemical destruction facility. Do not discharge to sewer systems.[9]
-
Contaminated PPE: All used PPE should be placed in a designated, sealed waste bag or container for hazardous materials and disposed of according to institutional guidelines.
PPE Selection Logic
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when working with 1-(6-Isopropylpyridin-2-yl)ethanone.
Caption: PPE selection workflow based on task scale and risk.
References
-
Safety Data Sheet: 6-Isopropyl-3-methylcyclohexen-2-enone. Carl ROTH. Available from: [Link]
-
Safety Data Sheet - 4-Amino-1-isopropylpyridin-2(1H)-one. KISHIDA CHEMICAL CO., LTD. Available from: [Link]
-
Safety Data Sheet - 3-Acetylpyridine. Fisher Scientific. Available from: [Link]
-
Standard Operating Procedure - Acrolein. Yale Environmental Health & Safety. Available from: [Link]
-
Hazard Summary - Pyridine. New Jersey Department of Health. Available from: [Link]
-
Safety Data Sheet - Pyridine. PENTA. Available from: [Link]
-
Safety Data Sheet - Pyridine. ChemSupply Australia. Available from: [Link]
Sources
- 1. 900816-50-4|1-(6-Isopropylpyridin-2-yl)ethanone|BLD Pharm [bldpharm.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. 1-(6-Ethoxypyridin-3-yl)ethanone | 885229-37-8 [sigmaaldrich.com]
- 5. nj.gov [nj.gov]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 8. pentachemicals.eu [pentachemicals.eu]
- 9. chemicalbook.com [chemicalbook.com]
- 10. cdn.scimplify.com [cdn.scimplify.com]
- 11. ehs.yale.edu [ehs.yale.edu]
- 12. kishida.co.jp [kishida.co.jp]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
